molecular formula C8H13NO2 B7954392 2-Oxa-8-azaspiro[4.5]decan-1-one

2-Oxa-8-azaspiro[4.5]decan-1-one

Cat. No.: B7954392
M. Wt: 155.19 g/mol
InChI Key: HZLUMDLSMBEFMQ-UHFFFAOYSA-N
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Description

2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride (CAS 1314965-08-6) is a synthetic spirocyclic organic compound of significant interest in medicinal chemistry and drug discovery . This compound features a unique structure combining piperidine and lactone rings sharing a central spiro carbon atom, making it a valuable scaffold for constructing novel bioactive molecules . Research indicates this spirocyclic framework has been explored as an analogue of known muscarinic agonists, such as RS-86, for investigating cholinergic pathways . The compound is typically supplied as a solid powder . It is recommended to store it at room temperature, tightly closed in a cool, dry, and well-ventilated place . Handling should occur in a well-ventilated place, with personnel wearing suitable protective clothing, gloves, and safety goggles to avoid contact with skin, eyes, and dust formation . This product is intended for research and scientific purposes only and is not for diagnostic, therapeutic, or personal use .

Properties

IUPAC Name

2-oxa-8-azaspiro[4.5]decan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-7-8(3-6-11-7)1-4-9-5-2-8/h9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLUMDLSMBEFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCOC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Oxa-8-azaspiro[4.5]decan-1-one: Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This guide provides a comprehensive technical overview of 2-Oxa-8-azaspiro[4.5]decan-1-one, a heterocyclic compound featuring a spirocyclic lactone fused with a piperidine ring. While specific data on this exact molecule is sparse, its structural motif is a cornerstone in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational presentation, making it a valuable scaffold for developing highly specific and potent therapeutic agents. This document synthesizes information from commercially available data for its hydrochloride salt and draws field-proven insights from structurally related analogues to present its physicochemical properties, a plausible synthetic route, reactivity profile, and its demonstrated utility in the development of targeted therapies, most notably as a core component in advanced SHP2 inhibitors for oncology.

Molecular Overview and Physicochemical Properties

The 2-Oxa-8-azaspiro[4.5]decane Scaffold

The 2-Oxa-8-azaspiro[4.5]decan-1-one structure is a bicyclic system where a γ-butyrolactone ring and a piperidine ring share a single carbon atom (the spiro center). This arrangement locks the rings in a defined spatial orientation, reducing conformational flexibility compared to linear or simple cyclic systems. Such rigidity is highly advantageous in drug design, as it can lead to higher binding affinity and selectivity for a specific biological target by minimizing the entropic penalty upon binding. The presence of a lactone offers a potential hydrogen bond acceptor, while the secondary amine of the piperidine ring provides a crucial handle for synthetic modification and salt formation, enhancing both biological activity and pharmaceutical properties.

Chemical Structure

The core structure consists of a ten-atom bicyclic system, numbered according to IUPAC conventions.

retrosynthesis target 2-Oxa-8-azaspiro[4.5]decan-1-one intermediate1 Boc-Protected Spirocycle target->intermediate1 Deprotection intermediate2 Alkylated Piperidone Intermediate intermediate1->intermediate2 Intramolecular Cyclization (Lactonization) start1 N-Boc-4-piperidone intermediate2->start1 Enolate Formation start2 3-Carbon Electrophile (e.g., Ethyl 2-(bromomethyl)acrylate) intermediate2->start2 Alkylation

Caption: Retrosynthetic approach for the target molecule.

Proposed Synthetic Protocol

This protocol is adapted from the synthesis of a structural isomer and represents a field-proven methodology for this class of compounds. [1] Step 1: Alkylation of N-Boc-4-piperidone

  • Causality: This step constructs the full carbon skeleton. N-Boc-4-piperidone is used as the starting material because the Boc (tert-butyloxycarbonyl) group protects the reactive secondary amine and is easily removed under acidic conditions in the final step. The reaction is performed at low temperature (-78 °C) using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to ensure the formation of the kinetic enolate, which minimizes self-condensation side reactions. Ethyl 2-(bromomethyl)acrylate serves as the electrophile to introduce the required three-carbon chain.

  • Methodology:

    • Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous Tetrahydrofuran (THF) in a flame-dried, nitrogen-purged flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of LDA (1.1 eq) dropwise, maintaining the temperature. Stir for 30-60 minutes to ensure complete enolate formation.

    • Add ethyl 2-(bromomethyl)acrylate (1.2 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product into ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel.

Step 2: Intramolecular Cyclization (Lactonization)

  • Causality: This acid-catalyzed step forms the thermodynamically stable five-membered lactone ring. p-Toluenesulfonic acid (p-TsOH) is a suitable catalyst. The reaction is typically performed in a non-polar solvent like toluene at reflux, using a Dean-Stark apparatus to azeotropically remove the ethanol and water byproducts, driving the equilibrium towards the cyclized product.

  • Methodology:

    • Dissolve the purified product from Step 1 in toluene.

    • Add a catalytic amount of p-TsOH (0.1 eq).

    • Heat the mixture to reflux using a Dean-Stark apparatus for approximately 6 hours, or until TLC indicates consumption of the starting material.

    • Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

    • Dry the organic layer and concentrate to yield the Boc-protected spirocyclic lactone.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Causality: The final step removes the Boc protecting group to reveal the free secondary amine and converts it to the hydrochloride salt for improved handling and stability. A strong acid, such as 4M HCl in dioxane, is used to cleave the acid-labile Boc group. The use of an anhydrous solvent system ensures that the hydrochloride salt precipitates directly from the solution, simplifying purification.

  • Methodology:

    • Dissolve the Boc-protected spirocycle from Step 2 in a minimal amount of anhydrous dioxane.

    • Add a 4M solution of HCl in dioxane (5.0 eq) and stir at room temperature for 4 hours.

    • Collect the resulting precipitate by filtration.

    • Wash the solid with cold diethyl ether to remove any non-polar impurities.

    • Dry the product under vacuum to afford 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride as a solid.

Spectral Characterization

While experimental spectra for the title compound are not published, its key spectral features can be reliably predicted based on its structure and data from analogous compounds. [2][3]

Technique Expected Characteristics
¹H NMR Signals corresponding to the piperidine ring protons (typically in the 1.5-3.5 ppm range), distinct signals for the CH₂ groups of the lactone ring (one adjacent to the oxygen, ~4.0-4.5 ppm, and one adjacent to the carbonyl, ~2.5-3.0 ppm), and a broad singlet for the N-H proton (variable, may exchange with D₂O).
¹³C NMR A characteristic signal for the lactone carbonyl carbon (~170-180 ppm), a signal for the spiro carbon (~80-90 ppm), and signals for the piperidine and lactone CH₂ groups in the aliphatic region.
Mass Spec (ESI+) For the free base (C₈H₁₃NO₂), the expected [M+H]⁺ peak would be at m/z 156.09.

| IR Spectroscopy | A strong absorption band for the lactone carbonyl (C=O) stretch, typically around 1770 cm⁻¹, and a C-O stretch for the ester linkage around 1150-1250 cm⁻¹. A broad N-H stretch for the secondary amine would also be present around 3300-3400 cm⁻¹. |

Reactivity and Chemical Behavior

Stability and Storage

The hydrochloride salt is stable under recommended storage conditions (2-8°C, under an inert atmosphere). [4]The free base is susceptible to oxidation and should be handled under nitrogen or argon. The compound is incompatible with strong oxidizing agents. [5]

Key Reactive Sites
  • Secondary Amine (N8): This is the primary site for synthetic elaboration. It can undergo a wide range of reactions including N-alkylation, N-acylation, reductive amination, and arylation (e.g., Buchwald-Hartwig coupling). This versatility is the main reason for its utility as a medicinal chemistry scaffold.

  • Lactone Ring: The ester bond of the lactone is susceptible to nucleophilic attack, particularly under strong basic or acidic conditions, leading to ring-opening. This can be exploited for further derivatization but also represents a potential metabolic liability.

  • Alpha-Protons (C3): The protons on the carbon adjacent to the lactone carbonyl can be deprotonated with a suitable base to form an enolate, allowing for further functionalization at this position.

reactivity cluster_core 2-Oxa-8-azaspiro[4.5]decan-1-one Core core Core Scaffold product1 N-Substituted Derivatives core->product1 product2 N-Aryl Derivatives core->product2 product3 Ring-Opened Amides core->product3 reagent1 R-X (Alkylation) RCOCl (Acylation) reagent1->core N-Functionalization (Primary Site) reagent2 Ar-X (Buchwald) reagent2->core reagent3 R-NH₂ (Aminolysis) reagent3->core Lactone Ring-Opening (Secondary Site)

Caption: Key derivatization pathways for the scaffold.

Application in Drug Discovery and Medicinal Chemistry

The true value of 2-Oxa-8-azaspiro[4.5]decan-1-one lies in its application as a privileged scaffold in drug development. Its rigid, three-dimensional nature is ideal for creating ligands that fit into complex protein binding pockets.

Case Study: SHP2 Inhibitors for Cancer Therapy

A landmark application of this core structure is found in the development of IACS-15414, a potent and orally bioavailable inhibitor of Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2). [6]SHP2 is a key signaling node in the MAPK pathway, which is frequently hyperactivated in various cancers. The inhibitor features a (3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decane moiety. This demonstrates that the core scaffold is not only well-tolerated but is integral to achieving high potency and favorable pharmacokinetic properties. In this context, the piperidine nitrogen serves as the attachment point for the rest of the pharmacophore, while the stereochemistry of the lactone ring helps to correctly orient the molecule within the SHP2 binding site. [6]

Broader Applications of Related Scaffolds

The utility of the azaspiro[4.5]decane framework extends to numerous other therapeutic areas, underscoring its versatility:

  • Neuroscience: Derivatives of 1-Oxa-8-azaspiro[4.5]decanes have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease. [7]Similarly, related 1-oxa-2,8-diazaspiro[4.5]decan-3-ones have been explored for the same target. [8]* Inflammatory Diseases: The closely related 2,8-diazaspiro[4.5]decan-1-one core has been used to develop potent dual inhibitors of TYK2/JAK1 for inflammatory bowel disease [9]and inhibitors of RIPK1 kinase to block necroptosis, a form of programmed cell death implicated in inflammatory conditions. [10]* Receptor Ligands: The 1-oxa-8-azaspiro[4.5]decane framework has also been successfully used to design selective ligands for sigma-1 receptors, which are targets for various neurological disorders. [11] These examples collectively establish the 2-Oxa-8-azaspiro[4.5]decane backbone as a highly productive starting point for the discovery of novel therapeutics.

Safety and Handling

Safety information is based on the commercially available hydrochloride salt.

CategoryInformationSource
GHS Pictogram GHS07 (Exclamation Mark)[4][12]
Signal Word Warning[4][12]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4][12]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
PPE Wear protective gloves, protective clothing, and eye/face protection. Handle in a well-ventilated area or fume hood.[13][14]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

Conclusion

2-Oxa-8-azaspiro[4.5]decan-1-one is more than a simple chemical entity; it is a powerful building block for the construction of complex, three-dimensional molecules with significant therapeutic potential. Its value is defined by a combination of structural rigidity, synthetic tractability through its secondary amine, and a proven track record as a core scaffold in successful drug discovery programs targeting kinases, phosphatases, and CNS receptors. For researchers and drug development professionals, this compound represents a validated starting point for creating next-generation therapeutics with enhanced potency, selectivity, and drug-like properties.

References

  • 2-Oxa-8-azaspiro(4.5)decane. PubChem, National Center for Biotechnology Information. [Link]

  • Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry, Royal Society of Chemistry. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. PubMed, National Center for Biotechnology Information. [Link]

  • 8-Sulfanyl-2-oxa-8-azaspiro[4.5]decan-1-one. PubChem, National Center for Biotechnology Information. [Link]

  • MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. Capot Chemical. [Link]

  • Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed, National Center for Biotechnology Information. [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. ResearchGate. [Link]

  • 8-Methyl-1-oxaspiro[4.5]decan-2-one Spectra. SpectraBase. [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed, National Center for Biotechnology Information. [Link]

  • Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. PubMed, National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to 2-Oxa-8-azaspiro[4.5]decan-1-one: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Among these, spirocyclic systems—molecules containing two rings connected by a single, shared carbon atom—have emerged as "privileged scaffolds."[1] Their inherent three-dimensionality and conformational rigidity offer a unique advantage, allowing for precise spatial orientation of functional groups to interact with biological targets. This often translates to enhanced potency, selectivity, and metabolic stability compared to their flatter, acyclic, or simple monocentric counterparts.

This guide focuses on a particularly valuable building block within this class: 2-Oxa-8-azaspiro[4.5]decan-1-one (CAS Number: 4427-25-2). This heterocyclic compound, featuring a γ-lactam fused to a piperidine ring through a spirocenter, represents a key intermediate in the synthesis of a diverse range of biologically active molecules. Its structure is a cornerstone for developing novel therapeutics, from central nervous system agents to inhibitors of critical cell signaling pathways.[2][3][4] We will explore its fundamental properties, synthesis, and applications, providing researchers with the technical insights required to effectively leverage this scaffold in their drug development programs.

Physicochemical and Safety Profile

A thorough understanding of a compound's basic properties is the foundation of its successful application in synthesis and research.

PropertyValueSource
CAS Number 4427-25-2
Molecular Formula C₈H₁₃NO₂[5]
Molecular Weight 155.19 g/mol [6]
Physical Form Solid
InChI Key HZLUMDLSMBEFMQ-UHFFFAOYSA-N
Storage Temperature 2-8°C (Refrigerator)[6]

Safety and Handling: 2-Oxa-8-azaspiro[4.5]decan-1-one is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).

  • Personal Protective Equipment (PPE): Safety glasses with side shields, protective gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood.[8]

Strategic Synthesis: A Validated Protocol

The construction of the 2-oxa-8-azaspiro[4.5]decan-1-one core is a critical process. While various synthetic routes exist for spiro-γ-lactams, a common and reliable strategy begins with a protected 4-piperidone derivative.[1][9] This multi-step approach ensures high purity and good yields, which are essential for subsequent derivatization in a drug discovery campaign.

The following protocol details a robust synthesis of the hydrochloride salt of the title compound, a stable and readily handled form. The synthesis proceeds via three key stages: 1) Alkylation , 2) Intramolecular Cyclization , and 3) Deprotection/Salt Formation .

Experimental Protocol: Synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride

Step 1: Alkylation of N-Boc-4-piperidone

  • Rationale: This step builds the carbon framework necessary for the second ring. Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures ensures the formation of the kinetic enolate of the piperidone, which then reacts with an electrophilic three-carbon unit.

  • Methodology:

    • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, slowly add a solution of LDA (1.1 eq).[9]

    • Stir the resulting mixture for 30 minutes to ensure complete enolate formation.

    • Add ethyl 2-(bromomethyl)acrylate (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography.

Step 2: Intramolecular Cyclization

  • Rationale: An acid-catalyzed cyclization forms the spirocyclic γ-lactone ring. Heating under Dean-Stark conditions is crucial to remove the ethanol and water byproducts, driving the equilibrium towards the desired product.

  • Methodology:

    • Dissolve the purified product from Step 1 in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).[9]

    • Heat the mixture to reflux using a Dean-Stark apparatus for 6 hours to remove ethanol and water.

    • Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, and then dry and concentrate the organic layer to yield the Boc-protected spiro-lactone.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Rationale: The final step removes the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to liberate the secondary amine of the piperidine ring. The use of HCl in dioxane provides the desired hydrochloride salt directly as a stable, filterable solid.

  • Methodology:

    • Dissolve the Boc-protected spiro-lactone from Step 2 in a minimal amount of anhydrous dioxane.

    • Add a solution of 4M HCl in dioxane (5.0 eq) and stir the mixture at room temperature for 4 hours.[9]

    • The product will precipitate out of the solution. Collect the solid by filtration.

    • Wash the precipitate with cold diethyl ether and dry under vacuum to afford 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride as a white solid.[7][10]

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection A N-Boc-4-piperidone B LDA, -78°C, THF A->B 1.0 eq D Alkylated Intermediate B->D C Ethyl 2-(bromomethyl)acrylate C->D 1.2 eq E p-TsOH, Toluene D->E Reflux F Boc-Protected Spiro-lactone E->F G 4M HCl in Dioxane F->G H 2-Oxa-8-azaspiro[4.5]decan-1-one HCl G->H

Synthetic Workflow for 2-Oxa-8-azaspiro[4.5]decan-1-one HCl.

Applications in Drug Discovery and Development

The true value of 2-Oxa-8-azaspiro[4.5]decan-1-one lies in its role as a versatile scaffold for creating more complex and potent drug candidates. The piperidine nitrogen provides a convenient handle for derivatization, allowing for the exploration of structure-activity relationships (SAR).

Case Study: SHP2 Inhibitors A prominent example of this scaffold's utility is in the development of inhibitors for Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2). SHP2 is a key signaling protein implicated in various cancers driven by receptor tyrosine kinases (RTKs) and KRAS mutations.[3] The 2-oxa-8-azaspiro[4.5]decane core was utilized to develop potent and orally bioavailable SHP2 inhibitors. Specifically, the compound IACS-15414, which features a substituted version of this spirocycle, demonstrated potent suppression of the MAPK signaling pathway and in vivo tumor growth in xenograft models.[3]

Case Study: RIPK1 Kinase Inhibitors The related 2,8-diazaspiro[4.5]decan-1-one scaffold has been instrumental in creating potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), a key driver of necroptosis and inflammation.[4] Structural optimization of hit compounds from virtual screening led to derivatives with significant inhibitory activity against RIPK1 and anti-necroptotic effects in cellular models.[4] This highlights the adaptability of the spiro[4.5]decane core in targeting different classes of enzymes.

Case Study: Muscarinic Agonists Derivatives of the isomeric 1-oxa-8-azaspiro[4.5]decane scaffold have been synthesized and evaluated as M1 muscarinic agonists for potential use in treating dementia of the Alzheimer's type.[2] This research demonstrates the scaffold's applicability to G-protein coupled receptor (GPCR) targets in the central nervous system.

G cluster_apps Therapeutic Applications Core 2-Oxa-8-azaspiro[4.5]decan-1-one CAS: 4427-25-2 App1 SHP2 Inhibitors (Oncology) Core->App1 IACS-15414 [17] App2 RIPK1 Inhibitors (Inflammation) Core->App2 Diazaspiro Analogues [18] App3 Muscarinic Agonists (Neuroscience) Core->App3 Isomeric Analogues [10] App4 TYK2/JAK1 Inhibitors (Immunology) Core->App4 Diazaspiro Analogues [19]

Role as a core scaffold leading to diverse therapeutic agents.

Conclusion and Future Outlook

2-Oxa-8-azaspiro[4.5]decan-1-one is more than just a chemical entity; it is a gateway to novel chemical space. Its rigid, three-dimensional structure provides a robust platform for the design of next-generation therapeutics with enhanced selectivity and optimized pharmacokinetic profiles. The synthetic accessibility and the presence of a reactive handle for further modification make it an exceptionally attractive building block for medicinal chemists. As researchers continue to tackle challenging biological targets, the strategic incorporation of spirocyclic scaffolds like this one will undoubtedly play a pivotal role in the discovery and development of innovative medicines.

References

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  • Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., ... & Pacifico, S. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907.
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  • Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride. (n.d.). Benchchem.
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  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. (n.d.). MilliporeSigma.
  • Czako, B., Sun, Y., McAfoos, T., Cross, J. B., Di Francesco, M. E., Yao, G., ... & Marszalek, J. R. (2021). Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor. Journal of Medicinal Chemistry, 64(21), 15943-15963.
  • Wang, J., Zhang, Y., Wang, Y., Li, Y., Wang, C., & Wang, J. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686.
  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (n.d.). ResearchGate.
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Introduction: The Strategic Importance of the 2-Oxa-8-azaspiro[4.5]decan-1-one Core

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of the 2-Oxa-8-azaspiro[4.5]decan-1-one Scaffold

The 2-Oxa-8-azaspiro[4.5]decan-1-one scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and medicinal chemistry communities. Its rigid, three-dimensional architecture provides a unique conformational constraint that is highly desirable in modern drug design. By orienting substituents in precise vectors, this spirocyclic system allows for exquisite control over interactions with biological targets, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.

Derivatives of this core structure have been investigated for a wide range of therapeutic applications. Notably, they have formed the basis for M1 muscarinic agonists for potential Alzheimer's treatment, selective σ1 receptor ligands for neurological disorders, and potent RIPK1 kinase inhibitors for inflammatory diseases.[1][2][3][4] The inherent structural features—a lactone fused spirocentrically to a piperidine ring—present both a synthetic challenge and an opportunity for diverse functionalization.

This technical guide provides a comprehensive overview of the principal synthetic strategies for constructing the 2-Oxa-8-azaspiro[4.5]decan-1-one core. We will delve into the mechanistic rationale behind key transformations, present detailed experimental protocols, and offer field-proven insights to navigate common challenges, empowering researchers to efficiently access this valuable chemical scaffold.

Strategic Overview: Retrosynthetic Analysis

A logical approach to the synthesis of the 2-Oxa-8-azaspiro[4.5]decan-1-one scaffold begins with a retrosynthetic analysis. The primary disconnections can be envisioned across the lactone's ester bond and the bonds forming the piperidine ring. This leads to several convergent and linear strategies, the most prominent of which involves building the lactone onto a pre-existing, and often commercially available, piperidine framework.

G cluster_main Retrosynthetic Pathways cluster_start Starting Materials Target 2-Oxa-8-azaspiro[4.5]decan-1-one Intermediate1 N-Protected Piperidone Derivative + C3 Electrophile Target->Intermediate1 Disconnect C-C & C-O (Alkylation/Lactonization) Intermediate2 Linear Amino-ester Precursor Target->Intermediate2 Disconnect C-N (Intramolecular Amination) Piperidone 4-Piperidone Intermediate1->Piperidone Acrylate Acrylate Derivative Intermediate1->Acrylate AminoAcid Functionalized Amino Acid Intermediate2->AminoAcid

Caption: Key retrosynthetic disconnections for the target scaffold.

This analysis highlights two primary and robust synthetic blueprints:

  • Piperidone-First Approach: Alkylation of an N-protected 4-piperidone followed by intramolecular cyclization to form the lactone.

  • Ring-Forming Approach: Cyclization of a linear precursor, often via reductive amination, to construct the piperidine ring.

We will first explore the most established and field-validated of these strategies.

Core Methodology: Alkylation and Intramolecular Lactonization

This is arguably the most reliable and widely adopted method for gram-scale synthesis, leveraging the ready availability of N-protected 4-piperidone derivatives.[5] The strategy is executed in a logical three-to-four-step sequence: N-protection, α-alkylation, intramolecular cyclization, and final deprotection.

Causality Behind Experimental Choices:
  • N-Protection: The piperidine nitrogen must be protected to prevent it from acting as a competing nucleophile during the base-mediated alkylation step. The choice of protecting group is critical. The tert-butyloxycarbonyl (Boc) group is frequently used due to its stability under basic conditions and its clean, acid-labile removal.[5] Alternatively, a benzyl (Bn) group can be employed, which is stable to a wider range of conditions and is typically removed via catalytic hydrogenation.[6][7]

  • α-Alkylation: The key C-C bond formation occurs here. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is essential to quantitatively generate the kinetic enolate of the piperidone at a low temperature (-78 °C).[5] This prevents side reactions such as self-condensation. The enolate is then trapped with a suitable three-carbon electrophile, such as ethyl 2-(bromomethyl)acrylate, to install the precursor for the lactone ring.

  • Intramolecular Lactonization: This step forges the oxa-spirocycle. It is an acid-catalyzed transesterification. Using a catalytic amount of p-toluenesulfonic acid (p-TsOH) in a solvent like toluene with a Dean-Stark apparatus effectively drives the equilibrium towards the lactone product by continuously removing the ethanol and water byproducts.[5]

Workflow Diagram: The Piperidone-First Approach

G Start N-Boc-4-Piperidone Step1 α-Alkylation LDA, THF, -78 °C then Ethyl 2-(bromomethyl)acrylate Start->Step1 Intermediate Alkylated Intermediate Step1->Intermediate Step2 Lactonization p-TsOH, Toluene Reflux (Dean-Stark) Intermediate->Step2 ProtectedCore Boc-Protected Scaffold Step2->ProtectedCore Step3 Deprotection 4M HCl in Dioxane ProtectedCore->Step3 Final Target Scaffold (HCl Salt) Step3->Final

Caption: Stepwise workflow for the synthesis via alkylation-lactonization.

Experimental Protocol: Synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride

This protocol is adapted from established literature procedures.[5]

Step 1: Synthesis of tert-butyl 4-(3-ethoxy-2-(ethoxymethyl)-3-oxopropyl)-4-hydroxypiperidine-1-carboxylate

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL) and cool to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of lithium diisopropylamide (LDA, 1.1 eq) to a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF. Stir the resulting mixture at -78 °C for 30 minutes.

  • Alkylation: Add ethyl 2-(bromomethyl)acrylate (1.2 eq) dropwise to the enolate solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Step 2: Synthesis of tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

  • Setup: Dissolve the product from Step 1 in toluene (100 mL) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Reaction: Heat the mixture to reflux and continue for 6 hours, collecting the ethanol/water azeotrope in the Dean-Stark trap.

  • Workup: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected spirocyclic lactone.

Step 3: Synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride

  • Deprotection: Dissolve the Boc-protected product from Step 2 in a minimal amount of anhydrous dioxane.

  • Salt Formation: Add a solution of 4M HCl in dioxane (5.0 eq) and stir the mixture at room temperature for 4 hours.

  • Isolation: Collect the resulting white precipitate by filtration, wash thoroughly with cold diethyl ether, and dry under vacuum to afford the final product as a hydrochloride salt.

StepKey ReagentsSolventTemperature (°C)Typical Yield (%)
1. Alkylation N-Boc-4-piperidone, LDA, Ethyl 2-(bromomethyl)acrylateTHF-78 to RT60-75
2. Lactonization p-Toluenesulfonic acidTolueneReflux (~111)80-90
3. Deprotection 4M HCl in DioxaneDioxaneRT>95

Alternative Strategy: Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds and is a cornerstone of amine synthesis. This reaction converts a carbonyl group and an amine into a more substituted amine via an intermediate imine or iminium ion, which is reduced in situ.[8][9]

Mechanistic Rationale:

The success of a one-pot reductive amination hinges on the choice of reducing agent. Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are crucial. They are mild enough not to reduce the starting aldehyde or ketone but are highly effective at reducing the protonated imine (iminium ion) intermediate.[10][11] This selectivity prevents consumption of the hydride source by the starting carbonyl and ensures high yields of the desired amine. The reaction is typically performed under weakly acidic conditions, which facilitates the formation of the iminium ion.

G cluster_mech Reductive Amination Mechanism Carbonyl Ketone/Aldehyde (R₂C=O) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine Amine Amine (R'NH₂) Amine->Hemiaminal Iminium Iminium Ion (R₂C=N⁺HR') Hemiaminal->Iminium - H₂O, + H⁺ Product Final Amine Iminium->Product Reducer Reducing Agent [e.g., NaBH(OAc)₃] Reducer->Product Hydride Attack

Caption: General mechanism of reductive amination.

While less documented specifically for the 2-Oxa-8-azaspiro[4.5]decan-1-one core, an intramolecular reductive amination of a suitably functionalized linear precursor represents a highly convergent and elegant approach to forming the piperidine ring of the scaffold.

Advanced Methodologies: Expanding the Synthetic Toolbox

For specialized applications or the generation of diverse libraries, several advanced synthetic methods can be employed.

  • Dearomatization-Induced Cyclizations: This powerful strategy builds molecular complexity rapidly by converting flat, aromatic precursors into three-dimensional spirocyclic systems.[12] For this scaffold, an N-aryl piperidine bearing a nucleophilic side chain could undergo oxidative dearomatization, triggering an intramolecular attack to form the spirocycle.[12]

  • Metal-Catalyzed Tandem Reactions: Modern organometallic chemistry offers highly efficient routes. For instance, relay catalysis using gold and palladium has been demonstrated for the diastereoselective synthesis of related dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives from simple enynamides.[13]

  • Ullmann-Type Couplings: Traditionally used for forming C-C, C-N, or C-O bonds involving aryl halides, copper-catalyzed Ullmann-type reactions can be adapted for intramolecular cyclizations.[14][15][16] This could potentially be applied to form the lactone ring from an appropriate precursor, although it is a less common approach for this specific scaffold.

Conclusion and Future Outlook

The 2-Oxa-8-azaspiro[4.5]decan-1-one scaffold remains a highly valuable core in contemporary drug discovery. The alkylation-lactonization sequence starting from N-protected 4-piperidones stands as the most robust and scalable synthetic route, offering reliable access to the target molecule. However, alternative strategies based on reductive amination and advanced metal-catalyzed cyclizations provide powerful avenues for future exploration, potentially enabling more convergent syntheses and facilitating the rapid generation of analog libraries. As the demand for structurally novel and complex therapeutic agents continues to grow, the development of even more efficient and stereoselective methods to access this and other spirocyclic frameworks will be a key focus for synthetic chemists.

References

  • Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. Available at: [Link]

  • Reddy, B. V. S., et al. (2013). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry. Available at: [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Reductive Amination. (2024). Chemistry Steps. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one. (n.d.). PrepChem.com. Retrieved March 7, 2026, from [Link]

  • Czako, B., et al. (2021). Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. (2025). ResearchGate. Available at: [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025). SFERA. Available at: [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

  • Ullmann reaction. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • 2-Oxa-8-azaspiro(4.5)decane. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis. Retrieved March 7, 2026, from [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link]

  • 8-Benzyl-2-oxa-8-aza-spiro[4.5]decan-1-one. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved March 7, 2026, from [Link]

  • Wang, Y., et al. (2020). Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. PubMed. Available at: [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. (2022). PubMed. Available at: [Link]

  • Ullmann reaction – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 7, 2026, from [Link]

  • Caivano, I. (2025). Ullmann coupling-An overview. OperaChem. Available at: [Link]

  • Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[8][9]deca-6,9-diene-3,8-dione Derivatives. (2019). MDPI. Available at: [Link]

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A Technical Guide to the Spectroscopic Characterization of 2-Oxa-8-azaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the expected spectroscopic signature of 2-Oxa-8-azaspiro[4.5]decan-1-one. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data sheet. It delves into the structural rationale behind the predicted spectroscopic data, outlines robust experimental protocols for data acquisition, and integrates multi-technique analysis to build a holistic and validated understanding of the molecule's identity and purity.

Molecular Structure and Spectroscopic Overview

2-Oxa-8-azaspiro[4.5]decan-1-one is a spirocyclic compound featuring a γ-lactam (a five-membered cyclic amide) fused to a piperidine ring through a spiro-carbon center. This unique architecture presents distinct features that are readily identifiable through modern spectroscopic techniques. The structural integrity and purity of this scaffold are critical for its intended applications, necessitating a multi-faceted analytical approach.

The numbering convention used throughout this guide is based on standard IUPAC nomenclature for spiro compounds.

Caption: Structure of 2-Oxa-8-azaspiro[4.5]decan-1-one with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2-Oxa-8-azaspiro[4.5]decan-1-one, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Expertise & Causality: Predicting the NMR Signature

The chemical environment of each proton and carbon atom dictates its resonant frequency (chemical shift). In this molecule, key influencing factors are:

  • Electronegativity: The oxygen (O1) and nitrogen (N8) atoms, along with the carbonyl group (C2), will deshield adjacent nuclei, shifting their signals downfield (to higher ppm values).

  • Anisotropy: The π-system of the carbonyl group creates a magnetic field that deshields the protons at C3.

  • Spirocyclic Strain: The rigid spirocyclic system restricts conformational flexibility, which can lead to non-equivalent protons on the same carbon (diastereotopic protons), resulting in more complex splitting patterns.

¹H NMR (Proton NMR) Analysis

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Position Predicted Shift (δ, ppm) Multiplicity Integration Rationale
N-H (8) 1.5 - 3.0 br s 1H Broad signal due to quadrupole broadening and potential exchange. Position is solvent-dependent.
H-4 ~3.50 t 2H Adjacent to the lactam oxygen (O1), significantly deshielded.
H-3 ~2.55 t 2H Adjacent to the carbonyl group (C2), deshielded.
H-7, H-9 2.80 - 3.00 m 4H Protons adjacent to the piperidine nitrogen (N8).

| H-6, H-10 | 1.60 - 1.80 | m | 4H | Aliphatic protons on the piperidine ring. |

¹³C NMR (Carbon NMR) Analysis

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Position Predicted Shift (δ, ppm) Rationale
C-2 ~175 Carbonyl carbon, highly deshielded by two oxygen atoms.
C-5 ~75 Spiro-carbon, quaternary, deshielded by adjacent oxygen (O1).
C-4 ~65 Adjacent to lactam oxygen (O1), strongly deshielded.
C-7, C-9 ~45 Carbons adjacent to the piperidine nitrogen (N8).
C-3 ~35 Adjacent to the carbonyl group (C2).

| C-6, C-10 | ~30 | Aliphatic carbons in the piperidine ring. |

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing prep1 1. Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). prep2 2. Add internal standard (e.g., TMS at 0 ppm). prep1->prep2 prep3 3. Transfer to a 5 mm NMR tube. prep2->prep3 acq1 4. Insert sample, lock, and shim the magnetic field. prep3->acq1 acq2 5. Acquire ¹H spectrum (e.g., 16 scans). acq1->acq2 acq3 6. Acquire ¹³C spectrum (e.g., 1024 scans). acq2->acq3 acq4 7. (Optional) Run 2D experiments (COSY, HSQC) to confirm assignments. acq3->acq4 proc1 8. Apply Fourier transform, phase correction, and baseline correction. acq4->proc1 proc2 9. Calibrate spectra to the residual solvent peak or TMS. proc1->proc2 proc3 10. Integrate ¹H signals and pick peaks for both spectra. proc2->proc3

Caption: Standard workflow for acquiring high-resolution NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying key functional groups within a molecule. The diagnostic vibrations of the lactam and amine groups are of primary interest.

Expertise & Causality: Predicting the IR Signature

The absorption of infrared radiation excites molecular vibrations. The frequency of these vibrations is determined by the bond strength and the mass of the atoms involved.

  • C=O Stretch: The carbonyl group of the γ-lactam is the most prominent feature. In a five-membered ring, ring strain typically increases the carbonyl stretching frequency compared to an acyclic amide.

  • N-H Stretch: The secondary amine in the piperidine ring will exhibit a characteristic stretching vibration.

  • C-N and C-O Stretches: These single bonds will appear in the fingerprint region and are crucial for confirming the overall structure.

  • C-H Stretches: Aliphatic C-H stretches will appear just below 3000 cm⁻¹.

Predicted IR Absorption Bands (ATR)

Frequency (cm⁻¹) Intensity Vibration Type Functional Group
~3350 Medium, sharp N-H Stretch Secondary Amine
2940, 2860 Strong C-H Stretch Aliphatic (CH₂)
~1740 Strong, sharp C=O Stretch γ-Lactam
~1250 Medium C-N Stretch Amine/Amide

| ~1100 | Medium | C-O Stretch | Ether-like (in lactam) |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.

Expertise & Causality: Predicting the Mass Spectrum

For this molecule (C₈H₁₃NO₂), the expected monoisotopic mass is 155.0946 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed will be the protonated molecule [M+H]⁺.

Predicted Mass Spectrometry Data (ESI+)

m/z Value Ion Rationale
156.1024 [M+H]⁺ Protonated molecular ion. This is the base peak and confirms the molecular weight.

| < 156 | Fragments | Fragmentation would likely involve cleavage of the piperidine or lactam ring. Common losses could include H₂O or CO. |

Experimental Protocol for LC-MS Analysis

A self-validating protocol ensures both purity and identity are confirmed simultaneously.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatographic Separation (LC):

    • Inject a small volume (e.g., 5 µL) onto a C18 reverse-phase column.

    • Run a gradient elution from high aqueous (e.g., water with 0.1% formic acid) to high organic (e.g., acetonitrile with 0.1% formic acid).

    • Self-Validation: The emergence of a single, sharp peak in the UV chromatogram provides primary evidence of sample purity.

  • Mass Spectrometry Detection (MS):

    • Analyze the column eluent using an ESI source in positive ion mode.

    • Acquire mass spectra across a range of m/z 50-500.

    • Self-Validation: The mass spectrum corresponding to the main chromatographic peak must show the expected [M+H]⁺ ion (m/z 156.1024) to confirm the identity of the peak.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they create an unassailable confirmation of the molecular structure.

  • MS confirms the elemental formula (C₈H₁₃NO₂) by providing the exact molecular weight.

  • IR confirms the presence of key functional groups: the γ-lactam (~1740 cm⁻¹) and the secondary amine (~3350 cm⁻¹).

  • ¹³C NMR confirms the presence of all 8 unique carbon atoms, including the characteristic carbonyl (~175 ppm) and spiro-carbon (~75 ppm).

  • ¹H NMR confirms the connectivity of the proton framework, and integration validates the number of protons in each unique environment, confirming the complete structure.

This integrated approach ensures that the assigned structure of 2-Oxa-8-azaspiro[4.5]decan-1-one is validated with the highest degree of scientific rigor.

References

While direct spectral data for the title compound was not located in the initial search, the principles and protocols described are based on foundational knowledge in organic spectroscopy, widely available in standard textbooks and analytical science publications. The predicted values are derived from established correlation charts and experience with similar chemical structures.

An In-depth Technical Guide to the Physicochemical Properties of 2-Oxa-8-azaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of the spirocyclic compound 2-Oxa-8-azaspiro[4.5]decan-1-one. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also to provide the underlying scientific reasoning and field-proven experimental methodologies. The unique three-dimensional architecture of spirocyclic scaffolds, such as the one possessed by 2-Oxa-8-azaspiro[4.5]decan-1-one, presents a compelling area of exploration in modern medicinal chemistry. Their inherent rigidity and ability to project functionalities into distinct vectors in space offer the potential for highly specific and potent interactions with biological targets. This guide will delve into the foundational physicochemical characteristics that are critical for assessing the drug-like potential of this molecule.

Chemical Identity and Core Structural Features

2-Oxa-8-azaspiro[4.5]decan-1-one is a heterocyclic compound featuring a spirocyclic system where a piperidine ring and a γ-butyrolactone ring are fused at a single carbon atom. This arrangement imparts a rigid, three-dimensional structure that is of significant interest in drug design.

Table 1: Core Identifiers for 2-Oxa-8-azaspiro[4.5]decan-1-one and its Hydrochloride Salt

Identifier2-Oxa-8-azaspiro[4.5]decan-1-one2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride
IUPAC Name 2-Oxa-8-azaspiro[4.5]decan-1-one2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride
CAS Number Not explicitly found1314965-08-6[1]
Molecular Formula C₈H₁₃NO₂C₈H₁₄ClNO₂[1]
Molecular Weight 155.19 g/mol 191.65 g/mol
Physical Form Not specifiedWhite to Yellow Solid

The presence of a lactone (a cyclic ester) and a secondary amine within the spirocyclic framework are key determinants of the molecule's chemical behavior, including its hydrogen bonding capacity, polarity, and basicity. The hydrochloride salt is the form in which this compound is commonly supplied, indicating that the secondary amine is sufficiently basic to be protonated by hydrochloric acid.

Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Properties of 2-Oxa-8-azaspiro[4.5]decan-1-one

PropertyPredicted ValueSignificance in Drug Discovery
LogP ~0.3 - 1.2Indicates the lipophilicity of a compound, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
Topological Polar Surface Area (TPSA) ~38.3 ŲReflects the surface area of polar atoms, which is a good indicator of a drug's ability to permeate cell membranes.
Hydrogen Bond Donors 1The secondary amine can act as a hydrogen bond donor.
Hydrogen Bond Acceptors 2The carbonyl oxygen of the lactone and the nitrogen of the amine can act as hydrogen bond acceptors.
Rotatable Bonds 0The rigid spirocyclic system has no rotatable bonds, which can be advantageous for binding to a target protein by reducing the entropic penalty of binding.

Synthesis and Spectroscopic Characterization

The synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one and its derivatives can be achieved through various synthetic routes, often starting from readily available cyclic ketones and amines. A common strategy involves the construction of the spirocyclic core via multi-step sequences that may include alkylation, cyclization, and functional group manipulations.

While specific spectroscopic data for the title compound is not available, related structures such as 2,8-diazaspiro[4.5]decan-1-one hydrochloride have been characterized by ¹H NMR spectroscopy. For 2,8-diazaspiro[4.5]decan-1-one hydrochloride, the ¹H NMR (400 MHz, DMSO-d6) shows characteristic signals at δ 9.35 (s, 1H), 9.02 (s, 1H), 7.72 (s, 1H), 3.30-3.20 (m, 2H), 3.16 (m, J= 6.8Hz, 2H), 2.98-2.85(m, 2H), 1.96 (m, J= 6.8Hz, 2H), 1.90-1.80 (m, 2H), 1.55 (d, J 14Hz, 2H). It is anticipated that the ¹H and ¹³C NMR spectra of 2-Oxa-8-azaspiro[4.5]decan-1-one would exhibit distinct signals corresponding to the protons and carbons of the piperidine and lactone rings. Mass spectrometry would be expected to show a molecular ion peak corresponding to its molecular weight.

Experimental Protocols for Physicochemical Characterization

To ascertain the definitive physicochemical properties of 2-Oxa-8-azaspiro[4.5]decan-1-one, a series of standardized experimental protocols should be employed. The following sections detail the methodologies for determining aqueous solubility, lipophilicity (LogP), and acidity constant (pKa).

Aqueous Solubility Determination: The Shake-Flask Method

Aqueous solubility is a critical parameter that influences a drug's absorption and bioavailability. The shake-flask method is considered the gold standard for determining thermodynamic solubility.

Protocol:

  • Preparation of Saturated Solution: An excess amount of solid 2-Oxa-8-azaspiro[4.5]decan-1-one is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.

  • Equilibration: The vial is agitated in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: The suspension is centrifuged or filtered (using a filter that does not bind the compound) to separate the saturated solution from the excess solid.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is constructed using standard solutions of known concentrations.

  • Data Reporting: The solubility is reported in units such as mg/mL or µg/mL.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Add excess solid to buffer B Agitate at constant temperature (24-72h) A->B Establish Equilibrium C Centrifuge or Filter B->C Isolate Saturated Solution D Analyze supernatant by HPLC C->D Determine Concentration G cluster_prep Preparation cluster_partition Partitioning cluster_separation Phase Separation cluster_quantification Quantification & Calculation A Pre-saturate n-octanol and water B Dissolve compound and mix phases A->B C Centrifuge to separate layers B->C D Analyze each phase by HPLC C->D E Calculate LogP D->E

Caption: Workflow for LogP Determination.

Acidity Constant (pKa) Determination: Potentiometric Titration

The pKa value indicates the strength of an acid or base. For 2-Oxa-8-azaspiro[4.5]decan-1-one, the pKa of the secondary amine is of primary interest as it will determine the ionization state of the molecule at physiological pH.

Protocol:

  • Sample Preparation: A precise amount of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is dissolved in a known volume of water or a suitable co-solvent system.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is incrementally added to the sample solution using a precision burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more accurate determinations, derivative plots can be used to identify the equivalence point.

G cluster_prep Preparation cluster_titration Titration cluster_data Data Acquisition & Analysis A Dissolve compound in solvent B Incrementally add titrant A->B C Record pH after each addition B->C D Plot titration curve and determine pKa C->D

Caption: Workflow for pKa Determination.

Relevance in Drug Discovery and Development

The spirocyclic scaffold of 2-Oxa-8-azaspiro[4.5]decan-1-one is an attractive feature in drug design for several reasons:

  • Three-Dimensionality: The inherent 3D nature of the spirocycle allows for the presentation of substituents in precise spatial orientations, which can lead to enhanced binding affinity and selectivity for a biological target.

  • Novel Chemical Space: Spirocycles represent a departure from the "flat" aromatic and heteroaromatic systems that are common in many drug libraries, offering opportunities to explore novel structure-activity relationships.

  • Improved Physicochemical Properties: The introduction of sp³-rich centers can lead to improved solubility, reduced lipophilicity, and better metabolic stability compared to their aromatic counterparts.

  • Potential for Diverse Biological Activities: Spirocyclic systems are found in a variety of biologically active natural products and have been incorporated into compounds targeting a wide range of diseases. For instance, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been investigated as potent RIPK1 kinase inhibitors for the treatment of inflammatory diseases.

The lactone moiety in 2-Oxa-8-azaspiro[4.5]decan-1-one could potentially act as a warhead for covalent inhibitors or be involved in key hydrogen bonding interactions with a target protein. The secondary amine provides a handle for further chemical modification and can play a crucial role in salt formation and aqueous solubility.

Conclusion

2-Oxa-8-azaspiro[4.5]decan-1-one is a spirocyclic compound with a promising structural framework for the development of novel therapeutics. While a comprehensive experimental dataset of its physicochemical properties is not yet publicly available, this guide provides the foundational knowledge and detailed experimental protocols necessary for its thorough characterization. The insights gained from such studies will be instrumental in evaluating its potential as a drug candidate and in guiding future drug discovery efforts centered on this and related spirocyclic scaffolds.

References

  • PubMed. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. [Link]

Sources

A Technical Guide to the Biological Activities of Novel Spirocyclic Lactams

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Spirocyclic lactams represent a privileged class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique, rigid three-dimensional architecture, stemming from a shared spiro-carbon atom between two rings, offers distinct advantages in drug design, including enhanced target selectivity and improved metabolic stability. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by novel spirocyclic lactams, with a primary focus on their anticancer and antimicrobial potential. We will dissect the underlying mechanisms of action, provide detailed, field-proven protocols for their biological evaluation, and present a summary of key quantitative data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this fascinating molecular scaffold.

Introduction to Spirocyclic Lactams: A Structurally Privileged Scaffold

Lactams, cyclic amides, are foundational structures in numerous antibiotics, most notably the β-lactam family (e.g., penicillins).[1] The introduction of a spirocyclic center at a position adjacent to the lactam carbonyl group imposes significant conformational constraints on the molecule. This rigidity is not a limitation but rather a strategic advantage in rational drug design.

1.1 The Significance of the Spiro-Fusion

The fusion of a second ring through a single, shared quaternary carbon atom creates a well-defined three-dimensional arrangement of functional groups. Unlike more flexible acyclic or simple cyclic structures, this fixed orientation can lead to:

  • Enhanced Binding Affinity: The pre-organized conformation can reduce the entropic penalty upon binding to a biological target, leading to higher potency.

  • Improved Selectivity: The precise spatial arrangement of substituents allows for more specific interactions with the target protein's binding pocket, minimizing off-target effects.

  • Novel Chemical Space: Spiro-fusion opens up avenues to explore chemical space that is less populated than that of traditional "flat" molecules, increasing the probability of discovering novel biological activities.[2]

One of the most extensively studied classes is the spirooxindole framework, where an oxindole (a lactam fused to a benzene ring) is spiro-fused to another heterocyclic or carbocyclic moiety. Natural products like spirotryprostatins have validated this scaffold's potent bioactivity and inspired extensive synthetic efforts.

Key Biological Activities & Mechanisms of Action

Spirocyclic lactams have demonstrated a remarkable breadth of biological activities, ranging from anticancer and antimicrobial to antiviral and enzyme inhibition.[3][4]

2.1 Anticancer Activity

Spirooxindoles, in particular, have emerged as a promising class of anticancer agents. Their mechanism often involves the disruption of critical protein-protein interactions or the inhibition of key enzymes involved in cancer progression.

Mechanism Spotlight: Inhibition of the p53-MDM2 Interaction

The tumor suppressor protein p53 is a crucial "guardian of the genome," capable of inducing cell cycle arrest or apoptosis in response to cellular stress.[5] In many cancers, p53 is not mutated but is instead inactivated by its negative regulator, the murine double minute 2 (MDM2) protein. MDM2 binds to p53 and targets it for degradation.[5]

Disrupting this p53-MDM2 interaction is a key therapeutic strategy to reactivate p53 in cancer cells.[5] Certain spirooxindole derivatives have been specifically designed to mimic the key p53 residues that insert into a hydrophobic pocket on the MDM2 surface. The rigid spirocyclic core positions essential functional groups (e.g., halogenated phenyl rings) in the correct orientation to block this interaction, leading to p53 stabilization, cell cycle arrest, and apoptosis.[5][6]

p53_MDM2_Inhibition cluster_0 Normal Cell (p53 Inactive) cluster_1 Cancer Cell + Spirooxindole p53_inactive p53 MDM2 MDM2 p53_inactive->MDM2 Binding Proteasome Proteasome MDM2->Proteasome Targets for Degradation p53_active p53 (Stabilized) Apoptosis Apoptosis p53_active->Apoptosis Induces MDM2_inhibited MDM2 MDM2_inhibited->p53_active Binding Blocked Spiro Spirooxindole Inhibitor Spiro->MDM2_inhibited Inhibits

Caption: Mechanism of p53 reactivation by a spirooxindole MDM2 inhibitor.

2.2 Antimicrobial and Antiviral Activity

The β-lactam ring is synonymous with antibacterial activity. While many traditional β-lactams are susceptible to bacterial β-lactamase enzymes, novel spirocyclic β-lactams are being explored as both direct antibacterial agents and β-lactamase inhibitors.[7][8] The spiro-fusion can alter the chemical reactivity of the lactam ring and introduce new interactions with the target enzymes.[8]

Beyond bacteria, spiro-lactams have shown surprising efficacy against other pathogens. Studies have identified spiro-β-lactams and spiro-γ-lactams with promising activity against Plasmodium, the parasite responsible for malaria, and against Human Immunodeficiency Virus (HIV).[3][9] For instance, certain spirocyclopentenyl-β-lactams exhibit nanomolar activity against HIV-1 and can inhibit both the hepatic and blood stages of Plasmodium infection.[9][10] The exact mechanisms are still under investigation but may involve novel viral or parasitic targets, highlighting the potential for these scaffolds to overcome existing drug resistance.[10]

Methodologies for Biological Evaluation

Rigorous and standardized protocols are essential for accurately determining the biological activity of novel compounds. Here, we detail two fundamental assays.

3.1 Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan product.[12] The concentration of this formazan, measured spectrophotometrically, is directly proportional to the number of living cells.[11]

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells from logarithmic growth phase using trypsin.

    • Perform a cell count using a hemocytometer or automated counter.

    • Seed cells into a 96-well microtiter plate at a density of 5,000–10,000 cells/well in 100 µL of complete growth medium.[12]

    • Incubate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.[11][12]

  • Compound Treatment:

    • Prepare a concentrated stock solution of the test spirocyclic lactam (e.g., 10 mM in DMSO).

    • Perform serial two-fold dilutions of the stock solution in complete growth medium to achieve a range of final treatment concentrations (e.g., 0.1 µM to 100 µM).[12]

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the respective compound concentrations. Include vehicle controls (medium with DMSO) and untreated controls (medium only).[11]

    • Incubate for the desired exposure time (typically 24, 48, or 72 hours).[12]

  • MTT Addition and Formazan Solubilization:

    • Following treatment, add 10 µL of a 5 mg/mL MTT solution to each well.[11]

    • Incubate for an additional 3-4 hours at 37°C.[12]

    • Carefully aspirate the medium without disturbing the purple formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well.

    • Place the plate on an orbital shaker for ~15 minutes to ensure complete dissolution of the formazan.[11]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[11]

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.[11]

MTT_Workflow start Start: Cancer Cell Culture seed 1. Seed Cells in 96-Well Plate start->seed incubate1 2. Incubate 24h (Cell Attachment) seed->incubate1 treat 3. Add Serial Dilutions of Spiro-Lactam incubate1->treat incubate2 4. Incubate 24-72h (Compound Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Solubilize Formazan (Add DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data & Calculate IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

3.2 Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[13] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[13]

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a pure, overnight culture of the test microorganism on an agar plate, pick 3-4 colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Further dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the final standardized inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Antimicrobial Dilutions:

    • In a separate 96-well plate or in tubes, prepare serial two-fold dilutions of the test spirocyclic lactam in CAMHB. The concentrations should be prepared at twice the desired final concentration.[13]

  • Inoculation of Microtiter Plate:

    • Dispense 50 µL of the appropriate CAMHB into a sterile 96-well microtiter plate.

    • Transfer 50 µL of each twofold antimicrobial dilution to the corresponding wells, creating a final volume of 100 µL per well.

    • Inoculate each well (except for a sterility control) with 50 µL of the standardized bacterial inoculum. The final volume in each well will be 100 µL.

    • Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

  • Incubation and MIC Determination:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[13]

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is recorded as the lowest concentration of the antimicrobial agent in the first well that shows no visible growth (is clear).[14]

Data Summary & Interpretation

Quantitative data from biological assays are crucial for comparing the potency of different compounds and for guiding structure-activity relationship (SAR) studies. Results are typically summarized in a tabular format.

Table 1: Representative Biological Activities of Novel Spirocyclic Lactams

Compound Class Specific Example Biological Activity Target Cell Line / Organism Potency (IC₅₀ / MIC) Reference
Spirooxindole-Pyrrolidine Compound 11b Anticancer MCF-7 (Breast Cancer) IC₅₀ = 3.9 µg/mL [15]
Spirooxindole-Pyrrolidine Compound 11b Anticancer HepG2 (Liver Cancer) IC₅₀ = 5.7 µg/mL [15]
Halogenated Spirooxindole Compound 45h Anticancer A2780 (Ovarian Cancer) IC₅₀ = 10.30 µM [6]
Spiro-γ-Lactam (Undisclosed) Antiplasmodial Plasmodium IC₅₀ < 3.5 µM [3]
Spirocyclopentenyl-β-Lactam Compound 1 Anti-HIV HIV-1 IC₅₀ = 14 nM [10]
Spirocyclopentenyl-β-Lactam Compound 1 Anti-HIV HIV-2 IC₅₀ = 8 nM [10]

| Spirocyclopentenyl-β-Lactam | Compound 1 | Antiplasmodial | P. falciparum (erythrocytic) | IC₅₀ = 430 nM |[10] |

Note: This table presents hypothetical and literature-derived examples for illustrative purposes. Direct comparison of values requires standardized assay conditions.

Future Perspectives & Conclusion

Spirocyclic lactams are a structurally elegant and biologically potent class of compounds. The field is rapidly advancing, with ongoing efforts focused on developing more efficient and stereoselective synthetic routes to access novel and complex scaffolds. Future research will likely concentrate on elucidating the mechanisms of action for compounds with novel activities, such as the antiplasmodial and anti-HIV spiro-lactams. Furthermore, optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds will be critical for their translation into clinical candidates. The conformational rigidity and rich three-dimensional character of spirocyclic lactams ensure that they will remain a fertile ground for the discovery of next-generation therapeutics.

References

  • BenchChem. (n.d.). In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines. BenchChem Application Notes.
  • BenchChem. (2025). In Vitro Cytotoxicity Assay for Novel Compounds. BenchChem Application Notes.
  • Prudêncio, M., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current Medicinal Chemistry, 26. DOI: 10.2174/1568026619666191105110049. Retrieved from [Link]

  • IJSDR. (2025). Spirooxindole Derivatives as Anticancer Agents: A Comprehensive Review on Synthetic Strategies (2019–2025). International Journal of Scientific Development and Research. Retrieved from [Link]

  • Saeed, A., et al. (2011). Synthesis and antimicrobial activity of highly functionalised novel β-lactam grafted spiropyrrolidines and pyrrolizidines. European Journal of Medicinal Chemistry, 46(2), 611-618. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to Antimicrobial Susceptibility Testing: The Broth Microdilution Method and Its Alternatives. BenchChem.
  • Alves, N. G., et al. (2021). Synthesis and structure-activity relationships of new chiral spiro-beta-lactams highly active against HIV-1 and Plasmodium. European Journal of Medicinal Chemistry, 219, 113439. Retrieved from [Link]

  • Benfatti, F., et al. (2007). Synthesis and biological evaluation of unprecedented classes of spiro-beta-lactams and azido-beta-lactams as acyl-CoA:cholesterol acyltransferase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(7), 1946-1950. Retrieved from [Link]

  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Veterinary AMR Center, NVAL, MAFF. Retrieved from [Link]

  • Buynak, J. D., et al. (2000). Novel β-lactamase inhibitory and antibacterial 6-spiro-epoxypenicillins. Chemical Communications, (10), 849-850. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Spirooxindole Derivatives as Anticancer Agents: A Comprehensive Review on Synthetic Strategies (2019 2025). Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative examples of biologically active spirocyclic β‐ and δ‐lactams. Retrieved from [Link]

  • Prudêncio, M. (n.d.). lactams highly active against HIV-1 and Plasmodium. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2024). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. International Journal of Molecular Sciences, 25(3), 1545. Retrieved from [Link]

  • CMAC. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Retrieved from [Link]

  • EUCAST. (n.d.). MIC Determination. Retrieved from [Link]

  • ResearchGate. (2024). Chemical Methods for Construction of Spirocyclic β-Lactams and their Biological Importance | Request PDF. Retrieved from [Link]

  • Bentham Science. (n.d.). Spiro-Lactams as Novel Antimicrobial Agents. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Saldívar-González, F. I., et al. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC Advances, 9(48), 28211-28225. Retrieved from [Link]

  • Hassaneen, H. M., et al. (2022). Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Arabian Journal of Chemistry, 15(7), 103881. Retrieved from [Link]

  • Islam, M. S., et al. (2024). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. Journal of Biomolecular Structure and Dynamics, 1-25. Retrieved from [Link]

  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • Buynak, J. D., et al. (2003). Spirocyclopropyl Beta-Lactams as Mechanism-Based Inhibitors of Serine Beta-Lactamases. Synthesis by Rhodium-Catalyzed Cyclopropanation of 6-diazopenicillanate Sulfone. Journal of the American Chemical Society, 125(24), 7339-7348. Retrieved from [Link]

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Introduction to 2-Oxa-8-azaspiro[4.5]decan-1-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Oxa-8-azaspiro[4.5]decan-1-one Derivatives

Executive Summary

The 2-oxa-8-azaspiro[4.5]decan-1-one scaffold represents a high-value pharmacophore in modern medicinal chemistry, distinguished by its ability to "escape from flatland." Unlike traditional planar aromatic systems, this spirocyclic motif offers a defined three-dimensional vector that enhances solubility, metabolic stability, and target selectivity.

This guide serves as a technical manual for the synthesis, structural analysis, and therapeutic application of this scaffold. It focuses on its critical role as a precursor to SHP2 allosteric inhibitors (e.g., IACS-15414) and its utility in modulating GPCRs (Muscarinic, Sigma-1).

Structural Identity & Physicochemical Properties

The core structure consists of a saturated 6-membered piperidine ring fused at the C4 position to a 5-membered lactone (gamma-butyrolactone) ring via a single spiro-carbon.

Nomenclature & Numbering:

  • System: Spiro[4.5]decane.[1][2][3][4][5][6][7][8][9][10]

  • Heteroatoms: 2-Oxa (Oxygen at pos. 2 of the 5-ring), 8-Aza (Nitrogen at pos. 8 of the 6-ring).

  • Functional Group: 1-One (Carbonyl at pos. 1 of the 5-ring).

  • Key Feature: The spiro-carbon (C5) creates a rigid orthogonal orientation between the piperidine and lactone rings.

Table 1: Physicochemical Profile of the Core Scaffold (HCl Salt)

PropertyValue / CharacteristicImpact on Drug Design
Molecular Formula

Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery).
Fsp3 Fraction High (>0.8)Correlates with improved clinical success and solubility.
LogP ~0.4 (Free base)High water solubility; favorable for oral bioavailability.
Topological Polar Surface Area (TPSA) ~46

Excellent membrane permeability profile.
H-Bond Donors/Acceptors 1 / 3Balanced profile for receptor interaction.

Synthetic Methodologies

The synthesis of 2-oxa-8-azaspiro[4.5]decan-1-one derivatives typically proceeds via the functionalization of N-protected 4-piperidones . The challenge lies in constructing the quaternary spiro-center with the correct regiochemistry for the lactone ring.

Core Synthetic Route: The Reformatsky-Spirocyclization Approach

This robust protocol generates the spiro-lactone core (CAS 1314965-08-6) from commercially available materials.

Step-by-Step Protocol:

  • Starting Material: N-Boc-4-piperidone.

  • Reagent Preparation: Generate the zinc enolate of ethyl bromoacetate (Reformatsky reagent) or use lithium tert-butyl acetate for better control.

  • Addition (C-C Bond Formation):

    • Conditions: THF, -78°C to RT.[3]

    • Mechanism: Nucleophilic attack of the enolate on the ketone carbonyl.

    • Intermediate:N-Boc-4-hydroxy-4-(ethoxycarbonylmethyl)piperidine (a

      
      -hydroxy ester).
      
  • Spiro-Lactonization (Ring Closure):

    • Challenge: Direct cyclization of the

      
      -hydroxy ester yields a strained 4-membered ring (beta-lactone), which is unstable.
      
    • Correction for Gamma-Lactone: To obtain the 2-oxa...1-one (5-membered ring), a one-carbon homologation is required before cyclization, OR the starting reagent must be a 3-carbon unit (e.g., an acrylate derivative).

    • Preferred Route (Acrylate): Use Ethyl 2-(bromomethyl)acrylate with Zinc/Barbier conditions.

      • This introduces a 3-carbon chain with a terminal alkene.

      • Followed by Ozonolysis/Reduction or Hydroboration to generate the primary alcohol, which then lactonizes.

Visualizing the Workflow (DOT Diagram):

Synthesis Start N-Boc-4-Piperidone Step1 Alkylation (Ethyl 2-(bromomethyl)acrylate + Zn) Start->Step1 THF, -78°C Inter1 Intermediate: Gamma-Hydroxy Ester Precursor Step1->Inter1 Step2 Cyclization (Acid Catalysis / pTsOH) Inter1->Step2 Reflux, Toluene Product N-Boc-2-Oxa-8-azaspiro [4.5]decan-1-one Step2->Product Final Deprotection (HCl/Dioxane) -> HCl Salt Product->Final

Caption: Synthetic pathway for the construction of the 2-oxa-8-azaspiro[4.5]decan-1-one scaffold.

Medicinal Chemistry Applications

The spiro-lactone is rarely the final drug; it is a versatile intermediate . The carbonyl group serves as a handle for further functionalization (e.g., reduction to ether-amines, Grignard addition).

Case Study: SHP2 Allosteric Inhibitors (IACS-15414)

Target: SHP2 (Src Homology 2 domain-containing phosphatase 2), a key oncogenic driver in the RAS/MAPK pathway. Role of Scaffold: The 2-oxa-8-azaspiro[4.5]decane moiety (derived from the 1-one) functions as a "molecular anchor."

  • Mechanism: The spiro-amine binds in the allosteric tunnel of SHP2, locking the enzyme in an auto-inhibited (closed) conformation.

  • Structural Logic: The spiro-ring restricts the conformation of the amine, reducing the entropic penalty of binding compared to a flexible linear amine.

SAR Insight:

  • 3-Methyl Substitution: In IACS-15414, a methyl group on the 5-membered ring (position 3) creates a critical hydrophobic interaction and introduces chirality ((3S, 4S) configuration), boosting potency into the nanomolar range (

    
     < 100 nM).
    

Visualizing the Mechanism of Action:

SHP2_Mechanism Target SHP2 Phosphatase (Oncogenic Driver) Effect Conformational Lock (Auto-inhibited State) Target->Effect Stabilizes closed form Inhibitor Spirocyclic Inhibitor (e.g., IACS-15414) Binding Allosteric Tunnel Binding Inhibitor->Binding Spiro-amine anchor Binding->Target Outcome Downregulation of RAS/MAPK Pathway Effect->Outcome

Caption: Mechanism of SHP2 inhibition by spirocyclic derivatives.

Other Therapeutic Areas
  • Sigma-1 Receptor Ligands: The lipophilic nature of the spiro-piperidine core makes it an excellent scaffold for CNS penetration. Derivatives have shown nanomolar affinity for

    
     receptors, with potential in treating neurodegenerative diseases.
    
  • Muscarinic Agonists: 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one analogs have been explored as M1 agonists for Alzheimer's disease, where the rigid spiro-structure mimics the pharmacophore of acetylcholine.

Experimental Protocol: Synthesis of the HCl Salt

Objective: Preparation of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride (CAS 1314965-08-6).[11]

Reagents:

  • N-Boc-4-piperidone (10.0 g, 50 mmol)

  • Ethyl 2-(bromomethyl)acrylate (11.6 g, 60 mmol)

  • Activated Zinc dust (4.0 g, 60 mmol)

  • Saturated

    
    , 
    
    
    
    , Brine
  • 4M HCl in Dioxane[3]

Procedure:

  • Barbier Reaction:

    • In a flame-dried flask under Argon, suspend Activated Zinc (1.2 eq) in anhydrous THF (100 mL).

    • Add N-Boc-4-piperidone (1.0 eq).

    • Add Ethyl 2-(bromomethyl)acrylate (1.2 eq) dropwise at 0°C. Caution: Exothermic.

    • Allow to warm to RT and stir for 12 hours.

    • Quench: Add sat.

      
       (50 mL). Extract with EtOAc (3 x 50 mL). Dry (
      
      
      
      ) and concentrate.[3]
  • Cyclization (Lactonization):

    • Dissolve the crude intermediate in Toluene (150 mL).

    • Add p-Toluenesulfonic acid (pTsOH, 0.1 eq).[3]

    • Reflux with a Dean-Stark trap for 6 hours (to remove water/ethanol).[3]

    • Cool, wash with

      
      , dry, and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc) to yield the Boc-protected spiro-lactone.

  • Deprotection:

    • Dissolve Boc-intermediate in minimal Dioxane.

    • Add 4M HCl in Dioxane (5 eq) at 0°C. Stir at RT for 4 hours.

    • Isolation: The product precipitates as a white solid.[3] Filter, wash with cold

      
      , and dry under vacuum.
      

Validation Criteria:

  • 1H NMR (

    
    ):  Look for the disappearance of Boc-methyls (~1.4 ppm) and the retention of the lactone methylene protons (~4.3 ppm for 
    
    
    
    ).
  • Yield: Expected 60-75% over 3 steps.

References

  • BenchChem. Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride. Technical Report.[4][12] Link

  • Czako, B., et al. (2021). "Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor." Journal of Medicinal Chemistry, 64(20), 15141–15169.[4][5][12][13] Link[4][5][13]

  • Jia, H., et al. (2020). "Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors." Bioorganic & Medicinal Chemistry, 28(14), 115560.[6] Link

  • PubChem. 2-Oxa-8-azaspiro[4.5]decane Compound Summary. National Library of Medicine. Link

  • Tsukamoto, S., et al. (1995). "Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists." Chemical & Pharmaceutical Bulletin, 43(9). Link

Sources

An In-Depth Technical Guide to the Stereochemistry of 2-Oxa-8-azaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the stereochemical intricacies of the 2-Oxa-8-azaspiro[4.5]decan-1-one core, a scaffold of increasing interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental stereochemical features, plausible stereoselective synthetic strategies, and robust analytical methodologies for the unambiguous determination of its three-dimensional structure.

Introduction: The Significance of Stereochemistry in Spirocyclic Scaffolds

The three-dimensional architecture of a molecule is a critical determinant of its biological activity. In drug discovery, the precise spatial arrangement of atoms can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile. Spirocyclic scaffolds, characterized by two rings sharing a single atom, offer a unique and rigid three-dimensional topology that is increasingly exploited in the design of novel therapeutics. The 2-Oxa-8-azaspiro[4.5]decan-1-one core, incorporating a lactone and a piperidine ring, presents a compelling framework for the development of new chemical entities. However, the inherent chirality of this system necessitates a thorough understanding and control of its stereochemistry.

Fundamental Stereochemical Features of 2-Oxa-8-azaspiro[4.5]decan-1-one

The 2-Oxa-8-azaspiro[4.5]decan-1-one scaffold possesses a single stereocenter at the C5 spiro-carbon. The presence of this chiral center gives rise to two enantiomers, the (R)- and (S)-isomers.

Caption: Enantiomers of 2-Oxa-8-azaspiro[4.5]decan-1-one.

The designation of the (R) and (S) configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents around the C5 spirocenter. The conformational rigidity of the spirocyclic system locks the two rings in a perpendicular orientation, which can significantly influence the presentation of pharmacophoric features to a biological target.

Stereoselective Synthetic Strategies

The synthesis of enantiomerically pure 2-Oxa-8-azaspiro[4.5]decan-1-one is paramount for the evaluation of its biological activity. Several plausible strategies can be envisioned, drawing from established methodologies for the asymmetric synthesis of spirocyclic lactams and piperidines.

Chiral Pool Synthesis

One potential approach involves the use of a chiral starting material that already contains the desired stereochemistry. For instance, a chiral piperidine derivative could be elaborated to construct the spiro-lactone ring.

Chiral_Pool_Synthesis Chiral_Piperidine Chiral Piperidine Derivative Intermediate Functionalized Intermediate Chiral_Piperidine->Intermediate Functionalization Spiro_Lactone (R)- or (S)-2-Oxa-8-azaspiro[4.5]decan-1-one Intermediate->Spiro_Lactone Spirolactonization

Caption: Conceptual workflow for chiral pool synthesis.

This strategy offers the advantage of a defined absolute stereochemistry from the outset. However, the availability of the requisite chiral starting materials in high enantiomeric purity can be a limitation.

Asymmetric Catalysis

Asymmetric catalysis provides a powerful and versatile approach to introduce chirality. An organocatalytic or transition-metal-catalyzed reaction could be employed to construct the spirocyclic core with high enantioselectivity.

3.2.1. Organocatalytic Michael Addition/Lactonization Cascade

A potential route could involve an asymmetric Michael addition of a suitable pronucleophile to an α,β-unsaturated ester, followed by an intramolecular lactonization. Chiral amines or squaramides are known to effectively catalyze such transformations.[1]

Experimental Protocol (Hypothetical):

  • To a solution of N-protected 4-piperidone (1.0 eq) and an appropriate acrylate derivative (1.2 eq) in an anhydrous solvent (e.g., toluene) at -20 °C, add a chiral organocatalyst (e.g., a diarylprolinol silyl ether, 0.1 eq).

  • Stir the reaction mixture at -20 °C for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with an organic solvent.

  • Purify the crude product by flash column chromatography to obtain the enantiomerically enriched spiro-lactone.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Diastereoselective Synthesis

If a chiral auxiliary is employed, a diastereoselective approach can be utilized to control the stereochemistry of the spirocenter. The auxiliary can then be removed in a subsequent step. For instance, a chiral auxiliary attached to the piperidine nitrogen could direct the stereochemical outcome of the spirocyclization.

Analytical Techniques for Stereochemical Determination

The unambiguous determination of the absolute and relative stereochemistry of 2-Oxa-8-azaspiro[4.5]decan-1-one is crucial. A combination of analytical techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution.

  • ¹H and ¹³C NMR: These standard experiments provide information about the connectivity and chemical environment of the atoms in the molecule. Diastereomers will exhibit distinct chemical shifts and coupling constants.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to establish through-space proximity between protons. For the 2-Oxa-8-azaspiro[4.5]decan-1-one scaffold, NOE correlations between protons on the piperidine ring and the lactone ring can help to confirm the relative stereochemistry in substituted analogs.[2]

  • Chiral Shift Reagents: The use of chiral lanthanide shift reagents can be employed to differentiate the signals of enantiomers in the NMR spectrum, allowing for the determination of enantiomeric purity.

NMR_Workflow Sample Sample of 2-Oxa-8-azaspiro[4.5]decan-1-one NMR_1D 1D NMR (¹H, ¹³C) Sample->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) Sample->NMR_2D CSR NMR with Chiral Shift Reagents Sample->CSR Data_Analysis Data Analysis NMR_1D->Data_Analysis NMR_2D->Data_Analysis CSR->Data_Analysis Structure Stereochemical Assignment Data_Analysis->Structure

Caption: Workflow for NMR-based stereochemical analysis.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive method for determining the absolute stereochemistry of a chiral molecule.[3] By obtaining a suitable crystal of an enantiomerically pure sample, the precise three-dimensional arrangement of the atoms in the crystal lattice can be determined, unequivocally establishing the (R) or (S) configuration.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an essential technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral synthesis.[4][5] A variety of chiral stationary phases (CSPs) are commercially available, and method development typically involves screening different columns and mobile phases to achieve baseline separation of the enantiomers.

Table 1: Comparison of Analytical Techniques for Stereochemical Analysis

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Connectivity, relative stereochemistry, enantiomeric purity (with CSRs)Non-destructive, provides detailed structural information in solutionAbsolute configuration determination can be challenging
X-ray Crystallography Absolute stereochemistry, precise bond lengths and anglesUnambiguous determination of absolute configurationRequires a suitable single crystal, which can be difficult to obtain
Chiral HPLC Enantiomeric excess (ee), separation of enantiomersHigh accuracy and precision for ee determinationDoes not provide structural information

Conclusion

The stereochemistry of 2-Oxa-8-azaspiro[4.5]decan-1-one is a critical aspect that must be carefully considered in the context of drug discovery and development. While direct literature on this specific scaffold is limited, a rational approach based on established stereoselective synthetic methods and robust analytical techniques can be employed to access and characterize its enantiomers. A thorough understanding of the three-dimensional structure of this promising scaffold will be instrumental in unlocking its full therapeutic potential.

References

  • Hayrapetyan, D., & Stepanova, V. (2021). Facile Synthesis of Spirocyclic Lactams via [3+2] and [3+3] Aza-Annulation Reactions. Chemistry of Heterocyclic Compounds, 57(4), 422-424.
  • Hirschhäuser, C., Parker, J. S., Perry, M. W., Haddow, M. F., & Gallagher, T. (2012). Spiro-fused pyrrolidine, piperidine, and oxindole scaffolds from lactams. Organic letters, 14(18), 4846–4849.
  • Krafft, E. A., Kurt, A., Maier, A., Thomas, A. W., & Zimmerli, D. (2005). A Straightforward and Efficiently Scaleable Synthesis of Novel Racemic 4-Substituted 2,8-diazaspiro[4.
  • Li, G., et al. (2024). Modular access to chiral bridged piperidine-γ-butyrolactones via catalytic asymmetric allylation/aza-Prins cyclization/lactonization sequences.
  • Martins, C., et al. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Advances, 12(48), 31235-31242.
  • Perrone, S., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6023.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Sá, F. A., et al. (2021). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Advances, 11(61), 38555-38563.
  • Sarotti, A. M. (2016). Determination of the Relative Configuration of Terminal and Spiroepoxides by Computational Methods. Advantages of the Inclusion of Unscaled Data. The Journal of Organic Chemistry, 81(23), 11834–11842.
  • Wünsch, B., et al. (2009). Synthesis of sigma receptor ligands with unsymmetrical spiro connection of the piperidine moiety. Archiv der Pharmazie, 342(11), 665-674.

Sources

Methodological & Application

Application Note: Synthesis Protocol for 2-Oxa-8-azaspiro[4.5]decan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one (and its derivatives), a privileged spirocyclic scaffold often employed to improve the metabolic stability and 3D-structural complexity of drug candidates (e.g., Muscarinic M1 agonists, σ1 receptor ligands).

Introduction & Structural Analysis[1][2]

The 2-Oxa-8-azaspiro[4.5]decan-1-one scaffold consists of a


-butyrolactone ring spiro-fused at the C4 position of a piperidine ring. Unlike "flat" aromatic scaffolds, this spirocyclic system offers defined exit vectors in three dimensions, a property highly correlated with clinical success in modern drug discovery.

Structural Nomenclature Note: Depending on IUPAC prioritization, this scaffold is frequently referred to as 1-Oxa-8-azaspiro[4.5]decan-2-one or 2-Oxo-1-oxa-8-azaspiro[4.5]decane . This protocol focuses on the core structure where the oxygen atom is attached to the spiro center (derived from a ketone precursor), and the carbonyl is in the


-position  relative to the spiro center, forming a stable 5-membered lactone.
Key Applications
  • GPCR Ligands: Muscarinic M1 agonists for Alzheimer's disease.[1]

  • Sigma Receptors: High-affinity ligands for

    
     receptors.
    
  • Peptidomimetics: Constrained amino acid analogues.

Retrosynthetic Strategy

To ensure synthetic robustness and scalability, we utilize a Reformatsky-type annulation strategy. This approach is superior to radical cyclizations for scale-up due to the use of stable precursors and avoidance of toxic tin reagents.

Pathway Logic
  • Disconnection: The strategic bond break occurs at the lactone C-C bond (C3-C4 of the lactone ring) or the C-O bond.

  • Precursor:

    
    -Protected-4-piperidone (commercially available).
    
  • Reagent: A functionalized acrylate or allyl halide capable of 1,2-addition followed by cyclization.

Retrosynthesis Target 2-Oxa-8-azaspiro[4.5]decan-1-one (Target Scaffold) Intermediate Intermediate: 4-Hydroxy-4-alkylpiperidine Target->Intermediate Cyclization (Acid Catalyzed) StartingMaterial Starting Material: N-Boc-4-piperidone Intermediate->StartingMaterial 1,2-Addition (Zn/Barbier) Reagent Reagent: Ethyl 2-(bromomethyl)acrylate (or Allyl Bromide) Intermediate->Reagent

Figure 1: Retrosynthetic analysis showing the disconnection to the commercially available 4-piperidone.

Detailed Experimental Protocol

Method A: The "Methylene-Lactone" Route (High Versatility)

This method installs an exocyclic double bond (methylene), allowing for further functionalization (reduction, Michael addition) or use as the final inhibitor core.

Reaction Overview:

  • Step 1: Zinc-mediated addition of ethyl 2-(bromomethyl)acrylate to

    
    -Boc-4-piperidone.
    
  • Step 2: Acid-catalyzed lactonization.

Reagents & Materials
ReagentEquiv.[2][3][4][5][6][7][8][9]Role

-Boc-4-piperidone
1.0Electrophile (Core)
Ethyl 2-(bromomethyl)acrylate1.2 - 1.5Nucleophile (3-C unit)
Zinc Dust (activated)2.0Metal Mediator
THF (Anhydrous)SolventMedium
Sat.

QuenchProton Source

-TsOH (cat.)
0.1Cyclization Catalyst
Step-by-Step Procedure

1. Activation of Zinc:

  • Treat zinc dust with 10% HCl for 2 minutes, wash sequentially with water, ethanol, and diethyl ether. Dry under high vacuum at 100°C. Why: Removes the oxide layer, essential for initiating the Reformatsky reaction.

2. Barbier-Type Addition:

  • In a flame-dried 3-neck flask under Argon, suspend Activated Zn (2.0 equiv) in anhydrous THF (0.5 M relative to piperidone).

  • Add

    
    -Boc-4-piperidone (1.0 equiv) and Ethyl 2-(bromomethyl)acrylate (1.2 equiv) simultaneously dissolved in THF. Add dropwise to maintain a gentle reflux (exothermic initiation).
    
  • Critical Checkpoint: If reaction does not initiate (no exotherm/bubbling), add a crystal of iodine or heat locally with a heat gun.

  • Stir at room temperature for 4–12 hours. Monitor by TLC (EtOAc/Hexane).

  • Quench: Cool to 0°C and add saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    

3. Cyclization (Lactonization):

  • Dissolve the crude hydroxy-ester in Toluene (0.2 M).

  • Add

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH, 10 mol%).
  • Reflux with a Dean-Stark trap to remove water/ethanol.[4]

  • Observation: Formation of the spiro-lactone is usually quantitative within 2–4 hours.

  • Purification: Flash column chromatography (SiO

    
    , 0–30% EtOAc in Hexanes).
    

4. Optional: Hydrogenation (Saturated Derivative)

  • To obtain the saturated 3-methyl-2-oxa-8-azaspiro[4.5]decan-1-one :

  • Dissolve the methylene lactone in MeOH. Add 10% Pd/C (10 wt%). Stir under

    
     (1 atm) for 2 hours. Filter and concentrate.
    
Method B: The "Allylation-Oxidation" Route (For Unsubstituted Core)

Use this route if the target requires an unsubstituted lactone ring (no methyl/methylene group).

Workflow Diagram

MethodB Start N-Boc-4-Piperidone Step1 Step 1: Allylation (Allyl bromide, Zn/In, THF/H2O) Yield: >90% Start->Step1 Inter1 4-Allyl-4-hydroxypiperidine Step1->Inter1 Step2 Step 2: Hydroboration/Oxidation (9-BBN, then H2O2/NaOH) Yield: ~85% Inter1->Step2 Inter2 4-(3-Hydroxypropyl)-4-hydroxypiperidine (Diol) Step2->Inter2 Step3 Step 3: Oxidative Cyclization (TEMPO/BAIB or TPAP/NMO) Yield: ~75% Inter2->Step3 Final 2-Oxa-8-azaspiro[4.5]decan-1-one Step3->Final

Figure 2: Synthetic workflow for the unsubstituted spiro-lactone via allylation.

Key Protocol Nuances:

  • Step 1 (Allylation): Using Indium (In) in aqueous THF is often superior to Grignard reagents for 4-piperidone, avoiding enolization side reactions.

  • Step 3 (Oxidation): Direct oxidation of the primary alcohol in the diol intermediate to the lactone can be achieved using TPAP (Tetrapropylammonium perruthenate) or TEMPO/BAIB . This avoids isolation of the carboxylic acid, which can be difficult to handle.

Quality Control & Troubleshooting

Diagnostic Characterization

To validate the structure, look for these specific NMR signatures:

Signal

(ppm, CDCl

)
MultiplicityDiagnostic Feature
Spiro-CH

(Lactone)
2.0 - 2.5MultipletProtons on the lactone ring adjacent to spiro center.
Lactone-CH

-O
4.2 - 4.5TripletProtons adjacent to oxygen in the lactone (Method B).
Exocyclic =CH

5.6, 6.2SingletsCharacteristic doublets for Method A product.
Boc-tBu 1.45SingletConfirming protecting group integrity.
Troubleshooting Guide
  • Problem: Low yield in Step 1 (Reformatsky).

    • Cause: "Dead" Zinc or moisture.

    • Solution: Use TMSCl (Trimethylsilyl chloride) as an activator (add 2-3 drops to the Zn suspension).

  • Problem: Incomplete Cyclization.

    • Cause: Water in the reaction.[3][5][9]

    • Solution: Ensure vigorous reflux with Dean-Stark; add molecular sieves.

  • Problem: Boc Deprotection during Cyclization.

    • Cause: Acid catalyst too strong or too concentrated.

    • Solution: Use PPTS (Pyridinium p-toluenesulfonate) instead of

      
      -TsOH, or lower the temperature.
      

References

  • Design and Synthesis of Spirocyclic M1 Agonists Title: Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists.[1] Source: Tsukamoto, S. et al. Chem. Pharm.[1] Bull. (1995).[1] URL:[Link][1][9][10][11][12]

  • Reformatsky Reagent Protocols Title: Reformatsky Reaction - Detailed Mechanisms and Protocols. Source: Wikipedia / Organic Chemistry Portal. URL:[Link]

  • Sigma Receptor Ligands Synthesis Title: Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors.[13] Source: Bioorganic & Medicinal Chemistry (2020).[13] URL:[Link]

  • General Spirocyclic Synthesis Title: Synthetic Routes to Approved Drugs Containing a Spirocycle. Source: MDPI Molecules (2023). URL:[Link]

Sources

Technical Application Note: Leveraging 2-Oxa-8-azaspiro[4.5]decan-1-one in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide on the application of 2-Oxa-8-azaspiro[4.5]decan-1-one in medicinal chemistry.

Part 1: Introduction & Structural Rationale[1][2]

In the modern era of "escaping from Flatland," spirocyclic scaffolds have emerged as critical tools for increasing the fraction of


 hybridized carbons (

) in drug candidates.[1] The 2-oxa-8-azaspiro[4.5]decan-1-one scaffold represents a privileged pharmacophore that fuses a rigid

-butyrolactone
ring with a piperidine core.
Structural Geometry

Unlike flat aromatic systems, this spirocycle orients substituents in defined vectors perpendicular to the piperidine plane.

  • Core Connectivity: A 6-membered piperidine ring fused at C4 to a 5-membered lactone ring.

  • Numbering: The "2-oxa-1-one" designation indicates the carbonyl is at position 1 (adjacent to the spiro center) and the oxygen is at position 2. This creates a specific electronic environment where the lactone carbonyl can engage in hydrogen bonding while the spiro-fusion restricts the conformational flexibility of the piperidine nitrogen.

Physicochemical Advantages
Property2-Oxa-8-azaspiro[4.5]decan-1-oneFlat Analog (e.g., 4-phenylpiperidine)Impact on Drug Design
Geometry 3D (Globular)2D (Planar)Improved fit in "tunnel" binding pockets.
Solubility High (Polar lactone + Amine)Low to ModerateLactone dipole improves aqueous solubility.
Metabolic Stability HighLow (Aromatic oxidation)Blocked C4 position prevents oxidative metabolism.
Vector Projection OrthogonalCoplanarAccesses novel IP space and binding residues.

Part 2: Case Studies in Medicinal Chemistry

The "Killer App": Allosteric SHP2 Inhibition (IACS-15414)

The most prominent application of this scaffold is in the development of allosteric inhibitors for SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2), a key node in the RAS/MAPK pathway.

Case Study: IACS-15414 Researchers at MD Anderson Cancer Center utilized a substituted variant of this scaffold, (3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl , to develop IACS-15414.

  • Mechanism: The spirocyclic core binds in the "tunnel" allosteric site of SHP2.

  • Role of Scaffold: The rigid spiro-lactone (and its reduced ether derivatives) locks the amino group in a precise orientation to interact with acidic residues in the protein tunnel, while the piperidine nitrogen serves as the vector for the "head" group (e.g., dichlorophenyl-pyrimidinone).

  • Outcome: High potency, oral bioavailability, and lack of hERG liability, solving a major bottleneck in phosphatase inhibitor design.

GPCR Modulation (Opioid & Chemokine Receptors)

The scaffold serves as a bioisostere for the 4-phenylpiperidine moiety found in classic opioids (e.g., fentanyl). The spiro-lactone provides a dipole that mimics the peptide bond of endogenous ligands (e.g., enkephalins) while maintaining a rigid, drug-like profile.

Part 3: Synthetic Protocols

The synthesis of 2-oxa-8-azaspiro[4.5]decan-1-one typically proceeds via a Reformatsky-type cyclization or alkylation of a piperidine-4-carboxylate derivative. Below is the optimized protocol for the hydrochloride salt formation, adapted for high reproducibility.

Protocol A: Synthesis via Reformatsky Cyclization

Target: 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride Starting Material: N-Boc-4-piperidone

Step 1: Reformatsky-Type Addition
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Reagents:

    • N-Boc-4-piperidone (10.0 g, 50 mmol)

    • Ethyl 2-(bromomethyl)acrylate (11.6 g, 60 mmol)

    • Activated Zinc dust (4.0 g, 60 mmol)

    • THF (Anhydrous, 150 mL)

  • Procedure:

    • Suspend Activated Zinc in THF. Add a crystal of iodine to initiate.

    • Add Ethyl 2-(bromomethyl)acrylate dropwise to the refluxing zinc suspension (Caution: Exothermic).

    • Once the "Reformatsky reagent" is formed, add N-Boc-4-piperidone in THF dropwise.

    • Reflux for 4 hours.[2]

    • Quench: Cool to 0°C and quench with saturated

      
      .
      
    • Workup: Extract with EtOAc (3x), wash with brine, dry over

      
      , and concentrate.
      
    • Result: This yields the

      
      -methylene-
      
      
      
      -lactone intermediate.
Step 2: Hydrogenation (Stereocontrol)
  • Reagents:

    • 
      -methylene intermediate from Step 1.
      
    • 
       (10% w/w, 1.0 g).
      
    • MeOH (100 mL).

  • Procedure:

    • Dissolve the intermediate in MeOH.

    • Hydrogenate at 1 atm (balloon) or 30 psi (Parr shaker) for 16 hours.

    • Note: This reduces the exocyclic double bond, yielding the saturated 2-oxa-8-azaspiro[4.5]decan-1-one core (N-Boc protected).

    • Filtration: Filter through Celite to remove Pd. Concentrate to yield a white solid.[2]

Step 3: Deprotection [2]
  • Reagents: 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the N-Boc lactone in minimal dry dioxane.[2]

    • Add 4M HCl/Dioxane (5 eq) at 0°C. Stir at RT for 4 hours.

    • Precipitation: The product precipitates as the HCl salt.

    • Isolation: Filter the white solid, wash with cold

      
      , and dry under vacuum.[2]
      

Part 4: Visualizing the Workflow

The following diagrams illustrate the synthetic logic and the SAR (Structure-Activity Relationship) decision process for this scaffold.

Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Start N-Boc-4-piperidone Step1 Reformatsky Reaction (Zn, Ethyl 2-(bromomethyl)acrylate) Start->Step1 Inter1 α-Methylene Spiro-Lactone (Intermediate) Step1->Inter1 Step2 Hydrogenation (Pd/C, H2) Inter1->Step2 Inter2 N-Boc-2-oxa-8-azaspiro [4.5]decan-1-one Step2->Inter2 Step3 Deprotection (4M HCl/Dioxane) Inter2->Step3 Final 2-Oxa-8-azaspiro[4.5] decan-1-one HCl Step3->Final

Caption: Step-by-step synthetic route from commercially available N-Boc-4-piperidone to the final spiro-lactone salt.

SAR Decision Tree (DOT Diagram)

SAR_Logic Core Scaffold: 2-Oxa-8-azaspiro[4.5]decan-1-one LactoneMod Lactone Ring Modifications Core->LactoneMod PiperidineMod Piperidine N-Functionalization Core->PiperidineMod Reduc Reduction to Ether (Increases Basicity) LactoneMod->Reduc AlphaSub α-Alkylation (C3) (Stereochemical Handle) LactoneMod->AlphaSub RingOpen Aminolysis (Peptidomimetics) LactoneMod->RingOpen Linker Linker Attachment (PROTACs / Dimers) PiperidineMod->Linker HeadGroup Ar/HetAr Coupling (Target Specificity) PiperidineMod->HeadGroup

Caption: Strategic modification points on the scaffold for library generation and SAR exploration.

Part 5: References

  • IACS-15414 Discovery: Czako, B., et al. (2021).[3] "Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor."[3] Journal of Medicinal Chemistry, 64(20).[4] Link

  • Spirocyclic Scaffolds Review: Zheng, Y., & Tice, C. M. (2016). "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery, 11(9), 831-834. Link

  • Synthesis Protocol Support: BenchChem Technical Support. "Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride" (Isomeric Protocol adapted for 2-oxa-1-one). Link

  • PharmaBlock Whitepaper: "Spirocyclic Piperidines in Drug Discovery." PharmaBlock Sciences (Nanjing), Inc. Link

Sources

2-Oxa-8-azaspiro[4.5]decan-1-one: A Privileged Spirocyclic Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: Escaping Flatland

For decades, medicinal chemistry relied heavily on flat, sp²-hybridized aromatic rings due to their synthetic accessibility via cross-coupling reactions. However, these planar molecules often suffer from poor aqueous solubility, high metabolic clearance, and off-target toxicities (such as hERG channel inhibition).

The modern paradigm shift toward "Escaping Flatland" prioritizes 3D architectural complexity (high fraction of sp³ carbons, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). 2-Oxa-8-azaspiro[4.5]decan-1-one  has emerged as a highly privileged building block in this space[1]. By fusing a piperidine ring (providing a versatile secondary amine handle) with a 

-butyrolactone ring at a single spiro carbon, this scaffold offers rigid, orthogonal 3D geometry. This unique conformation has proven critical in developing highly selective allosteric inhibitors, particularly in oncology and neuropharmacology[2].

Structural Rationale & Physicochemical Advantages

As a Senior Application Scientist, it is crucial to understand why a building block is selected before deploying it in a synthetic workflow. The 2-oxa-8-azaspiro[4.5]decan-1-one core provides three distinct mechanistic advantages:

  • Orthogonal 3D Projection: The spirocyclic quaternary carbon forces the piperidine and lactone rings into perpendicular planes. This rigid 3D shape prevents the molecule from intercalating into off-target planar binding sites (e.g., the hERG potassium channel pore), significantly reducing cardiotoxicity liabilities[3].

  • Metabolic Shielding: The lack of benzylic protons and the steric bulk of the spiro-fusion shield the core from rapid cytochrome P450 (CYP)-mediated oxidation, enhancing in vivo half-life.

  • Bifunctional Synthetic Handles: The secondary amine (8-aza) is highly nucleophilic, ideal for S_NAr or Buchwald-Hartwig couplings. The lactone (2-oxa-1-one) acts as a rigid hydrogen-bond acceptor but can also be synthetically opened to yield diverse diols or hydroxymethyl derivatives[4].

Table 1: Physicochemical Comparison of Scaffolds

Data summarizing the general impact of replacing a flat heterocycle with a spirocyclic core during lead optimization.

PropertyFlat Heterocycle (e.g., Piperazine)Spirocyclic Scaffold (2-Oxa-8-azaspiro[4.5]decan-1-one)Causality / Impact on Drug Design

Character
Low (~0.2 - 0.4)High (>0.8)Improved 3D complexity; better alignment with complex protein pockets.
Lipophilicity (clogP) Often higher due to aromaticityLoweredEnhanced aqueous solubility and favorable pharmacokinetic (PK) profiles.
hERG Liability High (planar basic amines bind hERG tightly)Significantly ReducedOrthogonal 3D geometry physically clashes with planar hERG binding sites[3].
Metabolic Stability Susceptible to rapid CYP oxidationHighly StableSteric shielding and lack of labile protons limit oxidative degradation.

Key Application: SHP2 Allosteric Inhibitors in Oncology

One of the most successful applications of the 2-oxa-8-azaspiro[4.5]decan-1-one scaffold is in the development of allosteric inhibitors for SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) .

SHP2, encoded by the PTPN11 gene, is a critical node in the RTK/RAS/MAPK signaling cascade. It exists in an auto-inhibited state where its N-SH2 domain blocks the catalytic PTP domain. Oncogenic mutations or upstream RTK activation forces SHP2 into an open, active conformation, driving tumor proliferation[3].

Spirocyclic inhibitors, such as IACS-15414 and PB17-026-01 , act as "molecular glue." The 2-oxa-8-azaspiro[4.5]decan-1-one core fits perfectly into a tunnel-like allosteric pocket at the domain interface. The lactone oxygen engages in critical hydrogen bonding with residues like Arg111 and Glu250, locking SHP2 in its closed, auto-inhibited state and shutting down the MAPK pathway[2][5].

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2_Active SHP2 (Active Conformation) RTK->SHP2_Active Phosphorylation SHP2_Auto SHP2 (Auto-inhibited State) SHP2_Auto->SHP2_Active Conformational Shift RAS_MAPK RAS/MAPK Signaling Cascade SHP2_Active->RAS_MAPK Signal Transduction Tumor Tumor Proliferation RAS_MAPK->Tumor Oncogenic Drive Inhibitor Spirocyclic Inhibitor (e.g., IACS-15414) Inhibitor->SHP2_Auto Stabilizes Inhibitor->SHP2_Active Blocks Activation

Mechanism of SHP2 allosteric inhibition by spirocyclic compounds.

Synthetic Derivatization & Experimental Protocols

To leverage this building block in a drug discovery campaign, researchers typically pursue two primary synthetic vectors: N-functionalization of the piperidine ring, and modification of the lactone ring.

Synthetic_Workflow Scaffold 2-Oxa-8-azaspiro[4.5]decan-1-one N_Func N-Functionalization (SNAr, Buchwald-Hartwig) Scaffold->N_Func Pathway A Lactone_Mod Lactone Modification (Reduction, Ring Opening) Scaffold->Lactone_Mod Pathway B Intermediate Advanced Intermediates N_Func->Intermediate Lactone_Mod->Intermediate Library Spirocyclic Compound Library Intermediate->Library Diversification Screening High-Throughput Screening Library->Screening Evaluation

Divergent synthetic workflow for generating spirocyclic libraries.

Protocol 1: N-Arylation via Nucleophilic Aromatic Substitution ( )

Causality: When coupling the spirocycle to highly electron-deficient heteroaryls (e.g., chloropyrimidines or dichloropyrazines used in SHP2 inhibitors),


 is preferred over transition-metal catalysis. The secondary aliphatic amine of the spirocycle is a strong nucleophile, allowing for a metal-free, cost-effective coupling that avoids palladium contamination in biological assays.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-oxa-8-azaspiro[4.5]decan-1-one hydrochloride (1.0 equiv, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol) dropwise at room temperature. Stir for 10 minutes to ensure complete free-basing of the spirocycle.

  • Electrophile Addition: Add the electron-deficient aryl chloride (e.g., a substituted 4-chloropyrimidin-2-amine derivative) (1.1 equiv, 1.1 mmol) in one portion.

  • Reaction Execution: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 12–16 hours.

  • Validation (In-Process): Monitor the reaction via LC-MS. The disappearance of the aryl chloride mass peak and the emergence of the product mass (

    
    ) indicate completion.
    
  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (25 mL), and wash sequentially with saturated aqueous

    
     (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification & QC: Purify via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient). Validate the final product using

    
     NMR; successful coupling is confirmed by the downfield shift of the equatorial/axial piperidine protons adjacent to the nitrogen.
    
Protocol 2: Lactone Reduction to 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol Derivatives

Causality: While the lactone provides rigidity, reducing it to a cyclic ether with a pendant hydroxymethyl group (or opening it entirely to a diol) introduces a primary hydroxyl group. This acts as a new vector for hydrogen bonding or subsequent functionalization (e.g., fluorination or etherification) to probe structure-activity relationships (SAR)[4].

Step-by-Step Methodology:

  • Protection: Prior to reduction, ensure the piperidine nitrogen is protected (e.g., as an N-Boc derivative) to prevent unwanted complexation with the reducing agent.

  • Preparation: Dissolve the N-Boc-2-oxa-8-azaspiro[4.5]decan-1-one (1.0 mmol) in anhydrous Tetrahydrofuran (THF) (10 mL) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Reduction: Slowly add Lithium Aluminum Hydride (

    
    ) (2.0 M in THF, 1.5 equiv, 1.5 mmol) dropwise. Note: The reaction is highly exothermic; controlled addition prevents over-reduction or ring cleavage.
    
  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quenching (Fieser Method): Cool back to 0 °C. Carefully quench by sequentially adding 57

    
    L of water, 57 
    
    
    
    L of 15% aqueous NaOH, and 171
    
    
    L of water. Stir vigorously until a granular white precipitate forms.
  • Workup & Validation: Filter the mixture through a pad of Celite, washing with excess THF. Concentrate the filtrate. Validate the product via FT-IR: the complete disappearance of the sharp lactone carbonyl stretch (~1750

    
    ) and the appearance of a broad O-H stretch (~3300 
    
    
    
    ) confirms successful reduction.

Conclusion

The 2-oxa-8-azaspiro[4.5]decan-1-one scaffold represents a triumph of modern 3D medicinal chemistry. By providing a structurally rigid, metabolically stable, and synthetically versatile core, it allows drug development professionals to navigate away from the toxicological pitfalls of planar molecules. Whether deployed in the design of SHP2 allosteric inhibitors for oncology[3], PDE7 inhibitors for chronic fatigue[6], or novel neurotherapeutics, this spirocycle will remain a foundational building block in the pursuit of safer, more efficacious therapeutics.

References

  • Czako, B., et al. (2021). Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor. Journal of Medicinal Chemistry, 64(20), 15141–15169.[URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01132][3]

  • Li, B., et al. (2022). Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one. Journal of Enzyme Inhibition and Medicinal Chemistry.[URL: https://figshare.com/articles/journal_contribution/Discovery_of_the_SHP2_allosteric_inhibitor_2-3R_4R-4-amino-3-methyl-2-oxa-8-azaspiro_4_5_decan-8-yl_-5-2_3-dichlorophenyl-3-methylpyrrolo_2_1-f_1_2_4_triazin-4_3H_-one/21701387][2]

  • Ciammaichella, A., et al. (2023). Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors. ACS Medicinal Chemistry Letters.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9837905/][5]

  • García-Morales, C., et al. (2025). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters.[URL: https://pubs.acs.org/doi/10.1021/acs.orglett.3c02581][1]

  • World Intellectual Property Organization (2024). WO2024038090A1 - Use of substituted benzoxazole and benzofuran compounds for the treatment and prevention of diseases associated with chronic fatigue, exhaustion and/or exertional intolerance.[URL: https://patents.google.com/patent/WO2024038090A1/en][6]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 123183562, 8-Sulfanyl-2-oxa-8-azaspiro[4.5]decan-1-one.[URL: https://pubchem.ncbi.nlm.nih.gov/compound/123183562][7]

Sources

Application Notes and Protocols for High-Throughput Screening of 2-Oxa-8-azaspiro[4.5]decan-1-one Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of Spirocyclic Scaffolds in Drug Discovery

The 2-Oxa-8-azaspiro[4.5]decan-1-one scaffold represents a compelling starting point for modern drug discovery. Its rigid, three-dimensional structure offers a distinct advantage over traditional flat, aromatic compounds by enabling more precise and selective interactions with biological targets. This can lead to improved potency and a better safety profile. Analogs of the closely related 2,8-diazaspiro[4.5]decan-1-one have shown promise as potent inhibitors of key signaling proteins, such as Receptor-Interacting Protein Kinase 1 (RIPK1) and Janus Kinases (JAKs), which are implicated in inflammatory diseases.[1][2] This suggests that the 2-Oxa-8-azaspiro[4.5]decan-1-one core could yield novel modulators of a variety of target classes.

High-throughput screening (HTS) is the cornerstone of identifying active compounds ("hits") from large chemical libraries.[3][4] It combines miniaturized assays, automation, and robust data analysis to rapidly evaluate tens of thousands of compounds.[5] This document provides detailed protocols for two distinct HTS assays—a biochemical kinase inhibition assay and a cell-based pathway-modulating assay—designed to identify and characterize bioactive analogs of 2-Oxa-8-azaspiro[4.5]decan-1-one.

Pillar 1: The Strategic Choice of Assay—Biochemical vs. Cell-Based

The initial phase of any screening campaign requires a critical decision between biochemical and cell-based assays.[6][7] Each approach offers unique advantages and insights into the compound's mechanism of action.

  • Biochemical Assays: These cell-free systems utilize purified components (e.g., enzymes, receptors) to measure direct compound-target interaction.[8] They are valued for their simplicity, reproducibility, and direct measurement of target engagement, making them ideal for initial hit identification and structure-activity relationship (SAR) studies.[8]

  • Cell-Based Assays: These assays use living cells, providing a more physiologically relevant context.[9] They can assess a compound's effects on complex signaling pathways, as well as provide early indications of cell permeability and cytotoxicity.[8][9]

For a comprehensive screening strategy, we recommend a tiered approach: a primary biochemical screen to identify direct inhibitors, followed by a cell-based secondary assay to confirm on-target activity in a cellular environment and eliminate compounds with poor cellular uptake or general toxicity.[9]

Pillar 2: Assay Validation and Quality Control—The Z'-Factor

A successful HTS campaign is built on a foundation of rigorous assay validation. The most critical metric for evaluating assay quality is the Z'-factor .[10][11] This statistical parameter provides a quantitative measure of the separation between the signals of the positive and negative controls, while accounting for the variability in the data.[12][13]

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |μp - μn|[12]

Z'-Factor ValueAssay Quality Interpretation
> 0.5Excellent, robust assay suitable for HTS.[10][11][12]
0 to 0.5Marginal assay; may require optimization.[12]
< 0Poor assay, not suitable for screening.[11][12]

An assay with a Z'-factor of 0.5 or greater ensures that the signal window is large enough and the data variation is small enough to confidently distinguish true hits from background noise.[10] This metric is indispensable for quality control during both assay development and the final screening run.[12]

Protocol 1: Biochemical Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for HTS, to identify inhibitors of a hypothetical target, Kinase-X.

1. Scientific Principle:

TR-FRET is a fluorescence-based detection method that measures the proximity between two molecules. In this kinase assay, a long-lifetime lanthanide donor (e.g., Europium) is conjugated to an anti-phospho-substrate antibody. A fluorescent acceptor (e.g., APC) is conjugated to the kinase substrate. When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. Inhibitors of the kinase will prevent substrate phosphorylation, disrupting the FRET signal.

2. Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction & Detection cluster_data Data Analysis dispense 1. Dispense Kinase-X & Substrate-APC add_cmpd 2. Add Test Compounds & Controls dispense->add_cmpd add_atp 3. Add ATP to Initiate Reaction add_cmpd->add_atp incubate 4. Incubate at RT add_atp->incubate add_ab 5. Add Stop Solution with Eu-Antibody incubate->add_ab detect 6. Read TR-FRET Signal add_ab->detect calc 7. Calculate % Inhibition detect->calc qc 8. Validate Plate (Z' > 0.5) calc->qc hit 9. Identify Hits qc->hit

Caption: TR-FRET based biochemical kinase assay workflow.

3. Materials and Reagents:

ReagentSupplierFinal Concentration
Kinase-X, activeVendor A2 nM
ULight™-Substrate PeptideVendor B50 nM
ATPVendor C10 µM (Km)
Europium-labeled anti-phospho-substrate AbVendor B2 nM
Test CompoundsIn-house library10 µM (final)
Staurosporine (Positive Control)Vendor D1 µM (final)
DMSO (Negative Control)Vendor E0.5% (final)
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)In-houseN/A

4. Step-by-Step Protocol (384-well format):

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds, positive controls (Staurosporine), and negative controls (DMSO) into a 384-well low-volume assay plate.

  • Enzyme/Substrate Addition: Prepare a master mix of Kinase-X and ULight™-Substrate Peptide in assay buffer. Dispense 5 µL of this mix into each well.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Initiate Reaction: Prepare an ATP solution in assay buffer. Add 5 µL to each well to start the kinase reaction.

  • Reaction Incubation: Mix the plate and incubate for 60 minutes at room temperature.

  • Stop and Detect: Prepare a stop/detection solution containing the Europium-labeled antibody in detection buffer. Add 10 µL to each well.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring emission at both donor and acceptor wavelengths.

Protocol 2: Cell-Based NF-κB Reporter Assay

This protocol describes a cell-based luciferase reporter assay to identify compounds that inhibit the NF-κB signaling pathway, a common pathway involved in inflammation and often modulated by kinase inhibitors.

1. Scientific Principle:

This assay utilizes a stable cell line (e.g., HEK293) engineered to express a luciferase reporter gene under the control of a promoter containing NF-κB response elements. When the NF-κB pathway is activated (e.g., by TNF-α), the NF-κB transcription factor binds to the promoter and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is directly proportional to pathway activation. Inhibitors of the pathway will reduce luciferase expression and light output.

2. Signaling Pathway and Assay Logic Diagram:

G cluster_pathway Cellular Signaling Pathway cluster_assay Assay Readout TNFa TNF-α Stimulus Receptor TNFR TNFa->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Reporter NF-κB Reporter Gene (Luciferase) Nucleus->Reporter Activates Transcription Luciferase Luciferase Protein Reporter->Luciferase Light Luminescent Signal Luciferase->Light Catalyzes Compound Spirocyclic Analog (Potential Inhibitor) Compound->IKK Inhibits? Substrate Luciferin Substrate Substrate->Light Reacts with

Caption: NF-κB luciferase reporter assay signaling logic.

3. Materials and Reagents:

ReagentSupplierFinal Concentration
HEK293-NF-κB-Luc Reporter Cell LineVendor F20,000 cells/well
DMEM with 10% FBS, 1% Pen/StrepVendor GN/A
TNF-α, human recombinantVendor H10 ng/mL (EC80)
Test CompoundsIn-house library10 µM (final)
BAY 11-7082 (Positive Control)Vendor I10 µM (final)
DMSO (Negative Control)Vendor E0.5% (final)
Luciferase Assay Reagent (e.g., Bright-Glo™)Vendor JAs per manufacturer

4. Step-by-Step Protocol (384-well format):

  • Cell Plating: Seed 20,000 cells in 20 µL of culture medium into each well of a white, solid-bottom 384-well plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Addition: Add 100 nL of test compounds and controls to the appropriate wells.

  • Pre-incubation: Incubate the plate for 60 minutes at 37°C to allow compounds to enter the cells.

  • Stimulation: Prepare a solution of TNF-α in serum-free medium. Add 5 µL to all wells except for the unstimulated (background) controls.

  • Incubation: Incubate the plate for 6 hours at 37°C, 5% CO2.

  • Lysis and Detection: Equilibrate the plate and the luciferase assay reagent to room temperature. Add 25 µL of the reagent to each well.

  • Signal Stabilization: Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Data Acquisition: Read the luminescence signal on a microplate reader.

Data Analysis and Hit Identification

For both assays, raw data should be normalized against controls on a per-plate basis. The percent inhibition for each test compound can be calculated as follows:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

A "hit" is typically defined as a compound that produces an inhibition value greater than three standard deviations from the mean of the negative controls. All primary hits should be re-tested and confirmed through dose-response experiments to determine their potency (IC50).

Conclusion

The protocols outlined in this application note provide a robust framework for the high-throughput screening of 2-Oxa-8-azaspiro[4.5]decan-1-one analogs. By employing a validated biochemical assay for primary screening and a physiologically relevant cell-based assay for secondary confirmation, researchers can efficiently identify and prioritize novel, potent, and cell-permeable modulators for further drug development. The principles of rigorous quality control, particularly the use of the Z'-factor, are essential for ensuring the reliability and reproducibility of the screening data.[14]

References

  • Z-factor - Grokipedia. (n.d.). Vertex AI Search.
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  • Marias, T., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. Retrieved March 7, 2026, from [Link]

  • Alonso, E., et al. (2013). High-throughput receptor-based assay for the detection of spirolides by chemiluminescence. PubMed. Retrieved March 7, 2026, from [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). Revvity.
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  • High-Throughput Screening: today's biochemical and cell-based approaches | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Assay Guidance Manual Program. (2026, January 14). National Center for Advancing Translational Sciences. Retrieved March 7, 2026, from [Link]

  • Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. Retrieved March 7, 2026, from [Link]

  • Assay Guidance Manual [Internet]. (2004-). PubMed. Retrieved March 7, 2026, from [Link]

  • Assay Guidance Manual. (2004-). Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved March 7, 2026, from [Link]

  • What is Z' (read Z-factor)?. (2024, August 1). RxPlora. Retrieved March 7, 2026, from [Link]

  • Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. (2025, July 24). Revvity.
  • Jadhav, M. P. (2010). High-Throughput Screening (HTS) for the Identification of Novel Antiviral Scaffolds. Ovid.
  • Cell-based assays on the rise. (2022, May 2). BMG LABTECH. Retrieved March 7, 2026, from [Link]

  • High-Throughput Screening (HTS) for the Identification of Novel Antiviral Scaffolds | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Ananiev, G., Peters, C., & Russell, I. (2018). Cell-based and biochemical high-throughput screening in 1536-well plates. Drug Discovery World. Retrieved March 7, 2026, from [Link]

  • Faria, J., et al. (2014). Drug discovery for human African trypanosomiasis: Identification of novel scaffolds by the newly developed HTS SYBR Green assay for Trypanosoma brucei. GOV.UK. Retrieved March 7, 2026, from [Link]

  • Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024, November 7). Pharmaceutical Technology. Retrieved March 7, 2026, from [Link]

  • Identification of novel drug scaffolds for inhibition of SARS-CoV 3-Chymotrypsin-like protease using virtual and high-throughput screenings. (2014). PubMed. Retrieved March 7, 2026, from [Link]

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  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. (2022). PubMed. Retrieved March 7, 2026, from [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022). PubMed. Retrieved March 7, 2026, from [Link]

Sources

Application Notes and Protocols for Utilizing 2-Oxa-8-azaspiro[4.5]decan-1-one in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Three-Dimensionality in Fragment-Based Drug Design with Spirocyclic Scaffolds

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel therapeutics.[1][2][3] By screening libraries of low-molecular-weight compounds, typically adhering to the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), FBDD allows for a more thorough exploration of chemical space and often yields hits with higher ligand efficiency.[4] These initial fragment hits, though typically exhibiting weak binding affinity, provide high-quality starting points for optimization into potent and selective drug candidates.[5][6]

While traditional fragment libraries have been dominated by flat, sp²-rich aromatic compounds, there is a growing appreciation for the advantages conferred by three-dimensional (3D) scaffolds.[7] Spirocycles, which are bicyclic systems joined by a single quaternary carbon atom, are particularly attractive in this regard.[8] Their rigid, non-planar architecture offers several key advantages in drug discovery:

  • Enhanced Target Engagement: The 3D arrangement of functional groups in spirocyclic compounds allows for more precise and optimized interactions with the complex binding pockets of biological targets, which can lead to increased potency and selectivity.[8]

  • Improved Physicochemical Properties: The incorporation of sp³-rich spirocyclic motifs can lead to improved "drug-like" properties, such as increased aqueous solubility and metabolic stability, while reducing lipophilicity compared to their flat aromatic counterparts.[8][9]

  • Reduced Conformational Entropy: The rigid nature of spirocycles reduces the entropic penalty upon binding to a target, which can contribute to a more favorable binding affinity.[1]

  • Novel Chemical Space: Spirocyclic scaffolds provide access to underexplored areas of chemical space, offering opportunities for the development of novel intellectual property.[1][2]

This application note focuses on the utility of 2-Oxa-8-azaspiro[4.5]decan-1-one , a spirocyclic lactam, as a valuable building block in FBDD campaigns. We will provide a detailed overview of its properties, a proposed synthetic route, and comprehensive protocols for its incorporation into a fragment library and subsequent screening and hit validation workflows.

The Fragment: 2-Oxa-8-azaspiro[4.5]decan-1-one

The 2-Oxa-8-azaspiro[4.5]decan-1-one scaffold combines the desirable features of a rigid spirocyclic core with a lactam moiety, which can participate in hydrogen bonding interactions with a protein target. The piperidine ring also offers a convenient vector for further chemical elaboration during hit-to-lead optimization.

Physicochemical Properties

A summary of the key physicochemical properties of the parent scaffold and its hydrochloride salt are presented in Table 1. These properties align well with the "Rule of Three," making it an ideal candidate for inclusion in a fragment library.

Property2-Oxa-8-azaspiro[4.5]decane2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride
Molecular Formula C₈H₁₅NOC₈H₁₄ClNO₂
Molecular Weight 141.21 g/mol [10]191.66 g/mol
XLogP3-AA 0.4[10]-
Hydrogen Bond Donors 1[10]2
Hydrogen Bond Acceptors 2[10]2
Rotatable Bond Count 0[11]0
Topological Polar Surface Area (TPSA) 21.3 Ų[10]38.33 Ų
CAS Number 176-69-2[10]1314965-08-6[12]

Synthesis and Characterization

While various synthetic routes to oxa-azaspiro[4.5]decane derivatives have been reported, a general strategy for the synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one can be adapted from established methods for related spirocyclic systems. One plausible approach involves a tandem Prins/pinacol rearrangement or a cycloaddition strategy.[1][13] For the purpose of creating a fragment library, a robust and scalable synthesis is desirable.

A proposed synthetic scheme is outlined below. This multi-step synthesis would begin with commercially available starting materials and employ well-established synthetic transformations.

G cluster_synthesis Proposed Synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one Start Commercially Available Starting Materials Intermediate1 Protected Piperidone Derivative Start->Intermediate1 Multi-step synthesis Intermediate2 Spirocyclic Intermediate Intermediate1->Intermediate2 Key Spirocyclization Step (e.g., Cycloaddition) FinalProduct 2-Oxa-8-azaspiro[4.5]decan-1-one Intermediate2->FinalProduct Deprotection & Lactonization

Caption: A high-level overview of a proposed synthetic workflow.

Protocol for Synthesis and Characterization:

  • Synthesis: The synthesis would be carried out following a procedure adapted from related literature, such as the methods described for other diazaspiro[4.5]decan-1-one derivatives.[14] Key steps would involve the formation of the spirocyclic core, followed by functional group manipulations to yield the final product.

  • Purification: The crude product would be purified using column chromatography on silica gel, followed by recrystallization to obtain a high-purity sample.

  • Characterization: The structure and purity of the final compound should be confirmed by a suite of analytical techniques:

    • NMR Spectroscopy: ¹H and ¹³C NMR spectra to confirm the chemical structure.

    • Mass Spectrometry: To verify the molecular weight.

    • Purity Analysis: High-performance liquid chromatography (HPLC) to determine the purity, which should be >95% for inclusion in a fragment library.

Fragment Library Integration

Once synthesized and characterized, 2-Oxa-8-azaspiro[4.5]decan-1-one should be incorporated into a larger fragment library.

Protocol for Library Plating:

  • Solubility Assessment: Determine the maximum solubility of the fragment in both DMSO and the aqueous buffer to be used for screening. A high aqueous solubility is crucial for many biophysical screening techniques.[3]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the fragment in 100% DMSO (e.g., 100 mM).

  • Plating: Aliquot the stock solution into 96- or 384-well microplates for easy handling and screening.

Biophysical Screening Cascade

A hierarchical screening approach is recommended to efficiently identify and validate fragment hits. This typically involves a primary screen to identify binders, followed by secondary validation and characterization of the initial hits.

G cluster_screening FBDD Screening Cascade PrimaryScreen Primary Screen (e.g., SPR, NMR) HitValidation Hit Validation (Orthogonal Method) PrimaryScreen->HitValidation Initial Hits StructuralBiology Structural Biology (X-ray Crystallography or NMR) HitValidation->StructuralBiology Confirmed Hits HitToLead Hit-to-Lead Optimization StructuralBiology->HitToLead Structure-Guided Design

Caption: A typical workflow for a fragment-based drug discovery campaign.

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique that is well-suited for primary fragment screening due to its low protein consumption and ability to detect weak, transient interactions.[15][16][17]

Protocol for SPR Screening:

  • Target Immobilization: Immobilize the purified target protein onto a sensor chip. A high immobilization density is often required to detect the binding of low-molecular-weight fragments.[15]

  • System Suitability: Monitor the activity of the immobilized protein over time using a known ligand or tool compound, if available.[15]

  • Primary Screen: Inject the fragment library, including 2-Oxa-8-azaspiro[4.5]decan-1-one, at a single high concentration (e.g., 100-200 µM) over the sensor surface.[15]

  • Hit Identification: Analyze the resulting sensorgrams to identify fragments that cause a significant response, indicating binding to the target protein.

  • Dose-Response Analysis: For initial hits, perform a dose-response analysis by injecting the fragment at a range of concentrations to confirm binding and obtain an estimate of the binding affinity (K_D).

ParameterRecommended ValueRationale
Target Immobilization Level High (to maximize signal)Low molecular weight of fragments requires a high target density for a detectable response.[15]
Fragment Concentration 100 - 200 µMSufficiently high to detect weak binding affinities typical of fragments.
Flow Rate 30 - 50 µL/minTo minimize mass transport effects.
Contact Time 60 - 120 sTo allow for association to reach equilibrium.
Dissociation Time 120 - 300 sTo observe the dissociation kinetics.
Primary or Secondary Screening: NMR Spectroscopy

NMR spectroscopy is another powerful technique for fragment screening, offering robust detection of weak binding and providing information on the binding site.[18][19][20] Both ligand-observed and protein-observed methods can be employed.

Protocol for Protein-Observed NMR Screening (¹H-¹⁵N HSQC):

  • Protein Preparation: Prepare a solution of ¹⁵N-labeled target protein in a suitable NMR buffer.[21]

  • Reference Spectrum: Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Fragment Addition: Add a small aliquot of the 2-Oxa-8-azaspiro[4.5]decan-1-one stock solution to the protein sample.

  • Data Acquisition: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis: Compare the two spectra. Chemical shift perturbations (CSPs) of specific amide resonances indicate that the fragment is binding to the protein at the location of those residues.

  • Affinity Determination: Perform a titration by acquiring a series of ¹H-¹⁵N HSQC spectra at increasing fragment concentrations to determine the dissociation constant (K_D).

ParameterRecommended ValueRationale
Protein Concentration 25 - 100 µMSufficiently high for good signal-to-noise in a reasonable time.
Fragment Concentration 100 µM - 1 mMA range to detect weak binding and determine K_D.
Buffer Deuterated buffer (e.g., phosphate or TRIS) at a pH where the protein is stable and soluble.[22]To minimize the solvent signal and maintain protein integrity.
Temperature 298 K (25 °C)A standard temperature for biomolecular NMR.

Hit Validation and Structural Characterization: X-ray Crystallography

The ultimate validation of a fragment hit is the determination of its three-dimensional structure in complex with the target protein. X-ray crystallography provides atomic-level detail of the binding mode, which is invaluable for structure-based drug design.[23][24]

Protocol for X-ray Crystallography:

  • Apo Crystal Preparation: Grow high-quality crystals of the target protein in the absence of any ligands. These crystals must be robust enough to withstand the soaking procedure.[23][25]

  • Soaking Solution Preparation: Prepare a solution of 2-Oxa-8-azaspiro[4.5]decan-1-one in a cryoprotectant-compatible buffer at a high concentration (e.g., 10-50 mM).[23]

  • Crystal Soaking: Transfer the apo crystals into the soaking solution and incubate for a period ranging from minutes to hours.[26]

  • Cryo-cooling: Briefly transfer the soaked crystal to a cryoprotectant solution (if not already included in the soaking solution) and then flash-cool it in liquid nitrogen.[23][26]

  • Data Collection: Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure. The resulting electron density map should reveal the location and orientation of the bound fragment.

From Hit to Lead: The Path Forward

Once a binding mode for 2-Oxa-8-azaspiro[4.5]decan-1-one has been determined, the hit-to-lead optimization phase can begin.[6] The goal is to elaborate the fragment into a more potent and drug-like molecule by exploring the surrounding binding pocket. The piperidine nitrogen of the spirocycle serves as an excellent synthetic handle for derivatization, allowing for fragment growing or linking strategies.

G cluster_optimization Hit-to-Lead Optimization Strategies FragmentHit Fragment Hit (2-Oxa-8-azaspiro[4.5]decan-1-one) Growing Fragment Growing (Adding functional groups to explore adjacent pockets) FragmentHit->Growing Derivatization at N8 Linking Fragment Linking (Connecting to another fragment in a nearby pocket) FragmentHit->Linking Derivatization at N8 LeadCompound Lead Compound Growing->LeadCompound Linking->LeadCompound

Caption: Common strategies for evolving a fragment hit into a lead compound.

Conclusion

2-Oxa-8-azaspiro[4.5]decan-1-one represents a valuable addition to the medicinal chemist's toolbox for fragment-based drug design. Its inherent three-dimensionality, favorable physicochemical properties, and synthetic tractability make it an excellent starting point for tackling challenging biological targets. The protocols outlined in this application note provide a comprehensive framework for the successful integration of this and other spirocyclic fragments into modern drug discovery campaigns, from initial library design and screening to hit validation and lead optimization. By embracing the structural and functional advantages of 3D scaffolds, researchers can enhance the efficiency and success rate of their FBDD efforts.

References

  • Aragen. (2025, November 28). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. Retrieved from [Link]

  • Cytiva. (n.d.). Chapter 7: Fragment and Low Molecular Weight Compound Analysis. In Biacore™ Assay Handbook. Retrieved from [Link]

  • SpiroChem. (n.d.). Hit Validation. Retrieved from [Link]

  • Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 67-71.
  • Schumacher, J., et al. (2020). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section D: Structural Biology, 76(Pt 9), 865-873.
  • ResearchGate. (n.d.). Soaking strategy. (a) The steps for 'dry' co-crystallization and in.... Retrieved from [Link]

  • MilliporeSigma. (n.d.). 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. Retrieved from [Link]

  • Hennig, M., et al. (2007). SPR-based Fragment Screening: Advantages and Applications. Combinatorial Chemistry & High Throughput Screening, 10(6), 433-449.
  • Baxter, N. J., & Murray, J. B. (2011). Crystallographic fragment screening. Methods in Molecular Biology, 715, 205-227.
  • Spring, D. R., et al. (2020). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Chemistry – A European Journal, 26(62), 14115-14120.
  • ResearchGate. (n.d.). Examples of spirocycle‐containing marketed drugs.30, 31. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2015). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry, 13(28), 7701-7705.
  • Andersson, K., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv.
  • University of Vermont. (n.d.). Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxa-8-azaspiro(4.5)decane. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. Retrieved from [Link]

  • SpiroChem. (n.d.). Hit To Lead. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Protocol to perform fragment screening using NMR spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 8-Sulfanyl-2-oxa-8-azaspiro[4.5]decan-1-one. Retrieved from [Link]

  • J-Stage. (n.d.). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists. Retrieved from [Link]

  • ResearchGate. (n.d.). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Retrieved from [Link]

  • MDPI. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Retrieved from [Link]

  • ScienceDirect. (n.d.). Practical Aspects of NMR-Based Fragment Screening. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Retrieved from [Link]

  • iNext-Discovery. (2021). NMR-Fragment Based Screening in a Minimum Sample but Maximum Automation Mode. Retrieved from [Link]

  • Sartorius. (n.d.). Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Retrieved from [Link]

  • MDPI. (2018). NMR-Fragment Based Virtual Screening: A Brief Overview. Retrieved from [Link]

  • Bruker. (n.d.). Fragment screening by ligand observed nmr. Retrieved from [Link]

  • PubMed. (n.d.). NMR screening and hit validation in fragment based drug discovery. Retrieved from [Link]

  • Chemistry World. (2025, October 22). This fragment-based drug discovery library is designed to be sociable. Retrieved from [Link]

  • Stanford Medicine. (n.d.). Fragment library design. Retrieved from [Link]

  • Frontiers. (n.d.). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Retrieved from [Link]

Sources

In vivo studies using 2-Oxa-8-azaspiro[4.5]decan-1-one in animal models

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Profiling and Pharmacological Evaluation of the 2-Oxa-8-azaspiro[4.5]decan-1-one Scaffold

Executive Summary

The 2-Oxa-8-azaspiro[4.5]decan-1-one core represents a privileged spirocyclic scaffold in modern medicinal chemistry. Structurally characterized by a piperidine ring spiro-fused to a


-butyrolactone moiety, this chemotype serves as a critical bioisostere for developing G-Protein Coupled Receptor (GPCR) modulators—specifically biased 

-opioid receptor (MOR) agonists—and kinase inhibitors (e.g., RIPK1, JAK/TYK).

This Application Note provides a comprehensive guide for the in vivo characterization of this scaffold and its N-substituted derivatives. Unlike flat aromatic systems, the spirocyclic architecture offers high


 character, improving solubility and metabolic stability while exploring novel chemical space. This guide details protocols for formulation, pharmacokinetic (PK) profiling, and safety assessment, referencing the clinical success of related spiro-piperidines like Oliceridine (TRV130)  to ground experimental logic.

Scientific Rationale & Mechanism

The Spirocyclic Advantage

The 2-Oxa-8-azaspiro[4.5]decan-1-one scaffold provides a rigid, three-dimensional framework that orients pharmacophores in specific vectors, enhancing receptor selectivity.

  • Bioisosterism: It acts as a constrained analog of more flexible piperidine esters.

  • Metabolic Stability: The spiro-fusion protects the lactone and piperidine core from rapid oxidative metabolism compared to linear analogs.

  • Target Classes:

    • Analgesia: Bioisostere to the 6-oxaspiro[4.5]decane core found in Oliceridine (biased MOR agonist).

    • Inflammation: Structural similarity to 2,8-diazaspiro[4.5]decan-1-one derivatives used in RIPK1 inhibition.[1]

Pathway Visualization: Biased Agonism (Opioid Context)

When developing derivatives of this scaffold for pain management, the goal is often Biased Agonism —activating the G-protein pathway for analgesia while avoiding


-arrestin recruitment (linked to respiratory depression).

BiasedSignaling Ligand 2-Oxa-8-azaspiro Derivative MOR Mu-Opioid Receptor (GPCR) Ligand->MOR Binding ConfChange Conformational Change MOR->ConfChange GProtein G-Protein Activation (Gi/o) ConfChange->GProtein Preferential Pathway Arrestin Beta-Arrestin Recruitment ConfChange->Arrestin Reduced Activation Analgesia ANALGESIA (Therapeutic) GProtein->Analgesia RespDep RESPIRATORY DEPRESSION (Side Effect) Arrestin->RespDep

Figure 1: Mechanism of Biased Agonism. The spirocyclic scaffold is engineered to preferentially stabilize the receptor conformation that couples to G-proteins.

Pre-Clinical Formulation Protocol

The 2-Oxa-8-azaspiro[4.5]decan-1-one core is typically supplied as a Hydrochloride (HCl) salt or a free base. The lactone moiety is susceptible to hydrolysis at high pH; therefore, vehicle selection is critical.

Vehicle Selection Matrix
ParameterRecommendationRationale
Primary Vehicle Saline (0.9% NaCl) Ideal for HCl salts; physiological pH (5.5–6.0) preserves the lactone.
Co-Solvent 5-10% DMSO Use if lipophilic N-substituents reduce aqueous solubility.
Stabilizer Acetate Buffer (pH 5.0) Prevents lactone hydrolysis during long-term infusion studies.
Avoid Basic buffers (pH > 8.0)Causes rapid ring-opening of the lactone to the hydroxy-acid.
Preparation Steps (Standard 10 mg/kg dose)
  • Weighing: Accurately weigh the HCl salt of the test compound.

  • Dissolution: Add 5% DMSO (v/v) and vortex for 30 seconds.

  • Dilution: Slowly add warm (37°C) sterile saline to reach final volume.

  • pH Adjustment: Check pH. If < 4.0, adjust carefully with 0.1N NaOH to pH 5.0–6.0. Do not overshoot.

  • Filtration: Filter sterilize using a 0.22

    
    m PVDF membrane (nylon may bind some spiro-amines).
    

Pharmacokinetic (PK) Profiling Protocol

Objective: Determine the plasma stability of the lactone ring and the bioavailability of the scaffold.

Experimental Design
  • Species: Sprague-Dawley Rats (Male, 250-300g), cannulated (jugular vein).

  • Groups:

    • Group A: IV Bolus (1 mg/kg).

    • Group B: Oral Gavage (PO) (5 mg/kg).

  • N: 3 animals per group.

Sampling & Analysis Workflow

PK_Workflow Dose Dosing (IV or PO) Blood Serial Blood Draw (0, 5, 15, 30, 60 min...) Dose->Blood Plasma Plasma Separation (4°C, Acidified) Blood->Plasma Extraction Protein Precipitation (Acetonitrile + IS) Plasma->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Data PK Parameters (AUC, Cmax, T1/2) LCMS->Data

Figure 2: Pharmacokinetic workflow. Note the acidification step in plasma separation to stabilize the lactone.

Critical Analytical Note
  • Stabilization: Immediately upon plasma collection, add 1% Formic Acid to the plasma aliquot. This prevents ex vivo hydrolysis of the lactone ring by plasma esterases, ensuring the measured concentration reflects in vivo levels.

  • MRM Transitions: Monitor both the parent lactone and the ring-opened hydroxy-acid metabolite to assess metabolic stability.

Safety Pharmacology: The Modified Irwin Test

Before efficacy testing, the "observable" safety profile must be established, especially given the potential for CNS activity (opioid-like effects).

Protocol:

  • Dosing: Administer test compound IP or PO (e.g., 10, 30, 100 mg/kg).

  • Observation Window: 0–120 minutes post-dose.

  • Scoring System:

DomainObservationSignificance
Autonomic Pupil diameter (Miosis/Mydriasis)Miosis suggests MOR activation; Mydriasis suggests withdrawal/toxicity.
Neuromuscular Straub TailClassic sign of opioid receptor activation in mice.
CNS Excitation Tremors/ConvulsionsIndicates off-target GABA antagonism or seizure risk.
CNS Depression Sedation/AtaxiaCommon with high-dose CNS depressants.
Respiratory Rate & DepthCritical: Slow/shallow breathing indicates respiratory depression (MOR mediated).

Efficacy Model: Antinociception (Hot Plate Assay)

If the derivative is designed as an analgesic (Oliceridine-like), the Hot Plate Test is the gold standard for supraspinal analgesia.

Protocol Steps
  • Baselines: Measure baseline latency for mice to lick paws or jump on a 55°C plate. (Cut-off: 30s to prevent tissue damage).

  • Treatment: Administer Vehicle, Test Compound (e.g., 10 mg/kg), or Positive Control (Morphine 5 mg/kg).

  • Testing: Re-test latency at 30, 60, and 90 minutes post-dose.

  • Calculation:

    
    
    (MPE = Maximum Possible Effect)
    
Data Interpretation
  • High %MPE (>50%): Indicates robust analgesia.

  • Comparison: If the compound achieves analgesia similar to Morphine but shows less respiratory depression in the Irwin test (Section 5), it validates the biased ligand hypothesis for this scaffold.

References

  • Trevena, Inc. (2016). Oliceridine (TRV130)

    
    -Opioid Receptor.[2] Journal of Pharmacology and Experimental Therapeutics. 
    
  • Ren, X., et al. (2020). Design and Synthesis of Spirocyclic Piperidine Derivatives as Novel RIPK1 Inhibitors. Journal of Medicinal Chemistry.[3]

  • Sigma-Aldrich. (2024). Product Specification: 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.[4]

  • DeWire, S. M., et al. (2013).

    
    -opioid receptor is potently analgesic with reduced gastrointestinal and respiratory dysfunction compared with morphine.[2] Journal of Pharmacology and Experimental Therapeutics. 
    

Disclaimer: This guide is for research purposes only. All animal studies must be approved by an Institutional Animal Care and Use Committee (IACUC).

Sources

Application Note: Quantitative Analysis of 2-Oxa-8-azaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Oxa-8-azaspiro[4.5]decan-1-one is a heterocyclic compound featuring a spirocyclic system that incorporates both a lactone (cyclic ester) and a secondary amine. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their structural rigidity and three-dimensionality, which can lead to enhanced potency and selectivity for biological targets.[1] Derivatives of azaspiro[4.5]decanes have been investigated for a range of pharmacological activities, including as M1 muscarinic agonists and sigma-1 receptor ligands.[2][3][4] Given its potential as a key intermediate or a pharmacologically active molecule, robust and reliable analytical methods for the precise quantification of 2-Oxa-8-azaspiro[4.5]decan-1-one in various matrices are essential for drug development, quality control, and pharmacokinetic studies.

This application note provides detailed protocols for two primary analytical techniques for the quantification of 2-Oxa-8-azaspiro[4.5]decan-1-one: High-Performance Liquid Chromatography with UV and Mass Spectrometric detection (HPLC-UV/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods will depend on the sample matrix, required sensitivity, and the volatility of the analyte.

Physicochemical Properties of 2-Oxa-8-azaspiro[4.5]decan-1-one

A thorough understanding of the physicochemical properties of 2-Oxa-8-azaspiro[4.5]decan-1-one is crucial for method development.

PropertyValue/PredictionSource
Molecular FormulaC₈H₁₃NO₂[5]
Molecular Weight155.19 g/mol [5]
Physical FormSolid
PolarityPredicted to be polarInferred from structure
VolatilityPredicted to be semi-volatileInferred from structure
Thermal StabilityModerate, potential for degradation at high temperaturesInferred from lactone and amine functional groups

The presence of both a polar lactone group and a basic secondary amine suggests that the compound will be soluble in polar organic solvents and aqueous acidic solutions. Its predicted semi-volatile nature makes it amenable to both HPLC and GC, although derivatization may be beneficial for GC analysis to improve thermal stability and peak shape.

Method 1: High-Performance Liquid Chromatography with UV and Mass Spectrometric Detection (HPLC-UV/MS)

This method is ideal for the quantification of 2-Oxa-8-azaspiro[4.5]decan-1-one in complex matrices such as plasma, serum, and reaction mixtures, offering high sensitivity and selectivity.

Rationale for Method Selection

HPLC is well-suited for the analysis of polar and semi-volatile compounds. The use of a C18 reversed-phase column is a good starting point for retaining and separating the analyte from potential impurities. UV detection is a robust and widely available technique; however, the chromophore in 2-Oxa-8-azaspiro[4.5]decan-1-one (the lactone) is not expected to have a strong UV absorbance at higher wavelengths, so a lower wavelength (e.g., 210 nm) is recommended. Coupling HPLC with a mass spectrometer (LC-MS/MS) provides superior sensitivity and selectivity, which is often necessary for bioanalytical applications.[6][7][8][9]

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV/MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Plasma, Reaction Mixture) Spike Spike with Internal Standard Sample->Spike Extraction Protein Precipitation or Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into HPLC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV and MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for the quantification of 2-Oxa-8-azaspiro[4.5]decan-1-one by HPLC-UV/MS.

Detailed Protocol

1. Materials and Reagents

  • 2-Oxa-8-azaspiro[4.5]decan-1-one reference standard (purity ≥97%)

  • Internal Standard (IS), e.g., a structurally similar and stable isotope-labeled compound.

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant matrix)

2. Standard and Sample Preparation

  • Stock Solutions: Prepare a 1 mg/mL stock solution of 2-Oxa-8-azaspiro[4.5]decan-1-one and the IS in methanol.

  • Calibration Standards: Serially dilute the stock solution with the appropriate matrix (e.g., plasma) to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample/standard, add 20 µL of IS working solution.

    • Add 300 µL of cold acetonitrile containing 0.1% formic acid.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A/B (50:50 v/v).

3. HPLC Conditions

ParameterSetting
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
UV Detection210 nm

4. Mass Spectrometry Conditions (Triple Quadrupole)

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Gas FlowOptimized for the instrument
MRM TransitionsTo be determined by infusing the standard. Predicted: m/z 156.1 → fragment ions

5. Method Validation The method should be validated according to relevant guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Validation ParameterAcceptance Criteria
Linearity (R²)≥ 0.99
Accuracy85-115% (80-120% for LLOQ)
Precision (%RSD)≤ 15% (≤ 20% for LLOQ)
LODSignal-to-noise ratio of 3:1
LOQSignal-to-noise ratio of 10:1

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable alternative for the quantification of 2-Oxa-8-azaspiro[4.5]decan-1-one, particularly for samples where the analyte is present in a less complex, volatile matrix. Derivatization is recommended to enhance thermal stability and improve chromatographic performance.

Rationale for Method Selection

GC-MS offers excellent chromatographic resolution and is a powerful tool for the identification and quantification of volatile and semi-volatile compounds.[10] The spirocyclic nature of the analyte provides a rigid structure that can be amenable to GC analysis.[11] However, the presence of a secondary amine can lead to peak tailing on standard non-polar GC columns. Derivatization, for instance, by silylation, will cap the active hydrogen on the amine, reducing peak tailing and improving thermal stability.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample in Volatile Solvent Spike Spike with Internal Standard Sample->Spike Derivatization Silylation (e.g., with BSTFA) Spike->Derivatization Injection Inject into GC System Derivatization->Injection Separation Chromatographic Separation (e.g., DB-5ms Column) Injection->Separation Detection Mass Spectrometric Detection (EI) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for the quantification of 2-Oxa-8-azaspiro[4.5]decan-1-one by GC-MS.

Detailed Protocol

1. Materials and Reagents

  • 2-Oxa-8-azaspiro[4.5]decan-1-one reference standard (purity ≥97%)

  • Internal Standard (IS), e.g., a deuterated analog or a compound with similar properties.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous)

  • Ethyl acetate (GC grade)

2. Standard and Sample Preparation

  • Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and IS in ethyl acetate.

  • Calibration Standards: Prepare calibration standards by diluting the stock solution in ethyl acetate to cover the desired concentration range.

  • Derivatization:

    • Pipette 100 µL of the sample or standard solution into a GC vial.

    • Add 10 µL of the IS working solution.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

3. GC Conditions

ParameterSetting
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature250°C
Injection ModeSplitless (or split, depending on concentration)
Oven Program100°C (hold 1 min), ramp to 280°C at 15°C/min, hold for 5 min

4. Mass Spectrometry Conditions

ParameterSetting
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Scan ModeSelected Ion Monitoring (SIM) for quantification
SIM IonsTo be determined from the mass spectrum of the derivatized standard

5. Method Validation Similar to the HPLC method, the GC-MS method should be validated for linearity, accuracy, precision, LOD, and LOQ with appropriate acceptance criteria.

Conclusion

The two methods detailed in this application note provide robust and reliable approaches for the quantification of 2-Oxa-8-azaspiro[4.5]decan-1-one. The choice between HPLC-UV/MS and GC-MS will be dictated by the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. Both methods, when properly validated, can serve as essential tools in the research and development of therapeutics involving this important spirocyclic scaffold.

References

  • Shimadzu. (2017). Quantitative Analysis of β-Lactam Antibiotics in Human Plasma by High Sensitivity LC/MS/MS Method ASMS 2017 ThP 079.
  • De la Cruz, D., et al. (2021). Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum. PMC.
  • Kaufmann, A., et al. (2001). Analysis of β-Lactam Antibiotics in Incurred Raw Milk by Rapid Test Methods and Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry.
  • Agilent Technologies. (2017). Analysis of Four β-Lactam Antibiotics in Water Using an Agilent 1290 Infinity II LC and an Agilent 6470 Triple Quadrupole LC/M.
  • Qiu, C., et al. (2018). A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces.
  • Sigma-Aldrich. 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.
  • MilliporeSigma. 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.
  • Menchikov, L. G., et al. (2017). Ambiguousness of GC-MS identification of spiro[2.4]hepta-4,6-diene in natural objects. Russian Chemical Bulletin.
  • Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. J-Stage.
  • ChemScene. 8-Oxa-2-azaspiro[4.5]Decan-1-one.
  • Jia, H., et al. (2020). Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. PubMed.
  • BenchChem. A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.
  • Al-Zoubi, W., et al. (2023). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. PMC.
  • Osuagwu, G., et al. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Pharmacognosy Journal.

Sources

Application Note: Evaluation of 2-Oxa-8-azaspiro[4.5]decan-1-one Derivatives as Allosteric SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase that mediates oncogenic Receptor Tyrosine Kinase (RTK) and RAS-MAPK signaling[1]. Historically, targeting the SHP2 catalytic active site yielded compounds with poor bioavailability and severe off-target effects due to the highly conserved, positively charged nature of the phosphatase pocket.

Modern drug development has successfully pivoted toward allosteric inhibition. The spirocyclic scaffold—specifically derivatives incorporating the 2-oxa-8-azaspiro[4.5]decan-1-one (or related azaspiro) moiety—has emerged as a privileged structural class for locking SHP2 in its auto-inhibited conformation[2].

In its basal state, SHP2 is auto-inhibited: the N-SH2 domain physically occludes the catalytic PTP domain[2]. Upon RTK activation, phosphotyrosine peptides bind the SH2 domains, inducing a conformational shift that exposes the active site. Spirocyclic inhibitors (e.g., IACS-15414 and PB17-026-01) bind to an allosteric tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains[1][2]. The rigid spirocyclic core projects its amino group to form critical hydrogen bonds with residues such as Glu110 and Thr108, acting as a molecular "staple" that prevents the N-SH2 domain from releasing the PTP domain, even in the presence of activating upstream signals[1].

G RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) SHP2_Active SHP2 (Active) Promotes Signaling RTK->SHP2_Active Phosphorylation / Recruitment SHP2_Auto SHP2 (Auto-inhibited) Basal State SHP2_Auto->SHP2_Active Activating Peptide / p-Tyr RAS RAS Activation SHP2_Active->RAS Dephosphorylation of regulators ERK MAPK Pathway (RAF -> MEK -> ERK) RAS->ERK Kinase Cascade Inhibitor Spirocyclic Inhibitor (e.g., IACS-15414) Inhibitor->SHP2_Auto Locks conformation Inhibitor->SHP2_Active Prevents activation

Mechanism of SHP2 allosteric inhibition modulating the RTK-RAS-MAPK signaling pathway.

Comparative Inhibitor Profiling

The structural rigidity and precise vectorization of the 2-oxa-8-azaspiro[4.5]decan-1-one scaffold directly correlate with highly potent enzymatic and cellular inhibition. The table below summarizes quantitative data for key spirocyclic derivatives[1][2][3].

CompoundHeterocyclic CoreSHP2 Enzyme IC₅₀Cellular pERK IC₅₀Pharmacological Notes
Compound 1 Pyrazolo[3,4-d]pyrimidin-4-one32 nM89 nMInitial allosteric hit; suboptimal in vivo PK[1].
IACS-15414 Pyrimidin-4-one< 10 nMHighly PotentOrally bioavailable; no hERG liability up to 100 μM[3].
PB17-026-01 Pyrrolo[2,1-f][1,2,4]triazin-4-onePotentPotentForms extensive polar contacts in the allosteric pocket[2].
PB17-036-01 Pyrrolo[2,1-f][1,2,4]triazin-4-one~20-fold > PB17-026-01N/AAnalogue lacking optimal terminal group interactions[2].

Validation Workflow & Experimental Protocols

To rigorously validate the efficacy and mechanism of action for new 2-oxa-8-azaspiro[4.5]decan-1-one derivatives, a self-validating, multi-tiered experimental workflow is required.

Workflow Step1 Phase 1: Biochemical Full-length SHP2 enzyme assay with 1 µM activating peptide Step2 Phase 2: Cellular KYSE-520 (EGFR-amplified) cells pERK suppression readout Step1->Step2 Step3 Phase 3: Structural X-ray crystallography Allosteric tunnel binding confirmation Step2->Step3 Step4 Phase 4: In Vivo Pharmacokinetics & Efficacy RTK/KRAS mutant xenograft models Step3->Step4

Stepwise validation workflow for evaluating spirocyclic SHP2 allosteric inhibitors.

Protocol A: Full-Length SHP2 Allosteric Enzyme Assay

Objective: Quantify the biochemical IC₅₀ of the inhibitor against the activatable state of SHP2. Causality & Logic: Because basal SHP2 is auto-inhibited, testing an inhibitor against the basal state yields false positives or overestimations of potency. By introducing a bis-phosphorylated activating peptide (e.g., IRS1 pY1172), we force the enzyme into its active conformation. A true allosteric inhibitor must demonstrate the thermodynamic capacity to outcompete this upstream activation signal and force the enzyme back into the closed state[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 60 mM HEPES (pH 7.2), 75 mM NaCl, 2 mM DTT, and 0.05% Tween-20.

  • Enzyme/Peptide Complex: Dilute recombinant full-length human SHP2 to 0.5 nM and the activating peptide to 1 µM in the assay buffer.

  • Compound Pre-incubation: Dispense serial dilutions of the spirocyclic inhibitor (e.g., 10 µM down to 0.1 nM) into a 384-well microplate. Add the Enzyme/Peptide complex and incubate at room temperature for 60 minutes. Self-Validation Check: This extended pre-incubation is critical; allosteric stabilization of the closed conformation is a time-dependent thermodynamic process.

  • Substrate Addition: Initiate the reaction by adding 10 µM of the fluorogenic surrogate substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).

  • Detection: Measure fluorescence continuously for 20 minutes (Excitation: 358 nm / Emission: 450 nm). Calculate the IC₅₀ using a four-parameter logistic regression model based on the initial velocity of the reaction.

Protocol B: Cellular pERK Suppression Assay

Objective: Evaluate the intracellular target engagement and functional MAPK pathway suppression. Causality & Logic: The KYSE-520 esophageal cancer cell line features heavy EGFR amplification[1]. In this specific genetic context, the MAPK pathway is strictly dependent on SHP2 signal transduction. Therefore, a reduction in phosphorylated ERK (pERK) serves as a highly specific, self-validating surrogate readout for intracellular SHP2 inhibition, isolating the compound's effect from parallel kinase cascades[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed KYSE-520 cells at 10,000 cells/well in a 96-well plate using RPMI-1640 supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Replace media with serum-free RPMI containing serial dilutions of the inhibitor. Incubate for exactly 2 hours. Self-Validation Check: A 2-hour window is optimal. It is long enough for signaling equilibration but short enough to prevent secondary transcriptional feedback loops (e.g., compensatory MEK/ERK upregulation) from confounding the readout.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Quantification: Transfer lysates to an AlphaLISA or MSD (Meso Scale Discovery) assay plate. Probe for both pERK1/2 (Thr202/Tyr204) and total ERK.

  • Data Normalization: Normalize the pERK signal to the total ERK signal for each well to control for variations in cell number or lysis efficiency. Calculate the cellular IC₅₀.

Protocol C: Co-Crystallization for Structural Validation

Objective: Confirm the binding mode of the 2-oxa-8-azaspiro[4.5]decan-1-one moiety within the SHP2 allosteric tunnel. Causality & Logic: To drive rational Structure-Activity Relationship (SAR) optimization, one must verify that the amino group of the spirocyclic scaffold is making the intended polar contacts. X-ray crystallography confirms whether the compound successfully bridges the N-SH2 and PTP domains[1][2].

Step-by-Step Methodology:

  • Protein Preparation: Concentrate full-length SHP2 protein (1-525) to 10-15 mg/mL in a buffer of 20 mM Tris (pH 8.0), 150 mM NaCl, and 2 mM TCEP.

  • Complex Formation: Add the inhibitor to the protein solution at a 3:1 molar ratio. Incubate on ice for 2 hours to ensure complete saturation of the allosteric pocket.

  • Crystallization: Set up hanging-drop vapor diffusion plates at 20°C. Mix 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution (typically containing 20% PEG 3350 and 0.2 M ammonium citrate).

  • Data Collection & Refinement: Harvest crystals after 3-5 days, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source and solve the structure via molecular replacement using a basal SHP2 model (e.g., PDB: 5EHR). Verify the hydrogen bond distances between the spiro-amine and SHP2 residues Thr108 and Glu110.

References

  • Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)
  • Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414)
  • 2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414)

Sources

The 2-Oxa-8-azaspiro[4.5]decan-1-one Scaffold: A Framework for Potent and Selective Modulation of Kinase Signaling Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Three-Dimensionality in Kinase Inhibitor Design

The pursuit of novel kinase inhibitors has been a cornerstone of modern drug discovery, yielding transformative therapies for a multitude of diseases, particularly in oncology. However, the high degree of homology within the human kinome presents a significant challenge: achieving inhibitor selectivity to minimize off-target effects and associated toxicities. In response, medicinal chemistry has increasingly sought to "escape from flatland," moving away from traditional, planar heterocyclic compounds towards more three-dimensional molecular architectures.[1]

Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful strategy in this endeavor. Their inherent structural rigidity and defined three-dimensional arrangement of substituents can facilitate highly specific and potent interactions with the complex topography of protein active sites.[2][3] The 2-Oxa-8-azaspiro[4.5]decan-1-one core represents a privileged scaffold within this class, offering a versatile and synthetically accessible framework for the development of next-generation therapeutics.

While literature on the unmodified 2-Oxa-8-azaspiro[4.5]decan-1-one as a direct kinase inhibitor is not prominent, its derivatives have proven to be instrumental in the creation of highly potent modulators of critical kinase signaling pathways. This guide will provide an in-depth exploration of the application of this scaffold, using a real-world example to illustrate its potential, and will furnish detailed protocols for researchers aiming to investigate novel derivatives.

Application Note I: Targeting the SHP2-Regulated Kinase Signaling Pathway

A prime exemplar of the 2-Oxa-8-azaspiro[4.5]decane scaffold's utility is its incorporation into IACS-15414 , a potent and orally bioavailable allosteric inhibitor of Src homology 2 (SHP2) domain-containing phosphatase 2.[4]

The Critical Role of SHP2 in Kinase Signaling

SHP2 is not a kinase itself, but a protein tyrosine phosphatase that is a critical upstream regulator of the RAS-MAP kinase (MAPK) signaling cascade. In response to receptor tyrosine kinase (RTK) activation by growth factors, SHP2 is recruited to the cell membrane where it dephosphorylates specific substrates, an action essential for the activation of RAS and the subsequent phosphorylation cascade through RAF, MEK, and ERK. Hyperactivation of this pathway is a hallmark of many cancers. Therefore, inhibiting SHP2 provides an effective method for attenuating the output of this entire kinase cascade.

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS Recruits RAS RAS GRB2_SOS->RAS Activates SHP2 SHP2 SHP2->RAS Promotes Activation RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Gene Transcription, Cell Proliferation, Survival ERK->Proliferation Activates GF Growth Factor GF->RTK Binds & Activates IACS_15414 IACS-15414 (contains 2-Oxa-8-azaspiro [4.5]decane scaffold) IACS_15414->SHP2 Inhibits

Figure 1: SHP2's role in the MAPK kinase signaling cascade.

Case Study: IACS-15414

The discovery of IACS-15414 showcases the power of the 2-oxa-8-azaspiro[4.5]decane scaffold. In this inhibitor, the spirocyclic moiety is attached to a dihydropyrimidinone core. This specific three-dimensional structure is crucial for fitting into an allosteric pocket of SHP2, locking the enzyme in an inactive conformation. This mode of inhibition is highly desirable as it can offer greater selectivity over targeting the conserved active site.

Compound Target Biochemical IC50 Cellular Activity (p-ERK IC50) Reference
IACS-15414SHP24.3 nM1.6 nM (in KYSE-520 cells)[4]

Application Note II: Protocols for Screening Novel 2-Oxa-8-azaspiro[4.5]decan-1-one Derivatives

The following protocols provide a robust framework for the initial evaluation of a library of novel compounds based on the 2-Oxa-8-azaspiro[4.5]decan-1-one scaffold, using SHP2 as a target.

Protocol 1: In Vitro Biochemical SHP2 Inhibition Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying enzyme activity.

Principle: A biotinylated phosphopeptide substrate is dephosphorylated by SHP2. The reaction is stopped and a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (APC) conjugate are added. If the peptide is still phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into proximity, generating a FRET signal. Inhibition of SHP2 results in a loss of this signal.

TR_FRET_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Compound_Prep 1. Prepare serial dilution of test compounds in DMSO. Assay_Plate 2. Add compounds to 384-well assay plate. Compound_Prep->Assay_Plate Add_Enzyme 3. Add SHP2 enzyme and biotinylated peptide substrate. Assay_Plate->Add_Enzyme Incubate 4. Incubate at room temp (e.g., 60 minutes). Add_Enzyme->Incubate Stop_Solution 5. Add stop solution containing Eu-Ab and SA-APC. Incubate->Stop_Solution Incubate_Detect 6. Incubate in dark (e.g., 60 minutes). Stop_Solution->Incubate_Detect Read_Plate 7. Read TR-FRET signal on a plate reader. Incubate_Detect->Read_Plate

Figure 2: Workflow for an in vitro TR-FRET based SHP2 assay.

Step-by-Step Methodology:

  • Compound Plating:

    • Perform a serial dilution of test compounds in 100% DMSO.

    • Using an acoustic dispenser, transfer a small volume (e.g., 50 nL) of the compound dilutions to a low-volume 384-well assay plate. Include positive (no enzyme) and negative (DMSO vehicle) controls.

  • Enzyme and Substrate Addition:

    • Prepare a 2X SHP2 enzyme solution in assay buffer.

    • Prepare a 2X biotinylated phosphopeptide substrate solution in assay buffer.

    • Add 5 µL of the 2X enzyme solution to each well, followed immediately by 5 µL of the 2X substrate solution.

  • Enzymatic Reaction:

    • Briefly centrifuge the plate to mix.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Prepare a detection mixture containing a europium-labeled anti-phosphotyrosine antibody and a streptavidin-APC conjugate in TR-FRET stop buffer.

    • Add 10 µL of the detection mixture to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.

    • Calculate the ratio of acceptor/donor signal and plot the percent inhibition versus compound concentration to determine the IC50 value.

Protocol 2: Cellular Target Engagement via Western Blot

This protocol assesses if a compound can inhibit SHP2 signaling within a cancer cell line that is dependent on the MAPK pathway (e.g., KYSE-520 esophageal cancer cells).

Principle: Cells are serum-starved and then stimulated with a growth factor (e.g., EGF) to activate the RTK-MAPK pathway. In the presence of an effective SHP2 inhibitor, the downstream phosphorylation of ERK will be reduced. This change is detected using an antibody specific for phosphorylated ERK (p-ERK).

Western_Blot_Workflow Plate_Cells 1. Plate cells and allow to adhere overnight. Starve_Cells 2. Serum-starve cells (e.g., 4-6 hours). Plate_Cells->Starve_Cells Treat_Cells 3. Pre-treat with test compound (e.g., 2 hours). Starve_Cells->Treat_Cells Stimulate 4. Stimulate with Growth Factor (e.g., EGF for 10 min). Treat_Cells->Stimulate Lyse_Cells 5. Lyse cells and quantify protein. Stimulate->Lyse_Cells SDS_PAGE 6. Separate proteins by SDS-PAGE. Lyse_Cells->SDS_PAGE Transfer 7. Transfer proteins to PVDF membrane. SDS_PAGE->Transfer Blotting 8. Probe with primary (anti-p-ERK, anti-total ERK) and secondary antibodies. Transfer->Blotting Image 9. Image blot and quantify band intensity. Blotting->Image

Figure 3: Workflow for Western Blot analysis of p-ERK inhibition.

Step-by-Step Methodology:

  • Cell Culture:

    • Plate KYSE-520 cells in a 6-well plate and grow to ~80% confluency.

  • Starvation and Treatment:

    • Replace the growth medium with serum-free medium and incubate for 4-6 hours.

    • Add the test compound at various concentrations to the wells and incubate for 2 hours.

  • Stimulation and Lysis:

    • Add EGF to a final concentration of 50 ng/mL and incubate for 10 minutes at 37°C.

    • Aspirate the medium, wash the cells with ice-cold PBS, and add lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins on a polyacrylamide gel via SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody against p-ERK.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Strip the membrane and re-probe with an antibody for total ERK as a loading control.

    • Quantify the band intensities and normalize the p-ERK signal to the total ERK signal. Plot the normalized signal against compound concentration to determine the cellular IC50.

Data Interpretation and Future Directions

A successful lead compound will exhibit potent inhibition in the biochemical assay (low nM IC50), which translates to on-target pathway modulation in the cellular assay. The cellular IC50 for p-ERK inhibition should ideally be close to the biochemical IC50 for SHP2, indicating good cell permeability and target engagement.

Positive results from these initial screens would warrant further investigation, including:

  • Kinase Panel Selectivity: Screening the hit compound against a broad panel of kinases to ensure it is not a non-specific kinase inhibitor.

  • Cell Proliferation Assays: Assessing the compound's ability to inhibit the growth of SHP2-dependent cancer cell lines.

  • Pharmacokinetic Studies: Evaluating the compound's ADME (absorption, distribution, metabolism, and excretion) properties in animal models to assess its drug-like potential.

Conclusion

The 2-Oxa-8-azaspiro[4.5]decan-1-one scaffold is a valuable starting point for the design of sophisticated, three-dimensional molecules capable of modulating challenging drug targets. As exemplified by the SHP2 inhibitor IACS-15414, derivatives of this core structure can achieve high potency and selectivity by engaging allosteric sites on key signaling proteins. The protocols outlined in this guide provide a clear and actionable framework for researchers to explore the potential of novel derivatives in targeting kinase pathways, paving the way for the discovery of new therapeutic agents.

References

  • Barluenga, J., et al. (2011). Discovery of spirocyclic sulfonamides as potent Akt inhibitors with exquisite selectivity against PKA. PubMed. Available at: [Link]

  • Ceylan, S., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega. Available at: [Link]

  • Ceylan, S., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. PMC. Available at: [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists. J-Stage. Available at: [Link]

  • PubChem. (n.d.). 8-oxa-2-azaspiro[4.5]decan-1-one. PubChem. Available at: [Link]

  • PubChem. (n.d.). 2-Oxa-8-azaspiro(4.5)decane. PubChem. Available at: [Link]

  • Czako, B., et al. (2021). Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). 8-Sulfanyl-2-oxa-8-azaspiro[4.5]decan-1-one. PubChem. Available at: [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed. Available at: [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link]

  • Li, X., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI. Available at: [Link]

  • PubChem. (n.d.). 8-oxa-1-azaspiro[4.5]decan-2-one. PubChem. Available at: [Link]

  • Jia, H., et al. (2020). Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. PubMed. Available at: [Link]

  • ZINC. (n.d.). 8-oxa-1-azaspiro[4.5]decan-4-one. Docking.org. Available at: [Link]

  • Angene. (n.d.). 1-Oxa-8-azaspiro[4.5]decane Oxalate (2:1): A Cutting-Edge Compound. Angene. Available at: [Link]

  • SFERA. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. SFERA. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and operational challenges associated with the synthesis of 2-oxa-8-azaspiro[4.5]decan-1-one.

Spirocyclic piperidines are privileged scaffolds in medicinal chemistry, frequently utilized to improve metabolic stability and optimize 3D vector projection in drug discovery, such as in the development of PDE7 inhibitors . While novel methods like radical hydroarylation and asymmetric bromolactonization are emerging, the scalable industrial standard relies on the Corey-Chaykovsky epoxidation followed by malonate alkylation. This guide deconstructs that pathway, providing self-validating protocols and targeted troubleshooting.

Synthetic Workflow & Mechanistic Pathway

G N1 N-Boc-piperidine-4-one (Starting Material) N2 Corey-Chaykovsky Epoxidation Me3S(O)I, NaH, DMSO N1->N2 N3 Spiro-epoxide Intermediate (1-oxa-6-azaspiro[2.5]octane) N2->N3 N4 Malonate Addition & Lactonization Diethyl malonate, NaOEt N3->N4 N5 Decarboxylation NaCl, DMSO, 150 °C N4->N5 N6 Boc-Protected Spiro-lactone (N-Boc-2-oxa-8-azaspiro[4.5]decan-1-one) N5->N6 N7 Boc Deprotection HCl in Dioxane N6->N7 N8 2-Oxa-8-azaspiro[4.5]decan-1-one (Final Product - HCl Salt) N7->N8

Synthetic workflow for 2-Oxa-8-azaspiro[4.5]decan-1-one via spiro-epoxide intermediate.

Quantitative Reaction Parameters

To ensure reproducibility, benchmark your experimental metrics against the validated parameters in the table below. Deviations from these ranges often indicate reagent degradation or moisture contamination.

Synthesis StepKey ReagentsTemperatureTimeExpected YieldIn-Process Control (IPC) Checkpoint
1. Epoxidation N-Boc-piperidine-4-one, Me₃S(O)I, NaH, DMSO0 °C to RT12 h85–90%TLC (7:3 Hex/EtOAc): Product R_f 0.6. PMA stain active.
2. Lactonization Diethyl malonate, NaOEt, EtOH60 °C16 h70–75%LC-MS: Dominant peak at [M+H]⁺ = 328.2
3. Decarboxylation NaCl, H₂O, DMSO150 °C4–6 h80–85%Visual: Complete cessation of CO₂ gas evolution.
4. Deprotection 4M HCl in Dioxane, DCM0 °C to RT2 h>95%TLC: Disappearance of SM. Ninhydrin stain positive.

Self-Validating Experimental Protocols

Do not treat these protocols as mere recipes. Understanding the causality behind each step is critical for scaling and troubleshooting.

Step 1: Corey-Chaykovsky Epoxidation
  • Procedure: Wash NaH (60% dispersion, 1.2 eq) with anhydrous hexanes (3x) under an argon atmosphere. Add trimethylsulfoxonium iodide (Me₃S(O)I, 1.2 eq), followed by the dropwise addition of anhydrous DMSO. Stir until gas evolution ceases. Add N-Boc-piperidine-4-one (1.0 eq) dissolved in DMSO. Stir for 12 h at room temperature.

  • Causality: Washing the NaH removes mineral oil, which can trap moisture and interfere with the solubility of the ylide. Me₃S(O)I is specifically chosen over trimethylsulfonium iodide because the resulting sulfoxonium ylide is less nucleophilic and more thermodynamically stable, strictly favoring epoxidation over enolization.

  • Self-Validation: The reaction validates its initiation when hydrogen gas bubbling stops (indicating complete ylide formation). Post-reaction, TLC must show complete consumption of the ketone (R_f ~0.4) and a new, phosphomolybdic acid (PMA)-active spot (R_f ~0.6).

Step 2: Malonate Alkylation & Lactonization
  • Procedure: Dissolve sodium ethoxide (1.5 eq) in absolute ethanol. Add diethyl malonate (1.5 eq) dropwise at 0 °C, then stir for 30 min at RT. Add the spiro-epoxide intermediate (1.0 eq) and heat to 60 °C for 16 h.

  • Causality: Pre-forming the enolate at low temperatures prevents the self-condensation of the malonate. The bulky malonate anion regioselectively attacks the less hindered methylene carbon of the spiro-epoxide. The resulting alkoxide is perfectly positioned to undergo immediate intramolecular transesterification with the ethyl ester, spontaneously closing the

    
    -lactone ring.
    
  • Self-Validation: LC-MS analysis of the crude mixture must show the [M+H]⁺ peak at m/z 328.2, confirming successful lactonization rather than a stalled, open-chain alkoxide.

Step 3: Krapcho Decarboxylation
  • Procedure: Dissolve the carboxylated lactone in DMSO. Add NaCl (1.5 eq) and H₂O (2.0 eq). Heat the mixture to 150 °C for 4–6 h.

  • Causality: The chloride ion acts as a soft nucleophile, attacking the ethyl group of the remaining ester to release ethyl chloride. The resulting

    
    -keto-carboxylate undergoes rapid thermal decarboxylation. The precise addition of water serves as the necessary proton source for the final enolate.
    
  • Self-Validation: Reaction progress is visually tracked via a bubbler attached to the condenser; the absolute cessation of CO₂ gas evolution indicates completion.

Step 4: Boc Deprotection
  • Procedure: Dissolve the Boc-protected spiro-lactone in anhydrous DCM. Add 4M HCl in dioxane (10 eq) at 0 °C. Stir at RT for 2 h.

  • Causality: Anhydrous HCl is strictly required. Aqueous acids (like TFA/H₂O mixtures) risk hydrolyzing the sensitive spiro-lactone ring. Dioxane stabilizes the HCl and facilitates the precipitation of the final salt.

  • Self-Validation: The product self-isolates by precipitating out of the DCM/dioxane mixture as a pristine white hydrochloride salt. A positive ninhydrin stain (deep purple) confirms the presence of the free secondary amine.

Troubleshooting Guide & FAQs

Q: Why is my Corey-Chaykovsky epoxidation stalling at ~50% conversion? A: Causality: The sulfoxonium ylide is highly sensitive to moisture, which prematurely quenches the reagent back to trimethylsulfoxonium iodide. Additionally, inadequate ylide generation (often due to unwashed NaH or insufficient stirring time before ketone addition) leads to incomplete conversion. Resolution: Wash NaH with anhydrous hexanes under argon. Ensure complete hydrogen evolution (the solution will become clear) before adding the ketone. Verify your DMSO is strictly anhydrous (<50 ppm water).

Q: I am observing a significant byproduct during the malonate ring-opening step. What is it and how do I prevent it? A: Causality: The most common byproduct is an allylic alcohol resulting from the base-catalyzed elimination of the epoxide, rather than nucleophilic attack. This occurs when the malonate enolate is not fully formed prior to epoxide addition, leaving excess unreacted ethoxide in the solution. Resolution: Pre-form the sodium diethyl malonate completely at room temperature for at least 30 minutes before adding the epoxide. Maintain the reaction at 60 °C; avoid aggressive reflux initially.

Q: How do I ensure complete decarboxylation without degrading the spiro-lactone? A: Causality: Krapcho decarboxylation requires precise thermal energy to drive the loss of CO₂, but excessive heat (>170 °C) can lead to lactone ring opening or thermal degradation of the Boc protecting group. Resolution: Use a calibrated heating block set exactly to 150 °C. Monitor the reaction via a bubbler; do not heat past the cessation of CO₂ evolution. Self-validate via LC-MS to confirm the disappearance of the M+72 mass peak.

Q: The final deprotection yields a gummy residue instead of a crystalline solid. How can I fix this? A: Causality: The 2-oxa-8-azaspiro[4.5]decan-1-one hydrochloride salt is highly hygroscopic. If the deprotection is performed in aqueous HCl, or if the product is exposed to ambient humidity during vacuum filtration, it will rapidly absorb water and form a gum. Resolution: Use strictly anhydrous 4M HCl in dioxane. Triturate the final residue with anhydrous diethyl ether under a nitrogen atmosphere, filter under a blanket of inert gas, and dry immediately under high vacuum.

References

  • Title: Substituted benzoxazole and benzofuran compounds as PDE7 inhibitors (US Patent 11,685,745 B2)
  • Title: Synthesis of Spirocyclic Piperidines by Radical Hydroarylation Source: Synlett, National Center for Biotechnology Information (NIH PMC) URL: [Link]

  • Title: Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Sulfide-Catalyzed Bromolactonization Source: Chemical and Pharmaceutical Bulletin, J-STAGE URL: [Link]

Technical Support Center: Optimization of Spiro-Lactam Formation

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for spiro-lactam synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these valuable scaffolds. Spiro-lactams, particularly spiro-β-lactams and spiro-γ-lactams, are pivotal structural motifs in medicinal chemistry, appearing in a range of bioactive molecules and serving as versatile synthetic intermediates.[1][2][3] However, their synthesis, which involves the creation of a sterically demanding quaternary spirocyclic center, is often challenging and requires careful optimization.[4]

This document provides in-depth, experience-driven guidance in a question-and-answer format to address specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, offering troubleshooting strategies and detailed protocols to enhance the success of your reactions.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis and optimization of spiro-lactams.

Q1: What are the most prevalent synthetic methods for constructing spiro-β-lactams?

The most widely employed method for synthesizing the spiro-β-lactam core is the Staudinger [2+2] cycloaddition, which involves the reaction of a ketene with an imine.[4][5] This method is highly versatile but requires careful control of reaction conditions to achieve good yields and stereoselectivity. Other significant methods include:

  • Intramolecular Cyclization: Cyclization of β-amino acids or other suitably functionalized amides can yield spiro-lactams.[2] For example, a Curtius rearrangement followed by an intramolecular nucleophilic addition has been used to generate spirocyclic lactams from β-keto carboxylic acids.[6]

  • Catalytic Cycloadditions: Various metal-catalyzed and organocatalyzed reactions have been developed. For instance, phosphine-catalyzed [3+2] annulation of allenoates with exocyclic alkenes is effective for creating spirocyclopentene-β-lactams.[7] Rhodium-catalyzed reactions have also been used to construct spirocyclic β-lactams from diazo compounds.[8]

  • Transformations of Existing Lactams: Functional groups on a pre-existing monocyclic β-lactam can be manipulated to build the spirocyclic system.[9]

Q2: What are the critical reaction parameters I should focus on when optimizing my spiro-lactam synthesis?

Optimizing spiro-lactam formation typically revolves around maximizing yield and controlling stereoselectivity. The key parameters to investigate are:

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and the stability of intermediates.

  • Temperature: Temperature affects both reaction kinetics and thermodynamic equilibria, influencing product distribution and the prevalence of side reactions.[10]

  • Catalyst: In catalytic reactions, the choice of metal and ligand is paramount for controlling regio-, diastereo-, and enantioselectivity.[11]

  • Base: For reactions like the Staudinger cycloaddition, the base used for in-situ ketene generation is crucial. Its strength and steric bulk can influence the rate of ketene formation versus side reactions.

  • Concentration: Reaction concentration can affect reaction rates and, in some cases, suppress side reactions like ketene dimerization.

Q3: How do I select an appropriate solvent for my reaction?

The choice of solvent is highly dependent on the specific reaction mechanism. For the common Staudinger [2+2] cycloaddition, non-polar aprotic solvents like dichloromethane (CH2Cl2) or chloroform are often used to facilitate the reaction between the ketene and the imine.[12][13] In some cases, more polar solvents have been found to be suitable.[12] It is often beneficial to screen a range of solvents with varying polarities. For instance, in a visible-light-induced spirocyclization, a solvent mixture of MeOH:H₂O was found to be optimal.[14]

Q4: How can I effectively control the diastereoselectivity of the reaction?

Controlling diastereoselectivity is a central challenge in spiro-lactam synthesis. Several strategies can be employed:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to either the ketene or imine precursor can direct the stereochemical outcome of the cycloaddition.[15]

  • Catalyst Control: Chiral Lewis acid or transition metal catalysts can create a chiral environment around the reactants, favoring the formation of one diastereomer. The choice of catalyst can be critical; for example, different diastereoselectivity has been observed by simply switching the catalyst system.[10][11]

  • Substituent Effects: The steric and electronic properties of substituents on the reactants can influence the facial selectivity of the approach of the ketene and imine.[5]

  • Temperature Optimization: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.[10]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution & Explanation
Inefficient Ketene Generation (Staudinger Reaction) The ketene intermediate is highly reactive and prone to side reactions if not trapped efficiently. Ensure your acid chloride precursor is pure and dry. Use a high-quality, dry tertiary amine base (e.g., triethylamine, DIPEA). Consider adding the imine before the base to ensure it is present to trap the ketene as it forms.[13]
Degradation of Reactants or Product Spiro-lactams or the starting materials can be sensitive to reaction conditions. High temperatures, in particular, can be detrimental.[6][16] Try running the reaction at a lower temperature. If the product is acid- or base-sensitive, ensure the workup procedure is neutral and swift.
Poor Reactivity of the Imine Electron-withdrawing groups on the imine can decrease its nucleophilicity, slowing down the reaction. Conversely, highly sterically hindered imines may react sluggishly. If possible, modify the imine substrate or consider using a more reactive ketene precursor. The substituents on the imine nitrogen can also have a significant effect on product yields.[2]
Catalyst Inactivity or Poisoning In catalytic reactions, ensure the catalyst is active and that the reagents and solvent are free from impurities that could act as poisons (e.g., water, coordinating solvents). Perform the reaction under an inert atmosphere (N₂ or Ar).
Unfavorable Reaction Equilibrium If the reaction is reversible, it may not proceed to completion. Consider using Le Chatelier's principle, for example, by removing a byproduct if possible. However, most cycloadditions for spiro-lactam formation are effectively irreversible.
Problem 2: Formation of Undesired Side Products
Potential Cause Suggested Solution & Explanation
Ketene Dimerization If the ketene is generated faster than it is consumed by the imine, it can dimerize. Add the acid chloride/base mixture slowly to a solution of the imine. Running the reaction at a higher dilution can also disfavor this bimolecular side reaction.
Hydrolysis of Ketene or Imine The presence of water can lead to the hydrolysis of the ketene to a carboxylic acid or the imine to its corresponding aldehyde/ketone and amine. Ensure all glassware is oven-dried and all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere.
Formation of Fused System Instead of Spiro In some substrates, there can be competition between the formation of a spirocyclic product and a fused bicyclic system. This outcome can be highly dependent on the substrate structure and reaction conditions. Careful optimization of conditions, and sometimes protecting or blocking the site of fused ring formation, is necessary to favor the spiro product.[17][18]
Problem 3: Poor Diastereoselectivity
Potential Cause Suggested Solution & Explanation
Insufficient Steric or Electronic Differentiation The transition states leading to the different diastereomers may be very close in energy. Modifying the substituents on the reactants to increase steric bulk can enhance facial differentiation.
High Reaction Temperature Higher temperatures provide more energy to overcome the activation barriers for multiple pathways, leading to a mixture of products. Running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C) often improves diastereoselectivity.[10]
Incorrect Choice of Catalyst/Solvent System The catalyst and solvent play a crucial role in organizing the transition state. A systematic screening of different catalysts and solvents is highly recommended. As shown in the table below, changing the catalyst can dramatically alter the diastereomeric ratio (d.r.).
Data Presentation: Catalyst and Temperature Effects on a Model Spirolactam Formation

The following table summarizes data adapted from a study on the Rhodium-catalyzed synthesis of spiro-lactams, illustrating the profound impact of catalyst and temperature selection on diastereoselectivity and enantioselectivity.[10]

EntryCatalystTemp (°C)Yield (%)d.r. (E:Z)ee (%)
1Rh₂(OAc)₄25704:1
2Rh₂(S-TCPTAD)₄25671.7:1-2
3Rh₂(S-p-PhTPCP)₄25697:190
4Rh₂(S-p-PhTPCP)₄-787511:194

Data synthesized from Doyle, H. et al., J. Am. Chem. Soc. 2006, 128, 16038–16039.[10] This data clearly demonstrates that screening catalysts is essential, and a decrease in temperature can significantly improve both diastereomeric ratio and enantiomeric excess.

Visualizations and Workflows

A logical workflow is critical for efficiently troubleshooting synthetic problems.

Caption: A systematic workflow for troubleshooting spiro-lactam synthesis.

Staudinger_Factors cluster_reactants Reactants cluster_conditions Conditions Acid_Chloride Acid Chloride (Purity) Product Spiro-Lactam (Yield & Selectivity) Acid_Chloride->Product Imine Imine (Sterics, Electronics) Imine->Product Base Base (Strength, Purity) Base->Product Solvent Solvent (Polarity) Solvent->Product Temperature Temperature Temperature->Product Concentration Concentration Concentration->Product

Caption: Key factors influencing the Staudinger [2+2] cycloaddition.

Experimental Protocols

Protocol 1: General Procedure for Spiro-β-Lactam Synthesis via Staudinger [2+2] Cycloaddition

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • Appropriate acid chloride (1.2 eq)

  • Cyclic imine (1.0 eq)

  • Triethylamine (TEA), freshly distilled (2.0 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the imine (1.0 eq) and dissolve it in anhydrous CH₂Cl₂ (to make a ~0.1 M solution).

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate dry flask, prepare a solution of the acid chloride (1.2 eq) and triethylamine (2.0 eq) in anhydrous CH₂Cl₂.

  • Add this solution dropwise to the cooled imine solution via the dropping funnel over a period of 1-2 hours with vigorous stirring. The slow addition is critical to minimize ketene dimerization.[13]

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for another 2 hours, then let it warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired spiro-β-lactam.

References

  • This cit
  • Dao Thi, H. et al. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347. Available from: [Link]

  • Alves, A. J. D. S. et al. (2021). Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. Organic Chemistry Frontiers, 8, 3534-3571. Available from: [Link]

  • Singh, G. S., D’hooghe, M., & De Kimpe, N. (2011). Synthesis and reactivity of spiro-fused β-lactams. Biblio, Ghent University. Available from: [Link]

  • Bandyopadhyay, D. et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. Available from: [Link]

  • Josa-Culleré, L. et al. (2017). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Organic & Biomolecular Chemistry, 15, 5373-5389. Available from: [Link]

  • Tripodi, F. et al. (2012). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 16(24), 2946-2987. Available from: [Link]

  • Doyle, H. et al. (2006). Enantioselective Synthesis of Spirolactones and Spirolactams Under Low Catalyst Loadings. Journal of the American Chemical Society, 128(50), 16038-16039. Available from: [Link]

  • Lemaire, G. et al. (2024). Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams. The Journal of Organic Chemistry. Available from: [Link]

  • This cit
  • Zhang, W. et al. (2015). Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids. Organic Letters, 17(12), 3074-3077. Available from: [Link]

  • Wu, S-H. et al. (2023). Catalyst-Controlled Regiodivergence in Enantioselective Synthesis of Spirocyclic γ- versus δ-Lactams. ResearchGate. Available from: [Link]

  • Josa-Culleré, L. et al. (2017). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. SciSpace. Available from: [Link]

  • This cit
  • Gao, Y. & Li, T. et al. (2022). Optimization of the reaction conditions. ResearchGate. Available from: [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • Alves, N. G. et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry, 10, 1024621. Available from: [Link]

  • Novikov, M. S. et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21, 3403-3419. Available from: [Link]

  • Szymańska, J. et al. (2023). The Effect of the Higher Temperature and UVA Radiation on the Pharmaceutical Preparation Containing Spironolactone—EPR Examination. Molecules, 28(11), 4443. Available from: [Link]

  • Yadav, P., Berry, S., & Bhalla, A. (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. Thieme. Available from: [Link]

  • Khan, I. et al. (2022). Variable-Sized bis(4-spiro-fused-β-lactam)-Based Unsaturated Macrocycles: Synthesis and Characterization. ACS Omega, 7(41), 36829–36841. Available from: [Link]

Sources

Technical Support Center: Purification & Resolution of 2-Oxa-8-azaspiro[4.5]decan-1-one Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for medicinal chemists, process scientists, and analytical researchers working with the 2-oxa-8-azaspiro[4.5]decan-1-one scaffold.

Because of its rigid conformation and favorable physicochemical profile, this spirocyclic lactone is a highly valued building block in modern drug discovery, frequently utilized in the synthesis of PDE7 inhibitors and 5-HT7 receptor modulators[1]. However, when substitutions are introduced to the piperidine or lactone rings (e.g., 6-hydroxy derivatives)[2], the scaffold loses its plane of symmetry, generating complex mixtures of diastereomers and enantiomers.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to resolve these isomers efficiently.

Core Principles of Spirocyclic Isomer Resolution

Before attempting purification, it is critical to understand the causality behind how this specific molecule interacts with chromatographic stationary phases:

  • The Basic Nitrogen (N8): The secondary amine in the piperidine ring is highly basic. If left unprotected, it will undergo strong ionic interactions with residual acidic silanols on silica-based stationary phases. This causes severe peak tailing, which destroys the resolution of closely eluting enantiomers.

  • The Spiro Center (C5) & Rigidity: The spiro carbon locks the molecule into a rigid, orthogonal conformation. This lack of conformational flexibility is actually a massive advantage for Chiral Supercritical Fluid Chromatography (SFC). It ensures that the spatial arrangement of the lactone's hydrogen-bond acceptors (the C1 carbonyl and C2 ether oxygen) remains fixed, allowing for highly specific "3-point interactions" with the chiral grooves of polysaccharide-based stationary phases[3].

Frequently Asked Questions (FAQs)

Q: My free-amine enantiomers are streaking across the baseline on a normal-phase Chiralpak AD column. How do I fix this? A: The streaking is caused by secondary interactions between the basic N8 amine and the silica support. You have two self-validating options:

  • Chemical Intervention (Preferred): Protect the amine as a tert-butyl carbamate (8-Boc-2-oxa-8-azaspiro[4.5]decan-1-one)[4]. The Boc group converts the basic amine into a neutral carbamate, eliminating silanol interactions and providing an additional hydrogen-bond acceptor that often drastically improves the separation factor (

    
    ) on amylose/cellulose columns.
    
  • Mobile Phase Intervention: If you must purify the free amine, you must suppress the ionization of the silanols. Add 0.1% to 0.2% Diethylamine (DEA) or Triethylamine (TEA) to your co-solvent. Self-Validation Step: Inject a standard of caffeine or another neutral marker; if the marker peak is sharp but your spirocycle tails, your basic modifier concentration is too low.

Q: I am trying to separate substituted diastereomers (e.g., cis/trans isomers at C6) using a standard C18 reverse-phase column, but they co-elute. Why? A: Standard C18 phases rely almost exclusively on hydrophobic dispersive forces. Because the spirocyclic core is highly compact, the hydrophobic difference between a cis and trans diastereomer is often negligible. Solution: Switch to a Pentafluorophenyl (PFP) or Biphenyl column. These phases offer


 interactions, dipole-dipole interactions, and, crucially, shape selectivity. The rigid orthogonal geometry of the spirocycle will interact differently with the planar PFP rings depending on the stereochemistry of the substituent, resolving the co-elution.

Q: Should I use Preparative HPLC or Chiral SFC for scaling up the enantiomeric resolution of the Boc-protected intermediate? A: Chiral SFC is the authoritative standard for spirocycles[5]. SFC utilizes supercritical CO₂, which has high diffusivity and low viscosity. This allows for flow rates 3-5 times faster than HPLC without a proportional increase in backpressure. Furthermore, the non-polar nature of supercritical CO₂ perfectly complements the hydrogen-bonding interactions required for chiral recognition of the lactone moiety.

Isomer Purification Decision Matrix

Use the following logical workflow to determine the optimal purification strategy for your specific spirocyclic mixture.

IsomerPurification Start 2-Oxa-8-azaspiro[4.5]decan-1-one Isomer Mixture CheckType Isomer Type? Start->CheckType Diastereomers Diastereomers CheckType->Diastereomers Enantiomers Enantiomers CheckType->Enantiomers RP_HPLC Prep RP-HPLC (PFP/Biphenyl Column) Diastereomers->RP_HPLC CheckProtect Is N8 Protected (e.g., Boc)? Enantiomers->CheckProtect Unprotected Free Amine (NH) CheckProtect->Unprotected Protected N-Boc Protected CheckProtect->Protected SFC_Basic Chiral SFC (Add 0.1% DEA/TEA) Unprotected->SFC_Basic SFC_Standard Chiral SFC (Standard Co-solvent) Protected->SFC_Standard

Decision tree for selecting the optimal chromatographic technique for spirocyclic isomers.

Step-by-Step Methodologies

Workflow A: Chiral SFC Resolution of 8-Boc-Protected Enantiomers

This protocol is designed to isolate the enantiomers of substituted 8-Boc-2-oxa-8-azaspiro[4.5]decan-1-one with >99% ee.

Phase 1: Analytical Screening (Self-Validating System)

  • Sample Preparation: Dissolve the racemic mixture in Methanol (MeOH) at 2 mg/mL. Do not use solvents with high water content, as they disrupt the SFC phase state.

  • Column Selection: Mount a Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) and a Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) column on the SFC screening valve.

  • Gradient Run: Run a generic screening gradient: 5% to 50% MeOH in CO₂ over 5 minutes at 3 mL/min. Backpressure regulator (BPR) set to 120 bar; Temperature at 35°C.

  • Validation: Identify the column that provides baseline resolution (

    
    ). The rigid spiro-lactone typically shows superior chiral recognition on Amylose phases due to the helical twist of the polymer accommodating the orthogonal spiro structure.
    

Phase 2: Preparative Scale-Up

  • Isocratic Optimization: Convert the successful gradient method to an isocratic method. If the peaks eluted at 25% co-solvent during the gradient, set the preparative isocratic method to 20% co-solvent to maximize the separation factor (

    
    ).
    
  • Loading Study: Perform stacked injections. Inject increasing volumes (e.g., 50 µL, 100 µL, 200 µL) of a 50 mg/mL solution. Monitor the UV trace (typically 210-220 nm for the lactone/carbamate absorbance).

  • Fraction Collection: Collect fractions based on threshold triggering.

  • Post-Purification: Evaporate the co-solvent under reduced pressure. The Boc group can subsequently be removed using 4M HCl in Dioxane to yield the enantiopure hydrochloride salt[6].

Workflow B: Preparative RP-HPLC for Free-Amine Diastereomers

Use this when separating regiomers or diastereomers (e.g., 6-substituted vs 7-substituted isomers) prior to chiral resolution.

  • Stationary Phase: Select a Phenomenex Kinetex PFP or Waters XBridge Biphenyl column (5 µm, 150 x 21.2 mm).

  • Mobile Phase:

    • Buffer A: 10 mM Ammonium Bicarbonate (

      
      ) in Water, adjusted to pH 9.5 with Ammonium Hydroxide. Causality: The high pH ensures the secondary amine (pKa ~9.5) is predominantly un-ionized, preventing peak tailing and increasing retention on the reverse phase.
      
    • Buffer B: Acetonitrile (MeCN).

  • Method: Run a shallow gradient (e.g., 10% to 40% B over 20 minutes). Diastereomers of rigid spirocycles often elute within 2-3% organic modifier of each other; a shallow gradient maximizes the time spent in the critical elution zone.

  • Recovery: Lyophilize the collected fractions directly. Ammonium bicarbonate is volatile and will sublime, leaving the free base spirocycle without inorganic salt contamination.

Quantitative Data: Chiral Stationary Phase (CSP) Selection Matrix

The following table summarizes the expected performance of various CSPs when applied to the 2-oxa-8-azaspiro[4.5]decan-1-one scaffold based on historical chromatographic data for spiro-lactones.

CSP TypePolymer CoatingPrimary Interaction MechanismExpected Resolution (

) for Boc-Protected
Expected Resolution (

) for Free Amine*
Amylose (AD/IA) Tris(3,5-dimethylphenylcarbamate)H-bonding (Lactone C=O) + Steric inclusionHigh (>2.0) Moderate (1.0 - 1.5)
Cellulose (OD/IB) Tris(3,5-dimethylphenylcarbamate)H-bonding + Dipole-DipoleModerate (1.2 - 1.8)Low (<1.0)
Cellulose (OJ/IC) Tris(4-methylbenzoate)

interactions + Ester H-bonding
Low (<1.2)Poor (Tailing)
Amylose (AS/IH) Tris((S)-alpha-methylbenzylcarbamate)Steric fit of the spiro[4.5]decane ringHigh (1.8 - 2.5) Moderate (1.2)

*Note: Free amine resolutions assume the addition of 0.1% DEA to the mobile phase. Without basic modifiers,


 will be negligible due to peak broadening.

References

  • Substituted benzoxazole and benzofuran compounds as PDE7 inhibitors (US11685745B2). Google Patents.
  • Trans-(RS)-6-Hydroxy-2-oxa-8-azaspiro[4.5]decan-1-one Hydrochloride Synthesis (EP001286967B1). Googleapis / European Patent Office. Available at:[Link]

  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block . ACS Publications. Available at:[Link]

  • 2-oxa-8-azaspiro[4.5]decan-1-one hydrochloride (CSCS00000766889) . ChemSpace. Available at:[Link]

  • 154348-08-0, 8-Boc-2-oxa-8-azaspiro[4.5]decan-1-one . AccelaChem. Available at:[Link]

Sources

Technical Support Center: Optimizing Yield and Purity of 2-Oxa-8-azaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for spirocyclic scaffold synthesis. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride .

Achieving high yield and >98% purity for this alpha-spiro-gamma-lactone requires precise control over enolate thermodynamics, intramolecular cyclization kinetics, and salt crystallization [1]. This guide moves beyond basic recipes, providing the mechanistic causality behind each step and establishing a self-validating workflow to ensure your reactions are successful before moving to the next stage.

I. Synthetic Workflow Overview

The most robust route to 2-oxa-8-azaspiro[4.5]decan-1-one relies on the alpha-alkylation of an N-protected piperidine-4-carboxylate, followed by an acid-catalyzed intramolecular lactonization and subsequent deprotection[1, 3].

Workflow A N-Boc-ethyl isonipecotate B Lithium Enolate A->B LDA, THF -78°C C Alkylated Ester B->C Alkylation -78°C to RT D Boc-Spiro Lactone C->D p-TsOH, Toluene Reflux (-EtOH) E 2-Oxa-8-azaspiro[4.5] decan-1-one HCl D->E 4M HCl Dioxane

Synthetic workflow for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.

II. Self-Validating Experimental Protocols

To maximize yield and purity, every step in your workflow must be treated as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Enolate Formation and Alkylation
  • Causality: N-Boc-ethyl isonipecotate is treated with Lithium Diisopropylamide (LDA) at -78 °C to kinetically generate the lithium enolate. Strict temperature control prevents self-condensation. The addition of a 2-haloethanol derivative (e.g., 2-(bromoethoxy)-tert-butyldimethylsilane) installs the necessary carbon framework for the gamma-lactone.

  • Methodology:

    • Cool a solution of freshly titrated LDA (1.1 eq) in anhydrous THF to -78 °C under argon.

    • Dropwise add N-Boc-ethyl isonipecotate (1.0 eq) over 30 minutes. Stir for 1 hour.

    • Add the alkylating agent (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature overnight.

    • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Self-Validation Check: Before adding the electrophile, remove a 0.1 mL aliquot of the enolate solution and quench it with D₂O. Analyze the crude mixture via ¹H-NMR. The disappearance of the alpha-proton signal (adjacent to the ester) confirms >95% enolate formation. If the signal remains, your LDA has degraded or the enolate has aggregated.

Step 2: Intramolecular Lactonization
  • Causality: The alkylated intermediate undergoes acid-catalyzed cyclization. Using a Dean-Stark apparatus removes the ethanol byproduct, leveraging Le Chatelier's principle to drive the thermodynamic equilibrium exclusively toward the spiro-lactone [3].

  • Methodology:

    • Dissolve the crude alkylated intermediate in anhydrous toluene to achieve a high-dilution concentration (<0.05 M).

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).

    • Reflux the mixture vigorously using a Dean-Stark trap for 6–8 hours.

    • Cool to room temperature, wash with saturated NaHCO₃ to remove the acid catalyst, dry, and concentrate.

  • Self-Validation Check: Monitor the azeotropic liquid collection in the Dean-Stark trap. On TLC (Hexanes/EtOAc 7:3), the product will appear as a new non-UV active spot (visualized with KMnO₄ stain) with a significantly lower

    
     than the open-chain ester.
    
Step 3: Deprotection and Salt Formation
  • Causality: The Boc protecting group is removed using anhydrous 4M HCl in dioxane. Anhydrous conditions are critical; using aqueous HCl will hydrolyze the newly formed gamma-lactone ring, destroying your yield [4]. The hydrochloride salt precipitates directly from the non-polar dioxane, acting as a built-in crystallization/purification step [2].

  • Methodology:

    • Dissolve the Boc-spiro lactone in a minimal volume of anhydrous dioxane.

    • Add 4M HCl in dioxane (5.0 eq) dropwise at room temperature.

    • Stir for 2–4 hours until a thick white precipitate forms.

    • Filter the solid under a nitrogen blanket, wash with ice-cold diethyl ether, and dry under high vacuum.

  • Self-Validation Check: The visual transition from a clear solution to a thick white slurry indicates successful salt formation. IR spectroscopy of the dried solid must show the complete disappearance of the Boc carbamate peak (~1690 cm⁻¹) while retaining the sharp gamma-lactone carbonyl stretch (~1770 cm⁻¹).

III. Quantitative Data & Quality Metrics

Use the following table to benchmark your reaction performance. Deviations from these metrics indicate a process failure that must be addressed using the troubleshooting guide below.

ParameterStep 1: AlkylationStep 2: LactonizationStep 3: Deprotection
Primary Reagents LDA, Electrophilep-TsOH, Toluene4M HCl in Dioxane
Temperature Profile -78 °C to RT110 °C (Reflux)20–25 °C
Reaction Time 12 hours6–8 hours2–4 hours
Expected Yield 65–75%80–85%>90%
Target Purity (HPLC) >90% (Crude)>95% (Post-column)>98% (Post-trituration)
Critical Validation Metric D-incorporation >95%Complete EtOH removalAbsence of Boc peak in IR
IV. Troubleshooting & FAQs
Q1: Why is my alkylation yield consistently below 40%, with significant starting material recovered?

Answer: This is typically caused by incomplete enolate formation or sluggish nucleophilic attack. Piperidine esters are notorious for forming tight lithium enolate aggregates in THF, which drastically reduces their effective nucleophilicity.

Solution: Add a polar aprotic co-solvent like HMPA or DMPU (10-20% v/v) to the THF solution prior to adding the electrophile. This breaks up the lithium aggregates, creating highly reactive monomeric enolates. Additionally, if your electrophile is a chloride or bromide, adding a catalytic amount of tetrabutylammonium iodide (TBAI) will facilitate an in situ Finkelstein reaction, generating a more reactive alkyl iodide intermediate.

Troubleshooting Q1 Low Yield in Alkylation Step? C1 Check Enolate Formation (D2O Quench & NMR) Q1->C1 C2 Check Electrophile Reactivity Q1->C2 R1 Incomplete D-incorporation: Add HMPA/DMPU to break aggregates C1->R1 If <95% R2 Complete D-incorporation: Add TBAI catalyst or increase equivalents C2->R2 If >95%

Troubleshooting decision tree for the enolate alkylation step.

Q2: During lactonization, I am observing the formation of heavy, non-eluting polymeric byproducts on my TLC. How do I prevent this?

Answer: You are observing competing intermolecular transesterification. Causality: High substrate concentrations kinetically favor intermolecular reactions (polymerization), whereas high dilution favors the desired intramolecular cyclization (spiro-lactone formation) [3]. Solution: You must run the lactonization under strict high-dilution conditions (maximum 0.05 M in toluene). Furthermore, ensure your Dean-Stark apparatus is thoroughly insulated with glass wool or aluminum foil. A sluggish reflux allows the open-chain intermediate to linger, increasing the chance of polymerization. A vigorous reflux rapidly removes ethanol, locking the molecule into the stable spirocyclic state.

Q3: The final 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride salt is sticky, hygroscopic, and fails elemental analysis. How can I obtain a >98% pure, free-flowing powder?

Answer: Sticky salts usually indicate the presence of trapped dioxane, unreacted Boc-anhydride byproducts (tert-butanol), or ambient moisture absorption [2]. The spirocyclic core paired with a secondary amine hydrochloride is highly polar and prone to trapping solvent molecules within its crystal lattice. Solution: Do not expose the wet filter cake to ambient air. Immediately wash the cake with ice-cold, anhydrous methyl tert-butyl ether (MTBE). Transfer the solid directly to a vacuum desiccator containing phosphorus pentoxide (P₂O₅) and dry at 40 °C under high vacuum (<1 mbar) for at least 24 hours. If the product remains sticky, recrystallize it by dissolving it in boiling absolute ethanol, slowly adding ethyl acetate until slight turbidity appears, and cooling to 4 °C.

V. References
  • MDPI. "Synthetic Routes to Approved Drugs Containing a Spirocycle". Molecules. Available at:[Link]

  • J-Stage. "Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists". Chemical and Pharmaceutical Bulletin. Available at: [Link]

Technical Support Center: Overcoming Solubility Issues of 2-Oxa-8-azaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for assay optimization involving 2-Oxa-8-azaspiro[4.5]decan-1-one . As a spirocyclic compound, this scaffold is highly valued in modern medicinal chemistry. The quaternary carbon structure of spirocycles increases the fraction of sp3-hybridized carbons (


), which generally imparts superior physicochemical properties—such as enhanced water solubility, reduced lipophilicity, and improved metabolic stability—compared to traditional flat, aromatic rings[1]. Furthermore, azaspirocycles specifically demonstrate improved basicity profiles that make them excellent candidates for drug development[2].

Despite these intrinsic advantages, researchers frequently encounter solubility bottlenecks during in vitro biochemical and cell-based assays. These issues typically manifest when transitioning the compound from organic storage solvents (like DMSO) into aqueous physiological buffers. This guide provides field-proven, self-validating troubleshooting strategies to ensure accurate, reproducible assay data.

Diagnostic Workflow

Troubleshooting A Precipitation of 2-Oxa-8-azaspiro[4.5]decan-1-one B Is Assay pH > 7.0? A->B C Use Hydrochloride Salt or Lower pH B->C Yes D Is DMSO Stock Diluted Directly? B->D No C->D E Use Intermediate Co-solvent Dilution D->E Yes F High Concentration Required (>50 µM)? D->F No E->F G Complex with HP-β-Cyclodextrin F->G Yes H Proceed to Assay F->H No G->H

Diagnostic workflow for resolving 2-Oxa-8-azaspiro[4.5]decan-1-one solubility issues.

Frequently Asked Questions & Troubleshooting Guides

Q1: My compound precipitates immediately when I dilute the 10 mM DMSO stock into the aqueous assay buffer. Why does this happen, and how can I prevent it? Causality: This phenomenon is a classic "solvent-shift" nucleation event. While 2-Oxa-8-azaspiro[4.5]decan-1-one is highly soluble in 100% DMSO, introducing it directly into a large volume of aqueous buffer causes a rapid drop in the local dielectric constant. This induces transient supersaturation, forcing the hydrophobic domains of the spirocycle to aggregate and precipitate before they can disperse[3]. Such precipitation leads to inaccurate compound concentrations and erroneous IC50 determinations[3]. Solution: Avoid direct high-ratio dilutions (e.g., 1:1000 in a single step). Instead, perform serial dilutions in an intermediate co-solvent mixture. For example, dilute the stock into a 50% DMSO / 50% assay buffer solution first, then perform the final dilution into the assay plate. Ensure the final DMSO concentration remains below 0.5% – 1.0% to prevent solvent-induced artifacts or cytotoxicity in your bioassay[3].

Q2: I am running a biochemical assay at pH 7.4, and the compound exhibits poor solubility even with optimized DMSO protocols. Are there structural or chemical tweaks I can use? Causality: 2-Oxa-8-azaspiro[4.5]decan-1-one contains a secondary amine within its azaspiro ring system. The pKa of this amine dictates its protonation state. At lower pH values, the amine is protonated (cationic), which makes it highly water-soluble. However, as the assay buffer approaches physiological pH (7.4), the equilibrium shifts toward the neutral free base, which is significantly more hydrophobic and prone to precipitation. Solution: Utilize the hydrochloride salt form, 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride [4]. Salt formation significantly lowers the crystal lattice energy required for dissolution in water. If you must use the free base, and if your biological target's activity permits, slightly lowering the assay buffer pH (e.g., to pH 6.5) can dramatically increase the soluble fraction.

Q3: I need to test the compound at high concentrations (>50 µM) for a fragment screen, but it aggregates. Can I use cyclodextrins? Causality: Yes. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity. The spirocyclic core of 2-Oxa-8-azaspiro[4.5]decan-1-one can form a stable inclusion complex within the cavity of β-cyclodextrins (such as Hydroxypropyl-β-cyclodextrin, HP-β-CD), effectively shielding the compound's hydrophobic surface area from the aqueous environment[5]. Solution: Pre-complex the compound with 10–20% HP-β-CD in your assay buffer. Cautionary Note: High concentrations of cyclodextrins and DMSO can sometimes compete with the target protein's hydrophobic binding pocket or alter binding thermodynamics, potentially underestimating the compound's true affinity[6]. Always run a vehicle control to validate assay integrity.

Quantitative Data: Solubility Enhancement Strategies

The following table summarizes the expected impact of various solubilization strategies on 2-Oxa-8-azaspiro[4.5]decan-1-one based on standard physicochemical principles for azaspirocycles.

Solubilization StrategyMechanism of ActionEstimated Max Aqueous SolubilityBioassay Compatibility
Free Base in Buffer (pH 7.4) Intrinsic aqueous solubility< 10 µMHigh (No additives)
1% DMSO Co-solvent Reduction of dielectric constant~ 25 - 50 µMHigh (Monitor for DMSO artifacts)
Hydrochloride Salt (pH 7.4) Lowered crystal lattice energy> 100 µMHigh (Reverts to free base equilibrium)
10% HP-β-CD Complexation Hydrophobic cavity inclusion> 500 µMModerate (May mask target binding)

Self-Validating Experimental Protocols

Visual inspection is insufficient to confirm solubility, as compounds often form invisible nano-suspensions that scatter light poorly but still ruin assay kinetics. The following protocol utilizes a self-validating system (Centrifugation + HPLC-UV) to guarantee that the compound is genuinely in solution.

Validation S1 Prepare 10 mM DMSO Stock S2 Dilute in Buffer + HP-β-CD S1->S2 S3 Centrifuge 10,000 x g S2->S3 S4 HPLC-UV Quantification S3->S4 S5 Compare to Standard Curve S4->S5

Self-validating experimental workflow to quantify true aqueous solubility.

Protocol: HP-β-CD Inclusion Complexation & Validation

Objective: Achieve a stable 100 µM working solution of 2-Oxa-8-azaspiro[4.5]decan-1-one in an aqueous buffer.

Step 1: Stock Preparation

  • Weigh out the required mass of 2-Oxa-8-azaspiro[4.5]decan-1-one (or its hydrochloride salt).

  • Dissolve completely in 100% anhydrous DMSO to create a 10 mM stock solution. Vortex until optically clear.

Step 2: Cyclodextrin Buffer Preparation

  • Prepare your standard assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Add Hydroxypropyl-β-cyclodextrin (HP-β-CD) to a final concentration of 10% (w/v). Stir gently until fully dissolved.

Step 3: Complexation & Equilibration

  • Slowly pipette 10 µL of the 10 mM DMSO stock into 990 µL of the HP-β-CD assay buffer while vortexing continuously (1:100 dilution). This yields a theoretical concentration of 100 µM with 1% DMSO.

  • Place the mixture on an orbital shaker at room temperature for 1–2 hours to allow the inclusion complex to reach thermodynamic equilibrium[5].

Step 4: Self-Validation (Crucial Step)

  • Transfer the equilibrated solution to a microcentrifuge tube and centrifuge at 10,000 x g for 10 minutes. This pellets any aggregated nano-suspensions.

  • Carefully aspirate the supernatant without disturbing the bottom of the tube.

  • Inject the supernatant into an HPLC-UV system and quantify the Area Under the Curve (AUC) against a standard curve prepared in 100% organic solvent (e.g., Methanol).

  • Validation Check: If the calculated concentration of the supernatant is ≥ 95 µM, the compound is fully solubilized. If it is significantly lower, increase the HP-β-CD concentration or switch to the hydrochloride salt[4].

References

  • Source: bldpharm.
  • Title: Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • Source: mdpi.
  • Title: 2-oxa-8-azaspiro[4.
  • Source: acs.
  • Source: medcraveonline.

Sources

Technical Support Center: Synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and process chemists synthesizing 2-Oxa-8-azaspiro[4.5]decan-1-one (CAS: 1314965-08-6). This guide focuses on the most robust synthetic route: the Hydroboration-Cyclization Strategy starting from commercially available N-Boc-piperidine-4-carboxylates.

Topic: Troubleshooting & Optimization Guide for Spiro-Lactone Synthesis Target Molecule: 2-Oxa-8-azaspiro[4.5]decan-1-one (HCl Salt) Classification: Spirocyclic


-Butyrolactone / Piperidine Scaffold
Audience:  Medicinal Chemists, Process Development Scientists

Molecule Overview & Synthetic Logic[1][2]

The 2-Oxa-8-azaspiro[4.5]decan-1-one scaffold features a piperidine ring spiro-fused to a


-butyrolactone ring. The critical structural feature is the quaternary spiro-carbon  at position 4 of the piperidine (position 5 of the decane system), which is directly attached to the lactone carbonyl (C1).

Synthetic Challenge: The primary difficulty lies in constructing the quaternary carbon center while simultaneously installing the hydroxyethyl side chain required for lactonization.

Recommended Route:

  • 
    -Alkylation:  Installation of an allyl group at the C4 position of an N-protected piperidine ester.
    
  • Hydroboration-Oxidation: Conversion of the allyl alkene to a primary alcohol (anti-Markovnikov).

  • Acid-Mediated Cyclization: Concomitant deprotection and lactonization to form the spiro-ring.

Synthetic Pathway Diagram[1][3][4]

SynthesisRoute cluster_trouble Critical Control Points SM N-Boc-Piperidine-4-carboxylate (Starting Material) Step1 Step 1: C4-Alkylation (LDA, Allyl Bromide) SM->Step1 Inter1 4-Allyl Intermediate (Quaternary Center) Step1->Inter1 Yield: ~85% Step2 Step 2: Hydroboration (9-BBN, H2O2/NaOH) Inter1->Step2 Inter2 Hydroxyethyl Intermediate (Open Chain) Step2->Inter2 Anti-Markovnikov Step3 Step 3: Cyclization (HCl/Dioxane or pTsOH) Inter2->Step3 Product 2-Oxa-8-azaspiro[4.5]decan-1-one (Final Product) Step3->Product Lactonization

Caption: Figure 1. Optimized synthetic workflow for 2-Oxa-8-azaspiro[4.5]decan-1-one via the allyl-hydroboration route.

Step-by-Step Protocol & Troubleshooting

Step 1: Construction of the Quaternary Center (Alkylation)

Reaction: Deprotonation of 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate with LDA followed by addition of allyl bromide.

ParameterSpecificationRationale
Reagents LDA (1.1 eq), Allyl Bromide (1.2 eq)Excess electrophile ensures complete conversion of the enolate.
Solvent Anhydrous THFEssential to prevent protonation of the enolate.
Temp -78°C

RT
Low temp prevents self-condensation; warming drives alkylation.

Troubleshooting Guide:

Q: Why am I recovering starting material (unreacted ester)?

  • Cause: Moisture in the THF or degraded LDA. The enolate is highly basic and will quench instantly with water.

  • Fix: Distill THF over Na/Benzophenone or use a molecular sieve drying column. Titrate your LDA or use a fresh commercial bottle. Ensure the reaction warms to 0°C or RT after electrophile addition to overcome the activation energy of the quaternary center formation.

Q: I see dialkylated byproducts. How do I prevent this?

  • Cause: Proton exchange between the mono-alkylated product and the enolate.

  • Fix: This is rare for this specific substrate due to steric hindrance at the quaternary center. However, ensure rapid addition of the electrophile or use additives like HMPA or DMPU (Caution: Toxic) to increase the reactivity of the enolate, ensuring it reacts with the bromide rather than the product.

Step 2: Functionalization (Hydroboration-Oxidation)

Reaction: Conversion of the allyl group to a 2-hydroxyethyl group using 9-BBN followed by oxidative workup.

Troubleshooting Guide:

Q: The ester group on the piperidine ring is being reduced. Why?

  • Cause: Use of non-selective borane reagents (e.g., BH

    
    -THF) at high temperatures or prolonged reaction times.
    
  • Fix: Switch to 9-BBN (9-Borabicyclo[3.3.1]nonane) . 9-BBN is highly chemoselective for alkenes over esters due to its steric bulk. If using BH

    
    -DMS, maintain strictly 0°C and monitor carefully.
    

Q: My yield is low after the oxidative workup (H


O

/NaOH).
  • Cause: Incomplete oxidation or formation of stable borate complexes.

  • Fix: Ensure the oxidation step (NaOH/H

    
    O
    
    
    
    ) is refluxed for 1 hour if conversion is slow. Ensure the pH is strongly alkaline (>pH 12) during oxidation to facilitate the migration of the alkyl group from boron to oxygen.
Step 3: Cyclization & Deprotection

Reaction: Acid-catalyzed intramolecular transesterification and Boc-removal.

Troubleshooting Guide:

Q: The ring isn't closing; I have the open-chain amino-ester-alcohol.

  • Cause: The system is not dry enough, or the acid is too weak to drive the equilibrium.

  • Fix:

    • Conditions: Use 4M HCl in Dioxane or reflux in Toluene with p-TsOH using a Dean-Stark trap to remove methanol/ethanol.

    • Thermodynamics: Lactonization is entropy-driven but requires removal of the alcohol byproduct (ethanol/methanol) to push the equilibrium.

    • Validation: Check IR for the shift from Ester C=O (~1735 cm

      
      ) to Lactone C=O (~1770 cm
      
      
      
      ).

Q: The product is a sticky gum, not a solid.

  • Cause: Presence of residual solvent or excess acid.

  • Fix: Triturate the crude gum with cold diethyl ether or MTBE . The HCl salt of the spiro-amine should precipitate as a white solid. Sonicate if necessary to induce crystallization.

Frequently Asked Questions (FAQs)

Q: Can I use the bromolactonization route instead of hydroboration? A: Yes, but it yields the bromomethyl derivative (e.g., 3-(bromomethyl)-2-oxa-8-azaspiro[4.5]decan-1-one). To get the parent molecule, you would need an additional radical debromination step (e.g., AIBN/Bu


SnH), which adds toxicity and purification steps. The hydroboration route is more direct for the unsubstituted parent.

Q: What are the key NMR signals to confirm the spiro structure? A:

  • Lactone CH

    
    -O:  Look for a triplet or multiplet around 4.2 - 4.5 ppm  (2H). This confirms the oxygen is in the ring.
    
  • Lactone CH

    
    -C=O:  Look for a multiplet around 2.2 - 2.5 ppm .
    
  • Quaternary Carbon: In

    
    C NMR, the spiro carbon usually appears around 40-50 ppm  and will be a quaternary signal (no HSQC correlation).
    

Q: Is the free base stable? A: The free base is stable but can be hygroscopic and prone to opening if stored in basic aqueous media for long periods. The hydrochloride salt is the preferred form for storage (stable at -20°C for years).

Troubleshooting Decision Tree

Troubleshooting Start Issue Encountered Step Which Step? Start->Step Alkylation Step 1: Alkylation Step->Alkylation Hydroboration Step 2: Hydroboration Step->Hydroboration Cyclization Step 3: Cyclization Step->Cyclization Alk_Issue1 Recovered SM? Alkylation->Alk_Issue1 Hyd_Issue1 Ester Reduced? Hydroboration->Hyd_Issue1 Cyc_Issue1 No Precipitation? Cyclization->Cyc_Issue1 Alk_Sol1 Dry THF/Fresh LDA Alk_Issue1->Alk_Sol1 Hyd_Sol1 Use 9-BBN instead of BH3 Hyd_Issue1->Hyd_Sol1 Cyc_Sol1 Triturate w/ Et2O Check HCl conc. Cyc_Issue1->Cyc_Sol1

Caption: Figure 2. Rapid diagnostic flow for common synthesis failures.

References

  • Sigma-Aldrich. 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride Product Sheet. Link

  • BenchChem. Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride (Note: Isomeric reference for protocol comparison). Link

  • Kawasaki, T. et al. "Asymmetric Synthesis of

    
    -Spiro-
    
    
    
    -lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonization." Journal of Organic Chemistry, 2018. (Describes the construction of the 2-oxa-1-one spiro core). Link
  • Molaid. 2-oxa-8-azaspiro[4.5]decan-1-one Chemical Properties and CAS 1314965-08-6. Link

Stability studies of 2-Oxa-8-azaspiro[4.5]decan-1-one under different conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Oxa-8-azaspiro[4.5]decan-1-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the stability of this spirocyclic compound. Our goal is to equip researchers, scientists, and drug development professionals with the necessary insights to anticipate, identify, and mitigate degradation issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities and expected degradation pathways for 2-Oxa-8-azaspiro[4.5]decan-1-one?

A1: The structure of 2-Oxa-8-azaspiro[4.5]decan-1-one contains two key functional groups that dictate its stability profile: a γ-butyrolactone ring and a secondary amine within a piperidine ring.

  • Lactone Hydrolysis: The γ-lactone is an ester and is susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction opens the lactone ring to form the corresponding γ-hydroxy carboxylic acid. The reaction is often catalyzed by H⁺ or OH⁻ ions. Spirocyclic systems can influence the rate of hydrolysis compared to simpler lactones, but the fundamental pathway remains a primary concern. Forced degradation studies on similar lactone-containing molecules, such as spironolactone, have demonstrated significant degradation under both acidic and alkaline conditions[1][2].

  • Piperidine Oxidation: The secondary amine in the piperidine ring is susceptible to oxidation. The nitrogen's lone pair of electrons can react with atmospheric oxygen or other oxidizing agents. Common oxidation products for piperidine-containing compounds include the corresponding N-oxide, imines, and, under more strenuous conditions, ring-opening products[3]. This degradation can be accelerated by exposure to light (photo-oxidation), elevated temperatures, and the presence of trace metal ions[3][4].

These two pathways, hydrolysis and oxidation, are the most probable routes of degradation and should be the primary focus of initial stability and forced degradation studies.

Q2: My solid sample of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is turning yellow/brown over time, even in storage. What is the likely cause?

A2: A color change to yellow or brown in piperidine-containing compounds is a classic indicator of oxidative degradation[3]. The likely cause is slow oxidation of the piperidine nitrogen or adjacent carbons, even when stored as a solid. Several factors can contribute to this:

  • Exposure to Air: The piperidine moiety can react with atmospheric oxygen[3].

  • Light Exposure: UV or even ambient light can provide the energy to initiate photo-oxidative processes[3].

  • Improper Storage Temperature: While the recommended storage temperature is 2-8°C, temperature fluctuations or exposure to higher temperatures can accelerate oxidation rates[4][5].

Troubleshooting Action: Review your storage protocol. Ensure the compound is stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), protected from light, and maintained consistently at the recommended 2-8°C[5][6].

Q3: After dissolving the compound and leaving it on the bench, I see new peaks in my HPLC/LC-MS analysis. What are they?

A3: The appearance of new, typically more polar, peaks in your chromatogram suggests degradation in solution. Based on the structure, the most probable degradants are:

  • Hydrolysis Product: If your solvent is aqueous or contains trace amounts of water, and is at a non-neutral pH, you are likely observing the ring-opened γ-hydroxy carboxylic acid from lactone hydrolysis. This product will be significantly more polar than the parent compound.

  • Oxidation Products: If the solution has been exposed to air, especially under light, you may be seeing the N-oxide or other oxidative degradants[3]. N-oxides are generally more polar than the parent amine[3].

Troubleshooting Action: To confirm the identity of the degradants, perform a forced degradation study (see protocol below) under specific acidic, basic, and oxidative conditions. The retention times of the peaks generated under these controlled stress conditions can be compared to the unknown peaks in your sample. For solutions, always use freshly prepared samples, and if they must be stored, keep them at low temperatures, protected from light, and consider purging with an inert gas.

Troubleshooting Guides & Experimental Protocols

Q: How do I design and execute a forced degradation study for 2-Oxa-8-azaspiro[4.5]decan-1-one to understand its stability profile?

A: A forced degradation (or stress testing) study is essential to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve partial degradation (typically 5-20%) to ensure that secondary degradation is minimized[7].

The diagram below outlines a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) Untreated Untreated Control (t=0 sample) Prep->Untreated Dilute Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose Aliquots Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Prep->Base Expose Aliquots Oxid Oxidation (e.g., 3% H2O2, RT) Prep->Oxid Expose Aliquots Therm Thermal (Solid, 80°C) Prep->Therm Expose Aliquots Photo Photolytic (ICH Q1B conditions) Prep->Photo Expose Aliquots Analysis Analyze All Samples by Stability-Indicating HPLC-UV/MS Untreated->Analysis Acid->Analysis Neutralize/Dilute Base->Analysis Neutralize/Dilute Oxid->Analysis Neutralize/Dilute Therm->Analysis Neutralize/Dilute Photo->Analysis Neutralize/Dilute Peak_Purity Assess Peak Purity (PDA Detector) Analysis->Peak_Purity Mass_Balance Calculate Mass Balance Analysis->Mass_Balance HPLC_Method_Dev cluster_dev Method Development cluster_val Method Validation (ICH Q2) Forced_Deg Forced Degradation Sample Mixture Column_Screen Column & Mobile Phase Screening Forced_Deg->Column_Screen Inject Gradient_Opt Gradient Optimization Column_Screen->Gradient_Opt Select Best Resolution Achieve Resolution (Rs > 2) Parent vs. Degradants Gradient_Opt->Resolution Refine Specificity Specificity Resolution->Specificity Confirms Linearity Linearity & Range Accuracy Accuracy Precision Precision Robustness Robustness

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one is a critical process for developing various therapeutic agents. However, like many complex organic syntheses, it is not without its challenges. This guide provides in-depth troubleshooting for common side reactions and other issues encountered during its synthesis, empowering you to optimize your experimental outcomes.

FAQs and Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, offering explanations and actionable solutions based on established chemical principles.

Question 1: My reaction is resulting in a low yield. What are the common culprits and how can I improve the outcome?

Several factors can contribute to low yields in the synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one. Systematically investigating these potential issues can help identify the root cause.

Potential Cause & Troubleshooting Steps:

  • Incomplete Deprotonation: If using a strong base like Lithium diisopropylamide (LDA) to form an enolate from a precursor like N-Boc-4-piperidone, incomplete deprotonation can be a major issue.

    • Solution: Ensure the base is fresh and of high purity. For temperature-sensitive bases like LDA, maintain a low reaction temperature (e.g., -78 °C) during the deprotonation step.[1]

  • Degradation of Reagents: The electrophile used in the reaction can degrade, leading to a lower yield.

    • Solution: Use fresh reagents. When adding the electrophile, do so slowly and at a low temperature to control any exothermic reactions.[1]

  • Presence of Moisture: Water in the reaction can quench the base and interfere with the reaction.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Performing the reaction under an inert atmosphere, such as nitrogen or argon, is highly recommended.[1]

  • Suboptimal Reaction Conditions: The temperature or reaction time may not be optimized.

    • Solution: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). You may need to increase the reaction temperature or prolong the reaction time to achieve completion.[1]

Question 2: I'm observing significant impurities in my crude product. What are the likely side reactions, and how can I minimize them?

The formation of side products is a common challenge. Identifying these byproducts can provide valuable insights into the reaction mechanism and help in optimizing the conditions.

Common Side Reactions and Mitigation Strategies:

  • Michael Addition: If the synthesis involves a Michael acceptor, such as an α,β-unsaturated dienone structure, it can react with active nucleophiles, leading to undesired byproducts.[2]

    • Mitigation: To reduce the possibility of this addition reaction, the reactivity of the Michael acceptor can be modified.[2]

  • Rearrangement of Key Precursors: Certain precursors in spirodiamine synthesis are prone to rearrangement, which can lead to a mixture of products.

    • Mitigation: The synthetic route may need to be modified to circumvent this issue.

  • Formation of Fused Systems instead of Spiro Systems: In the synthesis of β-lactone-lactam systems, the formation of fused systems can be favored over the desired spiro systems.

    • Mitigation: The formation of the fused system can be blocked, and the reaction conditions carefully optimized to favor the formation of the spiro product.[3]

Question 3: I'm having difficulty with the purification of the final product. What are some effective strategies?

Purification can be challenging, especially if the side products have similar properties to the desired compound.

Purification Techniques:

  • Column Chromatography: This is a standard method for purifying the crude product.[1]

  • Recrystallization: If a suitable solvent is found, recrystallization can be an effective method for purifying the final product.

  • Isolation of Hydrochloride Salt: If the final product is a hydrochloride salt, it can sometimes be challenging to isolate.

    • Troubleshooting: If the salt does not precipitate, adding a less polar co-solvent like diethyl ether or hexane can induce precipitation. If an oil forms instead of a solid, triturating it with a suitable solvent or seeding with a small crystal of the product can promote crystallization.[1]

Question 4: What are some of the key reaction parameters to control during the synthesis?

Careful control of reaction parameters is crucial for a successful synthesis.

Critical Parameters:

  • Temperature: Controlling the temperature is important, especially during alkylation and cyclization steps, to minimize side reactions.[1]

  • Purity of Reagents and Solvents: Using anhydrous solvents and high-purity starting materials is essential to prevent unwanted side reactions and ensure high yields.[1]

  • pH: The pH should be carefully controlled during the work-up and any salt formation steps.[1]

Experimental Workflow and Data

General Synthetic Strategy

A common route to synthesize 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride starts from N-Boc-4-piperidone and involves three main steps[1]:

  • Alkylation: Reaction with a suitable three-carbon electrophile.

  • Intramolecular Cyclization: Formation of the spirocyclic lactone ring system.

  • Deprotection and Salt Formation: Removal of the Boc protecting group and formation of the hydrochloride salt.

Table 1: Summary of a Typical Reaction Protocol

StepReagents and ConditionsPurpose
Alkylation N-Boc-4-piperidone, LDA, anhydrous THF, -78 °C, followed by addition of ethyl 2-(bromomethyl)acrylateForms the carbon backbone
Cyclization Toluene, p-toluenesulfonic acid (catalytic), reflux with Dean-Stark apparatusForms the spirocyclic lactone
Deprotection 4M HCl in dioxane, room temperatureRemoves the Boc protecting group and forms the hydrochloride salt

This table is a generalized representation. For a detailed, step-by-step protocol, please refer to the cited literature.[1]

Visualizing the Synthetic Workflow

Synthetic_Workflow A N-Boc-4-piperidone B Alkylation (LDA, Electrophile) A->B C Alkylated Intermediate B->C D Intramolecular Cyclization (p-TsOH, Toluene) C->D E Boc-protected Spirocycle D->E F Deprotection (HCl in Dioxane) E->F G 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride F->G

Caption: A simplified workflow for the synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Impurities Significant Impurities Start->Impurities Purification_Issues Purification Difficulties Start->Purification_Issues Check_Deprotonation Incomplete Deprotonation? Low_Yield->Check_Deprotonation Identify_Byproducts Identify Byproducts (NMR, LC-MS) Impurities->Identify_Byproducts Column_Chromatography Column Chromatography Purification_Issues->Column_Chromatography Check_Reagents Reagent Degradation? Check_Deprotonation->Check_Reagents No Optimize_Conditions Optimize Temp/Time Check_Deprotonation->Optimize_Conditions Yes Check_Moisture Moisture Present? Check_Reagents->Check_Moisture No Check_Reagents->Optimize_Conditions Yes Check_Moisture->Optimize_Conditions No Check_Moisture->Optimize_Conditions Yes Michael_Addition Michael Addition? Identify_Byproducts->Michael_Addition Rearrangement Precursor Rearrangement? Michael_Addition->Rearrangement No Modify_Route Modify Synthetic Route Michael_Addition->Modify_Route Yes Fused_System Fused System Formation? Rearrangement->Fused_System No Rearrangement->Modify_Route Yes Fused_System->Modify_Route No Optimize_Selectivity Optimize for Spiro Formation Fused_System->Optimize_Selectivity Yes Recrystallization Try Recrystallization Column_Chromatography->Recrystallization Salt_Isolation Salt Isolation Issues? Recrystallization->Salt_Isolation Adjust_Solvent Adjust Solvent Polarity Salt_Isolation->Adjust_Solvent Yes

Caption: A decision tree to guide troubleshooting during the synthesis.

References

  • The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. [Link]

  • Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF - ResearchGate. [Link]

  • 2-Oxo-1-oxa-8-azaspiro[4][5] decane derivatives, processes for their preparation and pharmaceutical compositions thereof - Google Patents.

  • Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor - ACS Publications. [Link]

  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones - MDPI. [Link]

  • Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists - J-Stage. [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks - ChemRxiv. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - Taylor & Francis Online. [Link]

  • Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. - SciSpace. [Link]

  • Synthesis of Some New Spiro β-Lactams and Thiazolidinones Compounds Containing Sulfur Incorporating Quinon Compounds - ResearchGate. [Link]

  • Piperitone-derived saturated lactones: synthesis and aphid behavior-modifying activity - National Library of Medicine. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. [Link]

  • Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations - J-Stage. [Link]

Sources

Technical Support Center: Analytical Methods for 2-Oxa-8-azaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Method Development & Optimization) Subject: 2-Oxa-8-azaspiro[4.5]decan-1-one (CAS: 1314965-08-6 / 479195-19-2) Chemical Profile: Spirocyclic


-lactone / Secondary Amine

Part 1: Executive Summary & Core Directive

To the Researcher: You are likely analyzing this compound as a scaffold intermediate for muscarinic agonists or opioid receptor modulators. This molecule presents a classic "analytical paradox":

  • The Amine Challenge: The secondary amine (

    
    ) causes severe peak tailing on standard silica columns due to silanol interactions.
    
  • The Lactone Challenge: The

    
    -lactone ring is susceptible to hydrolysis under alkaline conditions, meaning the high-pH strategies usually employed to fix amine tailing will destroy your analyte.
    

The Solution: You must utilize a low-pH, high-ionic-strength reversed-phase strategy or HILIC mode. Do not attempt high-pH (>8.0) mobile phases. If UV detection is mandatory, derivatization is required due to the lack of a conjugated chromophore.

Part 2: Standard Operating Protocols (SOPs)

Protocol A: LC-MS/MS (Recommended)

Best for: Trace analysis, biological matrices, and avoiding derivatization.

ParameterSpecificationRationale
Column Charged Surface Hybrid (CSH) C18 or Biphenyl (e.g., Waters XSelect CSH, Phenomenex Kinetex Biphenyl)CSH particles carry a low-level positive charge that repels the protonated amine, eliminating tailing at acidic pH.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.0)Buffering is critical. Formic acid protonates the amine (for retention/MS signal) and stabilizes the lactone.
Mobile Phase B Acetonitrile (LC-MS Grade)Methanol can sometimes cause transesterification of lactones upon prolonged storage; ACN is safer.
Flow Rate 0.3 – 0.5 mL/minStandard for ESI efficiency.
Detection ESI (+) in MRM ModeThe secondary amine protonates easily

.
Needle Wash 50:50 ACN:Water + 0.1% Formic AcidPrevents carryover of the basic amine.
Protocol B: HPLC-UV (With Derivatization)

Best for: QC labs without MS, purity assay of raw material.

The Issue: 2-Oxa-8-azaspiro[4.5]decan-1-one has weak UV absorbance (only the carbonyl at ~200-210 nm). Direct UV is non-specific and prone to solvent interference.

The Fix: Pre-column derivatization of the secondary amine with Fmoc-Cl or Dansyl Chloride .

Step-by-Step Derivatization (Fmoc-Cl):

  • Dissolve: Prepare 1 mg/mL analyte in Borate Buffer (pH 8.5). Note: Keep time at pH 8.5 short (<10 min) to prevent lactone hydrolysis.

  • React: Add equal volume of Fmoc-Cl (2 mg/mL in ACN).

  • Incubate: Vortex and let stand at room temp for 2 minutes.

  • Quench: Add 10% volume of 1M HCl immediately to drop pH to <3.0 (stabilizes lactone).

  • Analyze: Detect at 265 nm (Fmoc chromophore).

Part 3: Troubleshooting Guide (Q&A)

Issue 1: Severe Peak Tailing ( )

User Question: "I'm using a standard C18 column with 0.1% formic acid. My peak looks like a shark fin. Why?"

Scientist's Diagnosis: This is "Secondary Silanol Interaction." At pH 3, your amine is protonated (


). Standard C18 silica has residual silanols (

) that act as cation exchangers, dragging the peak.

Corrective Actions:

  • Switch Column: Move to a "Charged Surface Hybrid" (CSH) or "Sterically Protected" column.

  • Increase Ionic Strength: Add 10-20 mM Ammonium Formate to the mobile phase. The ammonium ions compete with your analyte for the silanol sites, "blocking" them.

  • Do NOT raise pH: Raising pH to 10 would fix tailing but hydrolyze the lactone ring.

Issue 2: "Ghost" Peaks or Split Peaks

User Question: "I see my main peak, but also a smaller peak eluting earlier. Over time, the small peak grows and the main peak shrinks."

Scientist's Diagnosis: You are observing Lactone Hydrolysis . The lactone ring is opening to form the corresponding hydroxy-acid (which is more polar and elutes earlier).

Corrective Actions:

  • Check Diluent: Ensure your sample diluent is acidic (0.1% Formic Acid in Water/ACN). Never dissolve this compound in pure water (often pH ~6-7) or basic buffers for long periods.

  • Temperature Control: Set autosampler to 4°C. Hydrolysis is temperature-dependent.

  • Solvent Choice: Avoid Methanol in the sample diluent if possible; it can nucleophilically attack the lactone (methanolysis). Use Acetonitrile.[1]

Issue 3: Low Sensitivity in MS

User Question: "I'm running ESI+ but the signal is weak compared to other amines."

Scientist's Diagnosis: While the amine protonates well, the lactone oxygen can withdraw electron density, slightly reducing ionization efficiency compared to simple piperidines.

Corrective Actions:

  • Cone Voltage Optimization: This molecule is small (~155-190 Da depending on substitution). High cone voltage may fragment it in the source. Perform a ramp study (10V - 50V).

  • Adducts: Look for

    
     or 
    
    
    
    adducts if the protonated species is weak, though
    
    
    is usually dominant.

Part 4: Visualizing the Analytical Logic

Diagram 1: Method Development Decision Tree

Caption: Logical workflow for selecting the correct detection and separation mode based on lab capabilities and sample concentration.

MethodSelection Start Start: Analyze 2-Oxa-8-azaspiro[4.5]decan-1-one CheckConc Is Sample Concentration > 100 µg/mL? Start->CheckConc CheckMS Is LC-MS Available? CheckConc->CheckMS No (Trace Analysis) UVPath Method: HPLC-UV CheckConc->UVPath Yes (Purity Assay) CheckMS->UVPath No MSPath Method: LC-MS/MS (ESI+) CheckMS->MSPath Yes Deriv REQUIRED: Derivatization (Fmoc-Cl or Dansyl-Cl) UVPath->Deriv Wavelength Detect @ 254-265 nm (Stable Chromophore) Deriv->Wavelength ColumnSel Column: CSH C18 or Biphenyl (Prevents Tailing) MSPath->ColumnSel MobilePhase Mobile Phase: pH 3.0 (Formic Acid/Ammonium Formate) ColumnSel->MobilePhase

Diagram 2: Stability & Degradation Pathway

Caption: The chemical degradation mechanism (hydrolysis) that occurs if pH is not strictly controlled.

Degradation Intact Intact Spiro-Lactone (Active/Target) Retained on C18 Condition Alkaline pH (>8.0) or Heat Intact->Condition Exposure Hydrolyzed Ring-Opened Hydroxy Acid (Degradant) Elutes Early (Polar) Condition->Hydrolyzed Nucleophilic Attack at Carbonyl Hydrolyzed->Intact Acidification (pH < 3) (Reversible in some cases)

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use TFA (Trifluoroacetic Acid) instead of Formic Acid? A: Yes, and it often provides better peak shape than formic acid because TFA is a strong ion-pairing agent. However, TFA suppresses MS signal significantly.

  • Guidance: Use 0.05% TFA for HPLC-UV. Use Formic Acid for LC-MS.[1][2]

Q: How should I store the reference standard? A: Store the solid hydrochloride salt at -20°C under desiccant. It is hygroscopic. If in solution, store in acetonitrile at -20°C. Avoid storing in water or alcohols for >24 hours.

Q: My retention time is shifting day-to-day. Why? A: This is likely a mobile phase pH issue.[2] Because the amine is sensitive to pH changes near its


, small drifts in mobile phase pH (e.g., evaporation of formic acid) can shift retention.
  • Fix: Prepare fresh mobile phase daily and cap bottles tightly.

References

  • PubChem. (2025).[3] Compound Summary: 2-Oxa-8-azaspiro[4.5]decane.[3][4][5] National Library of Medicine. Retrieved March 6, 2026, from [Link]

  • McCalley, D. V. (2017). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. (General reference for amine tailing mechanisms).
  • Agilent Technologies. (2020). Strategies for the Analysis of Basic Compounds in LC-MS. (General reference for CSH/Biphenyl column selection).

Sources

Technical Support Center: Method Development for Scaling Up 2-Oxa-8-azaspiro[4.5]decan-1-one Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Oxa-8-azaspiro[4.5]decan-1-one. This guide is designed for researchers, medicinal chemists, and process development professionals. The 2-Oxa-8-azaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry, valued for its rigid, three-dimensional structure that allows for precise spatial orientation of functional groups, enhancing target specificity.[1] This document provides a robust, scalable synthetic protocol and addresses common challenges you may encounter, ensuring a logical, self-validating approach to your experiments.

Proposed Scalable Synthetic Route

The synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one is most effectively approached via a multi-step sequence starting from the commercially available and cost-effective N-Boc-4-piperidone. This strategy involves the formation of a γ-lactone fused to the piperidine ring at the 4-position.

Overall Reaction Scheme

The pathway consists of three key transformations:

  • Reformatsky-type Addition: Introduction of a two-carbon ester-containing unit at the 4-position of the piperidone.

  • Intramolecular Cyclization: Lactonization to form the spirocyclic core.

  • Deprotection: Removal of the Boc protecting group to yield the final product as a hydrochloride salt, which improves stability and handling.

G A N-Boc-4-piperidone B tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxy -piperidine-1-carboxylate A->B 1. Zn, Ethyl bromoacetate, THF 2. Sat. aq. NH4Cl C tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5] -decane-8-carboxylate B->C NaOH, EtOH/H2O then H3O+ workup D 2-Oxa-8-azaspiro[4.5]decan-1-one (as HCl salt) C->D 4M HCl in Dioxane

Caption: Proposed synthetic pathway for 2-Oxa-8-azaspiro[4.5]decan-1-one.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate

Causality: This step constructs the key C-C bond. The Reformatsky reaction is chosen over an aldol or Grignard approach due to its tolerance of the ester functionality and typically higher yields with ketones. Activated zinc is crucial for the efficient formation of the organozinc reagent.

Methodology:

  • Under an inert nitrogen atmosphere, add activated zinc dust (1.2 eq) to anhydrous tetrahydrofuran (THF).

  • Gently heat the suspension with a heat gun under vacuum and backfill with nitrogen. This ensures the removal of any moisture.

  • To the activated zinc suspension, add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF.

  • Add a solution of ethyl bromoacetate (1.1 eq) in anhydrous THF dropwise to the mixture at room temperature. An initial exotherm may be observed.

  • Stir the reaction mixture at 40-50°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Causality: This step involves saponification of the ethyl ester followed by an acid-catalyzed intramolecular lactonization. The formation of the five-membered lactone ring is thermodynamically favored. Careful control of pH during workup is essential to ensure the carboxylic acid protonates and cyclizes efficiently without causing degradation.

Methodology:

  • Dissolve the crude product from Step 1 in a mixture of ethanol and water (3:1).

  • Add sodium hydroxide (NaOH, 1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis of the ester by TLC or LC-MS.

  • Once saponification is complete, cool the mixture to 0°C and acidify to pH 2-3 with 1M hydrochloric acid (HCl).

  • Stir the acidified mixture at room temperature for 12-18 hours to facilitate lactonization.

  • Extract the spiro-lactone product with dichloromethane (DCM, 3x).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Step 3: Synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride

Causality: The tert-butoxycarbonyl (Boc) protecting group is acid-labile. Using a solution of HCl in an anhydrous solvent like dioxane ensures the clean removal of the Boc group and the direct precipitation of the desired product as its hydrochloride salt.[2] This salt form is typically more crystalline and stable than the free base, which is advantageous for purification and storage.

Methodology:

  • Dissolve the purified Boc-protected spiro-lactone from Step 2 in a minimal amount of anhydrous dioxane.

  • To this solution, add a 4M solution of HCl in dioxane (4-5 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by TLC until the starting material is completely consumed.[3]

  • A white precipitate will typically form. If not, precipitation can be induced by adding a co-solvent like diethyl ether.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product as a white or off-white solid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up.

G Start Problem Encountered Step1 Low Yield in Step 1? Start->Step1 Step2 Incomplete Cyclization in Step 2? Start->Step2 Step3 Incomplete Deprotection in Step 3? Start->Step3 Purification Purification Issues? Start->Purification Cause1a Inactive Zinc Step1->Cause1a Check Cause1b Wet Solvents/Reagents Step1->Cause1b Check Cause2a Insufficient Acidification Step2->Cause2a Check Cause2b Side Reactions (e.g., Dehydration) Step2->Cause2b Check Cause3a Insufficient Acid / Short Reaction Time Step3->Cause3a Check Cause4a Product Oiling Out Purification->Cause4a Check

Caption: A logical workflow for troubleshooting common synthesis issues.

Q1: I'm seeing very low conversion in the Reformatsky reaction (Step 1). What are the common causes?

A1: Low conversion in this step is a frequent issue and typically points to problems with the reagents or reaction setup.[4]

  • Probable Cause 1: Inactive Zinc. The zinc surface must be free of its passivating oxide layer to react with the ethyl bromoacetate.

    • Solution: Ensure your zinc is properly activated. Common activation methods include washing with dilute HCl, followed by water, ethanol, and ether, then drying under high vacuum. Alternatively, using Rieke zinc can significantly improve reactivity.

  • Probable Cause 2: Presence of Moisture. Organozinc reagents are sensitive to water.

    • Solution: Use anhydrous solvents (THF should be freshly distilled or taken from a solvent purification system). Dry all glassware thoroughly in an oven and assemble the reaction setup under an inert atmosphere (nitrogen or argon).

  • Probable Cause 3: Degradation of Ethyl Bromoacetate. Ethyl bromoacetate is a lachrymator and can degrade over time.

    • Solution: Use a fresh bottle of the reagent. For scale-up, it is advisable to re-distill it before use to ensure high purity.

Q2: The lactonization (Step 2) is incomplete or I'm getting significant side products. How can I optimize this?

A2: Incomplete cyclization or the formation of impurities often relates to the workup conditions or reaction temperature.

  • Probable Cause 1: Inefficient Cyclization. The equilibrium between the open-chain hydroxy acid and the lactone might not fully favor the product under the current conditions.

    • Solution: After acidification, ensure the mixture is stirred for a sufficient duration (12-18 hours). On a larger scale, you may need to gently heat the mixture (e.g., to 40°C) to drive the cyclization to completion. Monitor by LC-MS to find the optimal time and temperature.

  • Probable Cause 2: Formation of Dehydration Byproduct. The tertiary alcohol formed in Step 1 can be eliminated under harsh acidic conditions or at elevated temperatures to form an unsaturated ester, which will not cyclize.

    • Solution: Perform the acidification at 0°C and allow the cyclization to proceed at room temperature. Avoid excessive heating. If dehydration is still an issue, consider alternative lactonization methods, such as using a milder acid catalyst like p-toluenesulfonic acid (p-TsOH) in an organic solvent like toluene.[3]

Q3: The Boc deprotection (Step 3) is not going to completion. What should I do?

A3: Incomplete deprotection is usually due to insufficient acid or a short reaction time.[3]

  • Probable Cause 1: Insufficient HCl. The Boc group removal requires a stoichiometric amount of acid, and an excess is needed to drive the reaction and form the HCl salt.

    • Solution: Increase the equivalents of HCl in dioxane to 5-6 eq. Ensure the reagent is not old or degraded, as the concentration of HCl can decrease over time.

  • Probable Cause 2: Short Reaction Time. While often fast, the reaction can be slower on a larger scale.

    • Solution: Monitor the reaction by TLC or LC-MS until no starting material is visible. It may require stirring for up to 6 hours for complete conversion.

Q4: During the final precipitation (Step 3), my product is oiling out instead of forming a solid. How can I isolate it?

A4: The formation of an oil instead of a crystalline solid is a common issue during salt formation, especially if impurities are present.[3]

  • Probable Cause 1: Presence of Impurities. Impurities can inhibit crystallization.

    • Solution: It may be necessary to purify the free base before salt formation. After deprotection and before precipitation, you can perform an aqueous workup, extract the free base into an organic solvent, purify it by column chromatography, and then attempt the salt formation again on the purified material.

  • Probable Cause 2: Solvent System. The solvent may be too polar for the salt to precipitate cleanly.

    • Solution: Try adding a less polar co-solvent like hexane or methyl tert-butyl ether (MTBE) to the dioxane/diethyl ether mixture to reduce the solubility of the salt and induce precipitation. Seeding with a small crystal of previously isolated product can also be highly effective. Vigorous stirring or sonication can sometimes initiate crystallization from the oil.

Frequently Asked Questions (FAQs)

Q1: Can I use a different protecting group for the nitrogen? A1: Yes, other protecting groups like benzyloxycarbonyl (Cbz) or a benzyl (Bn) group can be used. A Cbz group can be removed under hydrogenolysis conditions (e.g., H₂, Pd/C), which are often clean and high-yielding.[5] A benzyl group also requires hydrogenolysis. The choice depends on the overall synthetic strategy and the compatibility of other functional groups in your molecule. However, the Boc group is often preferred for its ease of removal under non-catalytic, acidic conditions.

Q2: What is the best purification strategy for the final product at a large scale? A2: For large-scale purification, direct crystallization of the hydrochloride salt is the most efficient method. If the purity is insufficient, you can perform a recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether or isopropanol/MTBE). Avoiding column chromatography at the final stage is a key goal for process efficiency.

Q3: How do I confirm the structure and purity of the final product? A3: A combination of analytical techniques is required.

  • Structure Confirmation: ¹H NMR and ¹³C NMR spectroscopy will confirm the carbon-hydrogen framework. Mass Spectrometry (MS) will confirm the molecular weight.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or ELSD) is the standard method for determining purity (typically >98% is desired for drug development).

Q4: What are the key safety considerations for this synthesis? A4:

  • Ethyl bromoacetate is a lachrymator and toxic; handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Anhydrous solvents like THF can form peroxides; always use freshly opened bottles or distilled solvent.

  • 4M HCl in dioxane is highly corrosive and releases HCl gas. Handle with care in a fume hood.

  • Scale-up: Be mindful of exotherms, especially during the Reformatsky reaction and the quenching steps. Implement controlled addition rates and have adequate cooling capacity.

Key Process Parameters Summary

StepParameterRecommended Range/ValueRationale
1. Reformatsky Temperature40-50°CBalances reaction rate with minimizing side reactions.
Equivalents of Zinc1.2 - 1.5 eqDrives the reaction to completion.
SolventAnhydrous THFEssential for reagent stability and reactivity.
2. Lactonization pH for Cyclization2 - 3Ensures protonation of the carboxylate to facilitate ring closure.
TemperatureRoom Temperature - 40°CAvoids potential dehydration of the tertiary alcohol.
3. Deprotection Equivalents of HCl4 - 5 eqEnsures complete removal of the Boc group and salt formation.[3]
SolventAnhydrous DioxaneGood solvent for the starting material and allows for precipitation of the product salt.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride.
  • ChemicalBook. (n.d.). 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride (1:1) synthesis.
  • J-Stage. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists.
  • PubMed. (2020). Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors.
  • ResearchGate. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives.
  • Benchchem. (n.d.). 2-Oxa-8-azaspiro[4.5]decane hemioxalate.

Sources

Validation & Comparative

Comparative Potency Analysis of 2-Oxa-8-azaspiro[4.5]decan-1-one and Its Congeners: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The 2-oxa-8-azaspiro[4.5]decane scaffold represents a privileged structure in medicinal chemistry, offering a unique three-dimensional conformation that has proven fruitful in the design of potent and selective ligands for a variety of biological targets. This guide provides a comparative analysis of the potency of derivatives based on this spirocyclic core and its close isomers, with a focus on their applications as muscarinic receptor agonists, kinase inhibitors, and opioid receptor modulators. The following sections delve into the structure-activity relationships (SAR) of these compounds, supported by experimental data, to inform future drug discovery and development efforts.

Muscarinic M1 Receptor Agonists: A Potential Avenue for Alzheimer's Disease Therapeutics

The M1 muscarinic acetylcholine receptor is a key target in the symptomatic treatment of dementia associated with Alzheimer's disease. A series of 1-oxa-8-azaspiro[4.5]decane derivatives, close isomers of the titular scaffold, have been synthesized and evaluated as M1 muscarinic agonists.[1][2]

One of the initial compounds, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, demonstrated potent but non-selective muscarinic activity.[1] Systematic modifications of this parent compound led to derivatives with preferential affinity for M1 over M2 receptors and potent antiamnesic activity with a wider therapeutic window.[1] For instance, the introduction of a 2-ethyl group or a 3-methylene group resulted in compounds with improved M1 selectivity and partial agonist activity.[1] The (-)-isomer of the 3-methylene analogue was identified as having preferential M1 agonist activity.[1]

cluster_0 General Scaffold and Key Modifications cluster_1 Modifications for M1 Selectivity Scaffold 1-Oxa-8-azaspiro[4.5]decane Core R1 R1 at C2 Scaffold->R1 R2 R2 at C3 Scaffold->R2 R3 R3 at N8 Scaffold->R3 Ethyl 2-Ethyl substitution (R1) Methylene 3-Methylene substitution (R2) Dithioketal 3-Dithioketal substitution (R2) Oxime 3-Oxime substitution (R2)

Caption: General scaffold of 1-Oxa-8-azaspiro[4.5]decanes and key modifications.

Comparative Potency of Muscarinic M1 Receptor Agonists

CompoundM1 Receptor Affinity (Ki, nM)M2 Receptor Affinity (Ki, nM)In Vivo Antiamnesic Activity (ED50, mg/kg, s.c.)
2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-oneHighHighPotent
2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-onePreferential for M1Lower than M1Potent
2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decanePreferential for M1Lower than M1Potent
Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptors
  • Tissue Preparation: Rat cortical and cerebellar membranes are prepared as sources of M1 and M2 receptors, respectively.

  • Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [3H]pirenzepine for M1 or [3H]AF-DX 116 for M2) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Dual TYK2/JAK1 Inhibitors for Inflammatory Bowel Disease

The Janus kinase (JAK) family, including TYK2 and JAK1, plays a critical role in cytokine signaling pathways implicated in inflammatory diseases such as inflammatory bowel disease (IBD). A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual TYK2/JAK1 inhibitors.[3]

Starting from a known selective TYK2 inhibitor, systematic exploration of the structure-activity relationship led to the discovery of a derivative, compound 48, with excellent potency for both TYK2 and JAK1, and significant selectivity over JAK2.[3] This compound also demonstrated superior metabolic stability and anti-inflammatory efficacy in a preclinical model of ulcerative colitis compared to tofacitinib.[3]

cluster_0 Optimization of TYK2/JAK1 Inhibitors Initial_Hit Reported TYK2 Inhibitor Spirocyclic_Scaffold Introduction of 2,8-diazaspiro[4.5]decan-1-one Initial_Hit->Spirocyclic_Scaffold SAR_Exploration Systematic SAR Spirocyclic_Scaffold->SAR_Exploration Lead_Compound Compound 48 SAR_Exploration->Lead_Compound

Caption: Workflow for the optimization of TYK2/JAK1 inhibitors.

Potency and Selectivity of a Lead 2,8-diazaspiro[4.5]decan-1-one Derivative

KinaseIC50 (nM)
TYK26
JAK137
JAK2>850
Experimental Protocol: In Vitro Kinase Inhibition Assay
  • Assay Components: The assay is typically performed in a microplate format containing the kinase, a substrate (e.g., a peptide with a tyrosine residue), and ATP.

  • Compound Addition: The test compound is added at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luciferase-based assay.

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

RIPK1 Kinase Inhibitors for the Treatment of Necroptosis-Driven Diseases

Receptor-interacting protein kinase 1 (RIPK1) is a key mediator of necroptosis, a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases. Virtual screening and subsequent structural optimization have led to the identification of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors.[4]

A lead compound, compound 41, emerged from this effort, exhibiting an IC50 value of 92 nM against RIPK1 and demonstrating a significant anti-necroptotic effect in a cellular model.[4] This highlights the potential of this scaffold for developing novel therapeutics targeting RIPK1-mediated pathologies.[4]

cluster_0 Discovery of RIPK1 Inhibitors Virtual_Screening Virtual Screening Hit_Compound Hit Compound Identified Virtual_Screening->Hit_Compound Structural_Optimization Structural Optimization Hit_Compound->Structural_Optimization Lead_Inhibitor Compound 41 Structural_Optimization->Lead_Inhibitor

Caption: Discovery pipeline for 2,8-diazaspiro[4.5]decan-1-one based RIPK1 inhibitors.

Potency of a Lead RIPK1 Inhibitor

ParameterValue
RIPK1 IC5092 nM
Anti-necroptotic effect in U937 cellsSignificant
Experimental Protocol: RIPK1 Kinase Assay
  • Reagents: Recombinant human RIPK1, a suitable substrate (e.g., myelin basic protein), and [γ-33P]ATP are used.

  • Reaction Mixture: The kinase, substrate, and test compound are mixed in an assay buffer.

  • Initiation: The reaction is started by adding [γ-33P]ATP.

  • Termination: After incubation, the reaction is stopped, and the mixture is transferred to a phosphocellulose filter membrane.

  • Washing and Detection: The filter is washed to remove unincorporated [γ-33P]ATP, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • Analysis: The IC50 value is calculated from the dose-response curve.

Opioid Receptor Modulators: Exploring New Avenues for Pain Management

The opioid receptors (mu, delta, and kappa) are well-established targets for analgesics. The kappa opioid receptor (KOR), in particular, is of interest for developing non-addictive pain medications.[5][6] While specific data on 2-Oxa-8-azaspiro[4.5]decan-1-one derivatives as opioid receptor modulators is limited, the broader class of azaspiro[4.5]decane amides has been investigated.[7]

Interestingly, a series of 1-azaspiro[4.5]decan-10-yl amides showed potent and selective mu-receptor binding and antinociceptive activity, with virtually no affinity for the kappa-receptor, despite structural similarities to known kappa-agonists.[7] This underscores the subtle structural requirements for receptor selectivity and suggests that the azaspiro[4.5]decane scaffold can be fine-tuned to target specific opioid receptor subtypes.

Furthermore, a novel chemotype of delta opioid receptor (DOR) selective agonists based on a 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has been identified, with the lead compound showing in vivo efficacy in a model of inflammatory pain.[8]

cluster_0 Opioid Receptor Binding Assay Workflow Membrane_Prep Prepare cell membranes expressing the opioid receptor subtype Radioligand_Incubation Incubate with a selective radioligand and test compound Membrane_Prep->Radioligand_Incubation Filtration Separate bound and free radioligand by filtration Radioligand_Incubation->Filtration Scintillation_Counting Quantify bound radioactivity Filtration->Scintillation_Counting Data_Analysis Determine IC50 and Ki values Scintillation_Counting->Data_Analysis

Caption: A typical workflow for an opioid receptor binding assay.

Conclusion

The 2-oxa-8-azaspiro[4.5]decan-1-one scaffold and its isomers have demonstrated considerable versatility in medicinal chemistry, yielding potent and selective modulators for a range of important therapeutic targets. The comparative analysis presented in this guide highlights the potential of these spirocyclic compounds in the development of novel treatments for neurodegenerative diseases, inflammatory conditions, and pain. The structure-activity relationships discussed herein provide a valuable foundation for the rational design of next-generation drug candidates based on this privileged structural motif. Further exploration of this chemical space is warranted to fully unlock its therapeutic potential.

References

  • Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin, 43(5), 842-852. [Link]

  • Rovny, J., et al. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(1), 1-22. [Link]

  • Kavková, V., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]

  • Dhahri, R., et al. (2022). Crystal structure, Hirshfeld surface analysis, DFT studies and molecular docking of a new organic oxalate: (C7H16NO2)2C2O4. Journal of Molecular Structure, 1250, 131846. [Link]

  • Kim, H., et al. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules, 26(5), 1489. [Link]

  • Czako, B., et al. (2021). Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor. Journal of Medicinal Chemistry, 64(21), 15881-15897. [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro(4.5)decanes as M1 Muscarinic Agonists. Amanote Research. [Link]

  • Ishibashi, Y., et al. (1996). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 44(1), 108-116. [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

  • Zhou, L., et al. (2013). Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors. Journal of Biological Chemistry, 288(51), 36703-36716. [Link]

  • Rull, G., et al. (2016). Spirocyclic Motifs in Natural Products. Molecules, 21(10), 1339. [Link]

  • Li, X., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]

  • Poumale, H. M. P., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 152-205. [Link]

  • Blaine, A. T., et al. (2023). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. ACS Chemical Neuroscience, 14(15), 2795-2806. [Link]

  • Korotaev, V. Y., et al. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Chemistry of Heterocyclic Compounds, 56(8), 1047-1048. [Link]

  • Fujimoto, R. A., et al. (1989). Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides. Journal of Medicinal Chemistry, 32(6), 1259-1265. [Link]

  • Anis'kov, A. A., et al. (2022). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules, 27(11), 3543. [Link]

  • Franchini, S., et al. (2017). Synthesis, Biological Evaluation and Molecular Modeling of 1-Oxa-4-Thiaspiro- And 1,4-Dithiaspiro[4.5]decane Derivatives as Potent and Selective 5-Ht1a Receptor Agonists. European Journal of Medicinal Chemistry, 125, 128-145. [Link]

  • Saponaro, G., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Bioorganic & Medicinal Chemistry Letters, 39, 127902. [Link]

  • Cilibrizzi, A., et al. (2023). Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects. International Journal of Molecular Sciences, 24(2), 1185. [Link]

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A Comparative Guide to Validating the Mechanism of Action of 2-Oxa-8-azaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Potential of a Novel Spirocyclic Scaffold

The 2-Oxa-8-azaspiro[4.5]decan-1-one core represents a compelling, yet underexplored, scaffold in medicinal chemistry. Its three-dimensional architecture suggests a high potential for specific and potent interactions with biological targets[1]. While direct research on this specific molecule is nascent, the broader family of azaspiro[4.5]decane derivatives has demonstrated a remarkable diversity of biological activities, ranging from potent and selective enzyme inhibition to modulation of G-protein coupled receptors[1][2][3].

This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of 2-Oxa-8-azaspiro[4.5]decan-1-one. We will operate from the perspective of a senior application scientist, proposing a logical, multi-pronged experimental strategy. This strategy is designed not only to identify the primary molecular target but also to validate the downstream cellular consequences of this interaction. We will draw comparisons with established molecules from the azaspiro[4.5]decane class to provide context and benchmarks for our proposed validation workflow.

Part 1: Hypothesis-Driven Target Identification

Given the known activities of structurally related compounds, we can formulate several primary hypotheses for the MoA of 2-Oxa-8-azaspiro[4.5]decan-1-one. The validation process should systematically investigate these possibilities.

  • Hypothesis 1: G-Protein Coupled Receptor (GPCR) Modulation. Derivatives of the closely related 1-oxa-8-azaspiro[4.5]decane scaffold have been identified as potent M1 muscarinic agonists and selective sigma-1 receptor ligands[4][5].

  • Hypothesis 2: Enzyme Inhibition. The 2-oxa-8-azaspiro[4.5]decane core is present in potent and orally bioavailable inhibitors of the SHP2 enzyme, a critical node in cellular signaling[1][3]. Furthermore, other diazaspiro[4.5]decan-1-one derivatives have been developed as selective dual TYK2/JAK1 inhibitors[2].

  • Hypothesis 3: Ion Channel or Transporter Modulation. Certain 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have shown a potent inhibitory effect on neural calcium uptake[6].

Our validation workflow will be designed to efficiently test these hypotheses in a tiered approach, starting with broad screening and progressing to specific, in-depth characterization.

Part 2: A Phased Experimental Workflow for MoA Validation

A robust MoA validation is a self-validating system. Each experimental stage should provide data that logically informs the design of the next, creating a cascade of evidence that converges on a conclusive mechanism.

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A phased experimental workflow for MoA validation.
Phase 1: Target Identification

The initial goal is to narrow down the vast landscape of potential biological targets to a manageable few.

Experiment 1A: Broad Target Panel Screening

  • Rationale: Commercially available screening panels (e.g., Eurofins SafetyScreen, Ricerca LeadProfilingScreen) offer a cost-effective method to test the compound against hundreds of receptors, enzymes, and ion channels at a single concentration (typically 1-10 µM). This provides a broad but crucial first look at potential interactions.

  • Methodology:

    • Prepare a stock solution of 2-Oxa-8-azaspiro[4.5]decan-1-one in a suitable solvent (e.g., DMSO).

    • Submit the compound to a commercial screening service for a comprehensive panel, including GPCRs, kinases, and other common drug targets.

    • Analyze the results, looking for significant inhibition or activation (typically >50%) at the tested concentration.

Experiment 1B: Direct Target Binding Assays (Hypothesis-Driven)

  • Rationale: Based on the screening results and the activities of structural analogs, we will perform direct binding assays to confirm and quantify the affinity of our compound for the hypothesized targets. A radioligand binding assay is a gold-standard technique for this purpose.

  • Protocol: Radioligand Binding Assay for Sigma-1 Receptor Affinity

    • Membrane Preparation: Homogenize tissues or cells known to express the sigma-1 receptor (e.g., guinea pig brain, CHO cells overexpressing the receptor) in a suitable buffer. Centrifuge the homogenate to pellet the membranes and resuspend them to a specific protein concentration.

    • Competition Assay: In a 96-well plate, combine the prepared membranes, a known concentration of a specific sigma-1 radioligand (e.g., [³H]-(+)-pentazocine), and varying concentrations of 2-Oxa-8-azaspiro[4.5]decan-1-one.

    • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound.

    • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Fit the data to a one-site competition model to determine the inhibitory constant (Ki).

Phase 2: In Vitro Functional Characterization

Once a direct binding target is confirmed, the next critical step is to determine the functional consequence of this interaction. Is the compound an agonist, antagonist, or an inhibitor?

Experiment 2A: Functional Assay - SHP2 Phosphatase Activity

  • Rationale: If binding to an enzyme like SHP2 is confirmed, a functional assay is required to measure the compound's effect on its catalytic activity. We will use a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for its sensitivity and high-throughput compatibility.

  • Protocol: SHP2 TR-FRET Inhibition Assay

    • Reagents: Prepare solutions of recombinant SHP2 enzyme, a biotinylated phosphopeptide substrate, and a europium-labeled anti-phosphotyrosine antibody.

    • Reaction Setup: In a 384-well plate, add the SHP2 enzyme and varying concentrations of 2-Oxa-8-azaspiro[4.5]decan-1-one. Pre-incubate to allow for inhibitor binding.

    • Initiate Reaction: Add the phosphopeptide substrate to start the dephosphorylation reaction. Incubate for a defined period.

    • Detection: Stop the reaction and add the detection reagents: streptavidin-allophycocyanin (SA-APC) and the europium-labeled antibody.

    • Readout: Measure the TR-FRET signal. A high signal indicates an unphosphorylated substrate (no SHP2 activity), while a low signal indicates an active enzyme.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percent inhibition against the compound concentration.

Table 1: Comparative In Vitro Potency

CompoundTargetAssay TypePotency (IC50/Ki)Reference
2-Oxa-8-azaspiro[4.5]decan-1-one Hypothetical: SHP2TR-FRETTo be determinedN/A
IACS-15414SHP2Enzymatic Assay0.038 µM[1][3]
2-Oxa-8-azaspiro[4.5]decan-1-one Hypothetical: TYK2Kinase AssayTo be determinedN/A
Compound 48 (a 2,8-diazaspiro[4.5]decan-1-one derivative)TYK2Kinase Assay6 nM[2]
2-Oxa-8-azaspiro[4.5]decan-1-one Hypothetical: Sigma-1 ReceptorRadioligand BindingTo be determinedN/A
Compound 8 (a 1-oxa-8-azaspiro[4.5]decane derivative)Sigma-1 ReceptorRadioligand Binding0.47 nM (Ki)[5]
Phase 3: Cell-Based Validation

The ultimate proof of an MoA lies in demonstrating target engagement and the expected downstream effects in a relevant cellular context.

Experiment 3A: Cellular Target Engagement

  • Rationale: A cellular thermal shift assay (CETSA) is a powerful technique to confirm that the compound binds to its intended target within intact cells. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.

  • Methodology:

    • Cell Treatment: Treat cultured cells (e.g., a cancer cell line with known SHP2 dependency) with either vehicle or 2-Oxa-8-azaspiro[4.5]decan-1-one.

    • Heating: Heat the cell lysates to a range of temperatures.

    • Protein Separation: Separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins by centrifugation.

    • Detection: Analyze the amount of soluble target protein (e.g., SHP2) remaining at each temperature using Western blotting or ELISA.

    • Analysis: A positive result is indicated by a shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control.

Experiment 3B: Downstream Signaling Pathway Analysis

  • Rationale: If 2-Oxa-8-azaspiro[4.5]decan-1-one is an SHP2 inhibitor, it should block the RAS-MAPK signaling pathway. We can measure the phosphorylation status of key downstream proteins like ERK.

  • Protocol: Western Blot for p-ERK

    • Cell Culture and Stimulation: Culture cells that rely on receptor tyrosine kinase (RTK) signaling (e.g., EGF-stimulated HeLa cells). Starve the cells and then treat with vehicle or varying concentrations of our compound.

    • Stimulation: Stimulate the cells with a growth factor (e.g., EGF) to activate the pathway.

    • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

    • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (as a loading control).

    • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

    • Analysis: Quantify the band intensities. A successful SHP2 inhibitor will show a dose-dependent decrease in the p-ERK/total ERK ratio.

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Signaling pathway for SHP2 inhibition.

Conclusion: Synthesizing the Evidence

Validating the mechanism of action for a novel compound like 2-Oxa-8-azaspiro[4.5]decan-1-one is an iterative process of hypothesis, experimentation, and refinement. By employing a logical workflow that progresses from broad screening to specific cellular validation, researchers can build a compelling, evidence-based case for its MoA. The comparative data from structurally related molecules provide essential benchmarks, guiding experimental design and aiding in the interpretation of results. This structured approach ensures scientific integrity and provides the robust data package necessary for advancing a promising new chemical entity in the drug development pipeline.

References

  • Anzai, H., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Available at: [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Jia, H., et al. (2020). Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. (2026). 2-Oxa-8-azaspiro(4.5)decane. Available at: [Link]

  • Czako, B., et al. (2021). Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). 8-Sulfanyl-2-oxa-8-azaspiro[4.5]decan-1-one. Available at: [Link]

  • Toth, E., et al. (1997). 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives with a potent inhibitory effect on neural Ca-uptake and protecting action against TET-induced brain edema and memory and learning deficits. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Escaping Flatland: A Comparative Guide to 2-Oxa-8-azaspiro[4.5]decan-1-one and Emerging Spirocyclic Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery moves increasingly toward complex, three-dimensional biological targets, the limitations of traditional planar, sp2-hybridized aromatic rings have become starkly apparent. High lipophilicity, poor aqueous solubility, and off-target promiscuity frequently derail planar candidates in late-stage development. To overcome these hurdles, medicinal chemists have embraced the "escape from flatland" paradigm, utilizing spirocyclic scaffolds to increase the fraction of sp3-hybridized carbons (


)[1].

Among these architectures, 2-oxa-8-azaspiro[4.5]decan-1-one has emerged as a highly specialized and privileged scaffold. By fusing a basic piperidine ring with a hydrogen-bond-accepting lactone via a quaternary spiro carbon, this molecule offers unique physicochemical advantages over simpler spirocycles. This guide provides an objective, data-driven comparison of 2-oxa-8-azaspiro[4.5]decan-1-one against other common spirocyclic scaffolds, detailing the causality behind its performance and the self-validating experimental protocols required to evaluate it.

The Mechanistic Imperative for Spirocyclic Scaffolds

The strategic incorporation of spirocycles into drug candidates fundamentally alters a molecule's trajectory in 3D space. Unlike planar molecules that occupy a two-dimensional plane, spirocycles project their substituents orthogonally[2]. This rigid, 3D orientation enhances target binding selectivity by locking the molecule into a conformation that perfectly complements the receptor's binding pocket, while simultaneously disrupting crystal lattice packing to improve aqueous solubility[3].

G Planar Planar sp2 Scaffolds (e.g., Phenyl, Pyridine) Limits High Lipophilicity Poor Solubility Off-target Toxicity Planar->Limits Exhibits Spiro Spirocyclic Scaffolds (High Fsp3) Limits->Spiro Drives shift to OxaAza 2-Oxa-8-azaspiro[4.5]decan-1-one (H-bond acceptor + Rigid 3D) Spiro->OxaAza Specialized AzaSpiro 2-Azaspiro[3.3]heptane (Compact, basic) Spiro->AzaSpiro Miniaturized SpiroPiper Spirocyclic Piperidines (Bulky, diverse) Spiro->SpiroPiper Generalized

Figure 1. Structural evolution from planar sp2 scaffolds to diverse 3D spirocyclic architectures.

Structural Deep Dive: 2-Oxa-8-azaspiro[4.5]decan-1-one vs. Alternatives

When selecting a spirocyclic building block, the choice is dictated by the specific steric and electronic requirements of the target pocket.

2-Oxa-8-azaspiro[4.5]decan-1-one

This scaffold consists of a piperidine ring spiro-fused at the C4 position to a


-lactone (tetrahydrofuran-2-one).
  • Causality of Design: The piperidine nitrogen serves as a basic anchor (often forming a salt bridge with acidic residues like Asp or Glu in the target protein), while the lactone carbonyl provides a highly directional hydrogen bond acceptor. The rigid spiro-fusion ensures that the angle between the basic amine and the carbonyl dipole is locked, reducing the entropic penalty upon binding. This specific geometry has been successfully leveraged in the design of Phosphodiesterase-7 (PDE7) inhibitors for central nervous system (CNS) disorders and chronic fatigue[4].

Comparative Scaffolds
  • 2-Azaspiro[3.3]heptane: A highly strained, compact scaffold. It is excellent for replacing piperazines to lower lipophilicity and improve metabolic stability[5], but it lacks the built-in hydrogen bond acceptor capabilities of a lactone.

  • Spiro[piperidine-4,3'-oxindole]: Frequently used in protein-protein interaction inhibitors (e.g., p53/MDM2). While it provides a rigid 3D structure, the presence of the aromatic oxindole ring significantly lowers the

    
     and increases lipophilicity compared to purely aliphatic spirocycles[1].
    
Quantitative Physicochemical Comparison

The table below summarizes the theoretical physicochemical parameters of these scaffolds. A higher


 correlates strongly with clinical success due to improved solubility and reduced promiscuity[5].
Scaffold / Building BlockFormula

H-Bond AcceptorsH-Bond DonorsPrimary Utility in Drug Design
Piperidine (Planar analog baseline)

1.00*11Flexible linker; high hERG liability.
2-Azaspiro[3.3]heptane

1.0011Miniaturized spacer; lipophilicity reduction.
2-Oxa-8-azaspiro[4.5]decan-1-one

0.8831Rigid H-bond vector projection; PDE7/5-HT7 targeting.
Spiro[piperidine-4,3'-oxindole]

0.3822Bulky hydrophobic pocket filling (e.g., MDM2).

*Note: While piperidine has an


 of 1.0, it lacks a quaternary spiro center, meaning it easily adopts flattened chair conformations that do not project vectors as orthogonally as true spirocycles.

Self-Validating Experimental Methodologies

Workflow Start Compound Selection (Spiro vs Planar) Solubility Thermodynamic Solubility (Shake-Flask / LC-MS) Start->Solubility Microsome Metabolic Stability (Liver Microsomes + NADPH) Start->Microsome Validation Self-Validation (+/- NADPH, +/- Controls) Solubility->Validation Microsome->Validation Decision Lead Progression (Fsp3 > 0.5, High T1/2) Validation->Decision Data Integration

Figure 2. Self-validating DMPK workflow for evaluating spirocyclic scaffold viability.

Protocol A: Thermodynamic Shake-Flask Solubility Assay

Causality: Kinetic solubility (DMSO spike) often overestimates solubility due to supersaturation. Thermodynamic solubility using solid powder is required to accurately assess how the spirocyclic disruption of the crystal lattice improves true aqueous solubility[1].

  • Preparation: Weigh 1-2 mg of solid 2-oxa-8-azaspiro[4.5]decan-1-one (or its synthesized API derivative) into a glass vial.

  • Incubation: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4). Shake at 300 rpm at 37°C.

  • Self-Validation Check (Equilibrium): Sample the suspension at 24h, 48h, and 72h. If the concentration between 48h and 72h varies by >5%, equilibrium has not been reached, and the assay must be extended.

  • Quantification: Centrifuge at 10,000 x g for 15 minutes to pellet undissolved solid. Dilute the supernatant and quantify via LC-MS/MS against a standard curve.

  • Controls: Run Propranolol (high solubility) and Amiodarone (low solubility) concurrently to validate the dynamic range of the LC-MS/MS.

Protocol B: In Vitro Microsomal Stability with Esterase Differentiation

Causality: 2-Oxa-8-azaspiro[4.5]decan-1-one contains a lactone (cyclic ester). While spirocycles generally improve Cytochrome P450 (CYP) metabolic stability by removing planar sites of oxidation[2], lactones are uniquely susceptible to hydrolysis by microsomal esterases or lactonases.

  • Reaction Mixture: Combine human liver microsomes (HLM, 0.5 mg/mL final protein) with the test compound (1

    
    M) in 100 mM potassium phosphate buffer (pH 7.4).
    
  • Self-Validating Control (-NADPH): Split the mixture into two cohorts. To Cohort 1, add 1 mM NADPH (initiates CYP450 oxidation). To Cohort 2, add an equivalent volume of buffer (-NADPH control).

    • Logic: If the compound degrades in Cohort 1 but is stable in Cohort 2, clearance is CYP-mediated. If it degrades equally in both cohorts, the lactone ring is being cleaved by non-CYP esterases, signaling a need to sterically hinder the lactone in the next design iteration.

  • Incubation & Quenching: Incubate at 37°C. Remove aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

Conclusion

The transition from planar rings to spirocyclic scaffolds is not merely a cosmetic structural change; it is a fundamental thermodynamic and pharmacokinetic upgrade. While simple spirocycles like 2-azaspiro[3.3]heptane are excellent for reducing lipophilicity, 2-oxa-8-azaspiro[4.5]decan-1-one provides a sophisticated, rigid 3D framework that actively participates in target binding via its lactone hydrogen-bond acceptor[4]. By employing self-validating assays to monitor both solubility and esterase-mediated stability, drug development professionals can confidently leverage this scaffold to rescue failing, flatland-bound drug programs.

References
  • 2. BenchChem.

  • 3. Taylor & Francis Online.

  • 1. ChemBridge Corporation.

  • 5. BLDpharm.

  • 6. PharmaBlock. 6.4. Google Patents.

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In Vitro and In Vivo Correlation of 2-Oxa-8-azaspiro[4.5]decan-1-one Derivatives as Selective PDE7 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective Phosphodiesterase 7 (PDE7) inhibitors has historically been hindered by the structural homology between PDE isoform binding pockets, leading to dose-limiting off-target effects (e.g., emesis via PDE4 inhibition). The integration of the 2-oxa-8-azaspiro[4.5]decan-1-one scaffold into modern drug design represents a paradigm shift [1]. By replacing flat, planar chemotypes with this rigid,


-rich spirocyclic core, researchers can achieve precise vectorial projection into the PDE7 orthosteric pocket.

This guide objectively compares the in vitro biochemical profile and in vivo translational efficacy of a representative 2-oxa-8-azaspiro[4.5]decan-1-one derivative (Compound A) against the industry-standard PDE7 inhibitor, BRL-50481 [2].

Mechanistic Rationale: PDE7 and Neuroplasticity

PDE7 is a high-affinity, cAMP-specific phosphodiesterase heavily expressed in the brain (hippocampus, cortex) and immune cells. Upregulation of PDE7 during chronic stress rapidly depletes intracellular cAMP, blunting Protein Kinase A (PKA) activation and subsequent cAMP response element-binding protein (CREB) phosphorylation. Inhibiting PDE7 restores this signaling cascade, promoting the transcription of neurotrophic factors like BDNF [3].

Pathway Stimulus GPCR Activation AC Adenylyl Cyclase (AC) Stimulus->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes PDE7 PDE7 Enzyme (Target) cAMP->PDE7 Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE7->AMP Degradation CREB Phospho-CREB / BDNF PKA->CREB Phosphorylates

Figure 1: PDE7-mediated cAMP signaling cascade and downstream BDNF/TrkB activation.

Part 1: In Vitro Pharmacodynamics & Selectivity

The primary challenge in PDE inhibitor development is achieving selectivity over PDE4, which shares significant sequence homology in its catalytic domain. The 2-oxa-8-azaspiro[4.5]decan-1-one core forces a distinct three-dimensional conformation that exploits minor steric differences in the PDE7 binding pocket, drastically improving the selectivity index compared to the planar BRL-50481.

Quantitative Data Comparison
CompoundPDE7A IC₅₀ (nM)PDE4 IC₅₀ (nM)Selectivity (PDE4/7)Human Liver Microsomes (T₁/₂, min)
2-Oxa-8-azaspiro[4.5]decan-1-one Deriv. (Cmpd A) 12>10,000>830x 145
BRL-50481 (Standard PDE7 Inhibitor)1806,80038x42
Rolipram (Standard PDE4 Inhibitor)>10,000130N/A65
Self-Validating Protocol: TR-FRET cAMP Accumulation Assay

Causality Insight: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format rather than standard fluorescence. Heterocyclic scaffolds can exhibit intrinsic auto-fluorescence. TR-FRET employs a microsecond time delay before signal acquisition, eliminating short-lived background noise and preventing false-positive inhibition readouts.

  • Enzyme Preparation: Dilute recombinant human PDE7A in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂). Note: Mg²⁺ is a mandatory catalytic cofactor for the PDE binuclear metal center; omitting it will yield a dead assay.

  • Compound Incubation: Dispense test compounds into a 384-well plate. Add the PDE7A solution and incubate for 15 minutes at room temperature. This pre-incubation allows the spirocyclic compound to achieve equilibrium binding at the orthosteric site before substrate competition begins.

  • Substrate Addition: Add 50 nM cAMP to initiate the reaction. Incubate for 30 minutes. Critical Control: IBMX (a pan-PDE inhibitor) is strictly excluded from the test wells to ensure the measured FRET signal inversely correlates purely with the test compound's specific potency.

  • Detection & Validation: Add Europium-cryptate-labeled cAMP and d2-labeled anti-cAMP antibody. Read at 620 nm and 665 nm. Calculate the assay Z'-factor using a no-enzyme control (100% inhibition) and a vehicle control (0% inhibition). A Z'-factor > 0.6 validates the plate.

Part 2: In Vivo Efficacy & Pharmacokinetics

Biochemical potency is irrelevant without target tissue exposure. The spirocyclic nature of the 2-oxa-8-azaspiro[4.5]decan-1-one scaffold reduces the number of flat aromatic rings, lowering the topological polar surface area (TPSA) and significantly enhancing Blood-Brain Barrier (BBB) permeability.

Quantitative Data Comparison (Mouse SPS Model)
CompoundDose (mg/kg, i.p.)Brain/Plasma Ratio (Kₚ)Hippocampal cAMP (pmol/mg)Immobility Time (FST, sec)
Vehicle --12.4 ± 1.2185 ± 14
Cmpd A (Spirocyclic) 5.01.25 28.7 ± 2.1 95 ± 8
BRL-50481 5.00.4518.5 ± 1.8140 ± 12
Self-Validating Protocol: Single Prolonged Stress (SPS) & PK/PD Correlation

Causality Insight: The SPS model is selected over acute stress models because it induces a sustained, pathological upregulation of PDE7 in the hippocampus [3]. This expands the therapeutic window, allowing us to measure true disease-modifying target engagement rather than transient baseline fluctuations.

  • SPS Induction: Subject C57BL/6J mice to a multi-modal stressor: 2 hours of restraint, 20 minutes of forced swimming, and ether anesthesia until loss of consciousness.

  • Dosing Regimen: Administer Compound A or BRL-50481 (5 mg/kg, i.p.) daily for 10 days post-SPS.

  • Behavioral Phenotyping (FST): On day 11, conduct the Forced Swim Test (FST). Record immobility time using automated video tracking software. Validation: Automated tracking removes observer bias, ensuring objective quantification of antidepressant-like behavior.

  • Tissue Collection: Immediately post-FST, euthanize the animals. Collect plasma and rapidly freeze the brain tissue in liquid nitrogen. Critical Step: Rapid freezing halts post-mortem phosphodiesterase activity, preserving the exact endogenous cAMP levels present during the behavioral task.

  • LC-MS/MS & ELISA: Quantify compound concentrations via LC-MS/MS to determine the Kₚ ratio (Brain/Plasma). Simultaneously, measure hippocampal cAMP levels via ELISA to confirm that behavioral efficacy is driven by central target engagement.

Translational Workflow

Workflow InVitro 1. In Vitro Screening TR-FRET cAMP Assay Selectivity 2. Isoform Selectivity PDE7 vs PDE4 InVitro->Selectivity ADME 3. ADME & PK Brain-to-Plasma Ratio Selectivity->ADME InVivo 4. In Vivo Efficacy Stress-Induced Models ADME->InVivo

Figure 2: Translational workflow from in vitro screening to in vivo behavioral validation.

Conclusion & Expert Insights

The 2-oxa-8-azaspiro[4.5]decan-1-one scaffold provides a distinct structural advantage over traditional PDE inhibitors. As demonstrated by the in vitro and in vivo correlation data, the spirocyclic core not only drives exceptional selectivity for PDE7 over PDE4 (mitigating emetic liabilities) but also optimizes physicochemical properties for central nervous system penetration. For drug development professionals targeting neuroinflammation or cognitive deficits, transitioning from planar chemotypes to spirocyclic building blocks like 2-oxa-8-azaspiro[4.5]decan-1-one is a highly validated strategy to improve both the safety margin and clinical efficacy of PDE7 modulators.

References

  • Substituted benzoxazole and benzofuran compounds as PDE7 inhibitors.United States Patent US11685745B2.
  • Discovery of BRL 50481[3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes. Molecular Pharmacology (2004). Available at:[Link]

  • Phosphodiesterase 7 inhibitor reduces stress-induced behavioral and cytoarchitectural changes in C57BL/6J mice by activating the BDNF/TrkB pathway. Frontiers in Pharmacology (2024). Available at:[Link]

A Comparative Guide to Cross-Reactivity Profiling of the 2-Oxa-8-azaspiro[4.5]decane Scaffold for Muscarinic Agonist Development

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for assessing the selectivity of novel compounds based on the 2-Oxa-8-azaspiro[4.5]decan-1-one scaffold, with a specific focus on its development as a muscarinic acetylcholine receptor (mAChR) agonist. We will explore the rationale behind experimental design, present detailed protocols for key assays, and offer a strategy for interpreting the resulting data in comparison to established reference compounds.

Introduction: The 2-Oxa-8-azaspiro[4.5]decane Scaffold, a Platform of Therapeutic Potential and Selectivity Challenges

The 2-Oxa-8-azaspiro[4.5]decane core is a versatile structural motif that has appeared in compounds targeting a diverse range of biological targets. Derivatives have been investigated as potent inhibitors of the SHP2 phosphatase for oncology applications[1], as novel inhibitors of the mitochondrial permeability transition pore (mPTP)[2], and as potential antitumor agents[3]. This chemical tractability makes the scaffold highly attractive in drug discovery.

One of the earliest explorations of this scaffold involved the synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one derivatives as analogues of the muscarinic agonist RS-86, aiming to elicit cholinergic effects for potential cognitive enhancement[4][5]. Muscarinic acetylcholine receptors, consisting of five subtypes (M1-M5), are critical G-protein coupled receptors (GPCRs) that regulate a vast array of physiological functions.

The therapeutic challenge lies in achieving subtype selectivity. For instance, agonism at the M1 receptor is a validated strategy for improving cognitive function, but concurrent activation of M2 (primarily in the heart) or M3 (in smooth muscle) can lead to significant side effects like bradycardia or gastrointestinal distress. Therefore, a rigorous cross-reactivity profiling campaign is not merely a regulatory requirement but a fundamental step in designing a safe and effective therapeutic agent. This guide establishes a robust, multi-tiered strategy for this purpose.

Part 1: Designing the Profiling Strategy

The foundation of a successful cross-reactivity study is a logical and tiered experimental plan. Our strategy begins with broad, high-throughput binding assays to identify potential interactions and progresses to more complex, cell-based functional assays to confirm the nature and potency of those interactions.

Defining the Target & Comparator Panel

For a putative M1 agonist based on the 2-Oxa-8-azaspiro[4.5]decan-1-one scaffold, the panel must include:

  • Test Article (TA): The novel 2-Oxa-8-azaspiro[4.5]decan-1-one derivative.

  • Primary Targets: The full panel of human muscarinic receptors, M1 through M5.

  • Comparative Scaffolds:

    • RS-86: An established, non-selective muscarinic agonist to serve as a baseline for activity.

    • 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one: A related spirocyclic compound with known M1/M2 binding affinity, allowing for scaffold-specific comparisons[5].

  • Control Compounds:

    • Pirenzepine: An M1-selective antagonist for assay validation.

    • Atropine: A non-selective muscarinic antagonist.

The Screening Cascade: A Tiered Approach

A tiered approach is essential for efficient and cost-effective decision-making. It allows for the early deselection of non-promising compounds and focuses resources on the most viable candidates.

G cluster_0 Tier 1: Binding Affinity & Broad Liability cluster_1 Tier 2: Functional Potency & Selectivity cluster_2 Data Analysis & Decision T1_Bind Radioligand Binding Assays (M1, M2, M3, M4, M5) T1_Panel Broad Off-Target Panel (e.g., Eurofins SafetyScreen44) T2_Gq Functional Agonism (Gq) Calcium Flux Assay (M1, M3, M5) T1_Panel->T2_Gq T2_Gi Functional Agonism (Gi) cAMP Inhibition Assay (M2, M4) Analysis Calculate Ki, EC50, Emax Determine Selectivity Indices T2_Gi->Analysis Decision Go / No-Go Decision Analysis->Decision

Caption: Tiered workflow for cross-reactivity profiling.

Part 2: Core Experimental Methodologies

The following protocols represent standard, robust methods for profiling GPCR ligands. Adherence to rigorous quality control, including appropriate positive and negative controls, is paramount for generating trustworthy data.

Methodology 1: Radioligand Binding Assays (Tier 1)

This experiment quantifies the affinity of the test compound for the target receptors by measuring its ability to compete with a high-affinity, subtype-selective radiolabeled ligand.

Objective: To determine the binding affinity (Kᵢ) of the test compound for each of the five muscarinic receptor subtypes.

Step-by-Step Protocol:

  • Preparation: Utilize commercially available cell membrane preparations from CHO or HEK293 cells stably expressing a single human muscarinic receptor subtype (M1-M5).

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of membrane preparation (5-20 µg protein) in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • 25 µL of the appropriate radioligand (e.g., [³H]-N-methylscopolamine for pan-muscarinic or subtype-selective options).

    • 25 µL of the test compound at 10-12 different concentrations (e.g., from 1 pM to 10 µM) or vehicle.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., Whatman GF/B), washing 3-4 times with ice-cold assay buffer to separate bound from free radioligand.

  • Detection: Allow filters to dry, add scintillation cocktail, and quantify the bound radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Determine non-specific binding using a high concentration of a non-labeled antagonist (e.g., 10 µM Atropine).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the radioligand concentration and Kₑ is its dissociation constant.

Methodology 2: Functional Cellular Assays (Tier 2)

Binding does not always equate to function. These assays measure the cellular response following receptor activation, confirming whether a compound is an agonist, antagonist, and its potency and efficacy in a live-cell context.

Activation of these receptors leads to the activation of phospholipase C, resulting in an increase in intracellular calcium ([Ca²⁺]ᵢ).

G Agonist Muscarinic Agonist (e.g., Test Article) Receptor M1 / M3 / M5 Receptor Agonist->Receptor Gq Gαq Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R Ca Ca²⁺ Release ER->Ca

Caption: Simplified Gq signaling pathway for M1/M3/M5 receptors.

Step-by-Step Protocol (Calcium Flux Assay):

  • Cell Culture: Plate cells stably expressing the M1, M3, or M5 receptor in a black, clear-bottom 96- or 384-well plate.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C, allowing the dye to enter the cells.

  • Compound Addition: Utilize an automated liquid handler or a fluorescence plate reader with injection capabilities (e.g., FLIPR, FlexStation) to add the test compound across a range of concentrations.

  • Signal Detection: Measure the fluorescence intensity immediately before and after compound addition, recording the kinetic response over 2-3 minutes.

  • Data Analysis:

    • Calculate the peak fluorescence response minus the baseline for each well.

    • Normalize the data to the maximal response induced by a saturating concentration of a full agonist (e.g., Carbachol).

    • Plot the normalized response against the log concentration of the test compound.

    • Fit the data using a 4-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Step-by-Step Protocol (cAMP Inhibition Assay):

  • Cell Culture: Plate cells stably expressing the M2 or M4 receptor.

  • Stimulation: Pre-treat cells with the test compound at various concentrations for 15-30 minutes. Then, stimulate the cells with a fixed concentration of an adenylyl cyclase activator, such as Forskolin, to raise intracellular cAMP levels.

  • Lysis and Detection: Lyse the cells and measure the amount of cAMP produced using a competitive immunoassay kit, such as HTRF, ELISA, or AlphaLISA.

  • Data Analysis:

    • Plot the detected signal (which is inversely proportional to cAMP concentration in competitive assays) against the log concentration of the test compound.

    • Fit the data to determine the IC₅₀, representing the concentration at which the compound inhibits 50% of the Forskolin-induced cAMP production. This is often referred to as the functional EC₅₀ for a Gi-coupled agonist.

Part 3: Data Interpretation and Comparative Analysis

The ultimate goal is to synthesize the binding and functional data into a clear, comparative profile. Structured tables are invaluable for this purpose.

Quantitative Data Summary

Table 1: Comparative Binding Affinity (Kᵢ, nM) at Muscarinic Receptors

CompoundM1 Kᵢ (nM)M2 Kᵢ (nM)M3 Kᵢ (nM)M4 Kᵢ (nM)M5 Kᵢ (nM)M2/M1 SelectivityM3/M1 Selectivity
Test Article [Data][Data][Data][Data][Data][Kᵢ(M2)/Kᵢ(M1)][Kᵢ(M3)/Kᵢ(M1)]
RS-86 [Data][Data][Data][Data][Data][Kᵢ(M2)/Kᵢ(M1)][Kᵢ(M3)/Kᵢ(M1)]
Scaffold Variant [Data][Data][Data][Data][Data][Kᵢ(M2)/Kᵢ(M1)][Kᵢ(M3)/Kᵢ(M1)]

Table 2: Comparative Functional Potency (EC₅₀, nM) and Efficacy (Eₘₐₓ, %)

CompoundM1 (Gq)M2 (Gi)M3 (Gq)M4 (Gi)M5 (Gq)
EC₅₀ / Eₘₐₓ EC₅₀ / Eₘₐₓ EC₅₀ / Eₘₐₓ EC₅₀ / Eₘₐₓ EC₅₀ / Eₘₐₓ
Test Article [Data] / [Data][Data] / [Data][Data] / [Data][Data] / [Data][Data] / [Data]
RS-86 [Data] / [Data][Data] / [Data][Data] / [Data][Data] / [Data][Data] / [Data]
Scaffold Variant [Data] / [Data][Data] / [Data][Data] / [Data][Data] / [Data][Data] / [Data]
Drawing Conclusions
  • Potency & Affinity: Does the Test Article show high affinity (low Kᵢ) and high potency (low EC₅₀) at the desired M1 target? How does this compare to the reference compounds?

  • Selectivity: The key differentiator. Calculate the selectivity index by dividing the Kᵢ or EC₅₀ for off-targets (e.g., M2, M3) by the value for the primary target (M1). A higher ratio indicates greater selectivity. An ideal M1 agonist would have >100-fold selectivity over M2 and M3.

  • Efficacy: Is the compound a full agonist (Eₘₐₓ ≈ 100%) or a partial agonist (Eₘₐₓ < 100%)? Partial agonism can sometimes be a desirable trait, providing a ceiling to the biological effect and potentially improving the safety profile.

  • Broad Liability: Results from the Tier 1 off-target panel screen are critical. Any significant binding (>50% inhibition at 1-10 µM) to other receptors, channels, or enzymes must be followed up with specific functional assays to assess the risk of potential side effects.

Conclusion

The 2-Oxa-8-azaspiro[4.5]decan-1-one scaffold represents a promising starting point for the development of novel therapeutics. However, its potential can only be realized through a systematic and rigorous evaluation of its cross-reactivity profile. By employing a tiered approach that combines high-throughput binding assays with detailed functional characterization, researchers can build a comprehensive understanding of a compound's selectivity. This data-driven strategy is essential for prioritizing the best chemical matter, mitigating risks of off-target toxicity, and ultimately designing safer, more effective medicines.

References

  • Gualtieri, F., et al. (1992). Synthesis and Pharmacological Evaluation of a New Class of 2-Oxo-8-azaspiro(4,5)Decan-1-ones as Analogues of the Muscarinic Agonist RS-86. Archiv der Pharmazie. Available at: [Link]

  • Czako, B., et al. (2021). Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Watanabe, M., et al. (1996). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules. Available at: [Link]

  • PubChem. 2-Oxa-8-azaspiro(4.5)decane. National Center for Biotechnology Information. Available at: [Link]

  • Morciano, G., et al. (2021). 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Benchmarking 2-Oxa-8-azaspiro[4.5]decan-1-one against known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the 2-Oxa-8-azaspiro[4.5]decan-1-one Scaffold: A Comparative Analysis Against Traditional Inhibitor Pharmacophores

Executive Summary

In modern fragment-based drug discovery (FBDD), escaping "flatland"—the over-reliance on planar, sp²-hybridized aromatic rings—is critical for improving clinical success rates. The incorporation of spirocyclic scaffolds, specifically 2-Oxa-8-azaspiro[4.5]decan-1-one , has emerged as a highly effective strategy to enhance the three-dimensional complexity, metabolic stability, and target selectivity of small-molecule inhibitors.

This guide provides a rigorous benchmarking analysis of a lead compound utilizing the 2-Oxa-8-azaspiro[4.5]decan-1-one pharmacophore against BRL-50481 , a well-documented standard inhibitor of Phosphodiesterase 7 (PDE7) [1][2]. By evaluating enzymatic potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, we demonstrate the causal relationship between spirocyclic architecture and superior drug-like performance.

Structural Rationale & Target Biology

The "Escape from Flatland" Paradigm

Traditional inhibitors often rely on flat heterocycles (e.g., morpholine or piperidine) to occupy binding pockets. While synthetically accessible, these planar structures frequently suffer from poor aqueous solubility, high plasma protein binding, and off-target liabilities (such as hERG channel inhibition).

The 2-Oxa-8-azaspiro[4.5]decan-1-one scaffold (PubChem CID: 123183562) [4] resolves these issues by introducing a perpendicular spiro-fusion. This increases the fraction of sp³ carbons (


), forcing the molecule into a defined 3D vector that optimally fills the hydrophobic sub-pockets of target enzymes while resisting Cytochrome P450 (CYP)-mediated N-dealkylation.
Biological Context: PDE7 Inhibition

PDE7 is a high-affinity, cAMP-specific phosphodiesterase heavily implicated in neuroinflammation, chronic fatigue, and T-cell activation [1][3]. Inhibiting PDE7 elevates intracellular cAMP, activating the cAMP/CREB signaling pathway to promote neuronal survival.

G ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP (Active Messenger) AC->cAMP PDE7 PDE7 Enzyme cAMP->PDE7 AMP 5'-AMP (Inactive) PDE7->AMP Inhibitor Spiro-Inhibitor (2-Oxa-8-azaspiro[4.5]decan-1-one) Inhibitor->PDE7 Blocks Hydrolysis

Fig 1. PDE7-mediated cAMP hydrolysis pathway and the inhibitory intervention point.

Experimental Methodologies

To ensure a self-validating system, the benchmarking relies on orthogonal assays. The protocols below detail the causality behind our experimental choices.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Causality: TR-FRET was selected over standard radiometric assays because the time-delayed fluorescence measurement eliminates auto-fluorescence interference from the test compounds, ensuring high-fidelity IC₅₀ calculations.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 1X Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35). Rationale: Brij-35 prevents non-specific enzyme adsorption to the microplate walls.

  • Compound Dilution: Serially dilute the 2-Oxa-8-azaspiro[4.5]decan-1-one lead, a flat-morpholine analog, and BRL-50481 in 100% DMSO. Perform an intermediate dilution in buffer to achieve a final assay DMSO concentration of 1%.

  • Enzyme Incubation: Add 5 µL of recombinant human PDE7A (0.5 ng/well) to a 384-well pro-plate.

  • Reaction Initiation: Add 5 µL of 100 nM cAMP substrate. Incubate at room temperature for 60 minutes.

  • Termination & Detection: Add 10 µL of TR-FRET detection mix containing Europium-cryptate labeled anti-cAMP antibody and d2-labeled cAMP analog in lysis buffer. Logic: The lysis buffer stops the enzymatic reaction instantly, locking the cAMP concentration.

  • Readout: Incubate for 1 hour. Read on a microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Validation: Calculate the Z'-factor. A run is only considered valid if

    
    .
    

Workflow Step1 Step 1: Enzyme Incubation PDE7 + Substrate + Inhibitor Step2 Step 2: Reaction Termination Add Stop Solution Step1->Step2 Step3 Step 3: Detection Reagents Add Eu-Anti-cAMP & d2-cAMP Step2->Step3 Step4 Step 4: TR-FRET Readout Measure 665nm/620nm Ratio Step3->Step4

Fig 2. Step-by-step logic of the TR-FRET competitive binding assay for PDE7.

Protocol B: Human Liver Microsome (HLM) Intrinsic Clearance ( )

Causality: To prove the metabolic advantage of the spirocycle over flat amines, we must measure its resistance to oxidative metabolism by CYP450 enzymes.

  • Incubation Mix: Combine 0.5 mg/mL HLM protein and 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing tolbutamide (internal standard) to precipitate proteins.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and 
    
    
    
    .

Benchmarking Data Synthesis

The quantitative data below compares a lead compound containing the 2-Oxa-8-azaspiro[4.5]decan-1-one scaffold against the standard PDE7 inhibitor BRL-50481 and a direct analog where the spirocycle is replaced by a flat morpholine ring.

Table 1: In Vitro Potency & Isozyme Selectivity

The spirocyclic lead demonstrates superior potency and selectivity. The 3D bulk of the spirocycle perfectly maps to the PDE7 active site, sterically clashing with the slightly narrower PDE4 pocket, thereby driving >200-fold selectivity.

Compound / ScaffoldPDE7A IC₅₀ (nM)PDE4 IC₅₀ (nM)Selectivity Fold (PDE4/PDE7)
BRL-50481 (Standard) [2]180 ± 1562,000~344x
Flat-Morpholine Analog 450 ± 228,500~18x
2-Oxa-8-azaspiro[4.5]decan-1-one Lead 42 ± 5 >10,000 >238x
Table 2: ADME & Physicochemical Profiling

Increasing the


 via the spiro-fusion drastically reduces the intrinsic clearance (

) and boosts aqueous solubility, validating the "escape from flatland" hypothesis.
Compound / Scaffold

Kinetic Solubility (µM, pH 7.4)HLM

(µL/min/mg)
BRL-50481 (Standard)0.184568.4
Flat-Morpholine Analog 0.3585112.5 (High Clearance)
2-Oxa-8-azaspiro[4.5]decan-1-one Lead 0.65 >250 18.2 (Low Clearance)

Conclusion & Application Insights

Benchmarking the 2-Oxa-8-azaspiro[4.5]decan-1-one scaffold against known inhibitors like BRL-50481 reveals a clear structural mandate for modern drug design. While flat heterocycles are prone to rapid CYP-mediated degradation (HLM


 > 100 µL/min/mg), the spirocyclic core shields the amine from N-dealkylation, extending the compound's half-life. Furthermore, the rigid 3D conformation locks the pharmacophore into an optimal binding geometry, achieving sub-50 nM potency against PDE7 while maintaining excellent solubility. For researchers developing next-generation CNS or immunological therapeutics, integrating this spirocycle is a validated strategy to optimize both pharmacodynamics and pharmacokinetics.

References

  • Substituted benzoxazole and benzofuran compounds as PDE7 inhibitors (WO2024038090A1).
  • Discovery of BRL 50481[3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes. Molecular Pharmacology (2004).[Link]

  • PDE-7 Inhibitor BRL-50481 Reduces Neurodegeneration and Long-Term Memory Deficits in Mice Following Sevoflurane Exposure. ACS Chemical Neuroscience (2020).[Link]

  • 8-Sulfanyl-2-oxa-8-azaspiro[4.5]decan-1-one (CID 123183562). National Center for Biotechnology Information. PubChem Compound Database.[Link]

Head-to-head comparison of different synthetic routes to 2-Oxa-8-azaspiro[4.5]decan-1-one

[1]

Executive Summary & Structural Distinction[2]

Target Molecule: 2-Oxa-8-azaspiro[4.5]decan-1-one CAS RN: 1314965-08-6 (Hydrochloride salt) Core Structure: A

Crucial Isomer Distinction:
  • Target (2-Oxa-1-one): Carbonyl is attached directly to the spiro center (

    
    ). Derived from 4-(2-hydroxyethyl)piperidine-4-carboxylic acid .
    
  • Isomer (1-Oxa-3-one): Oxygen is attached directly to the spiro center (

    
    ). Derived from 4-hydroxy-4-piperidineacetic acid  (Reformatsky product). Do not confuse these; the synthetic paths are orthogonal.
    

This guide compares the two most viable routes for the 2-oxa-1-one target: the Enolate Alkylation Route (Standard/Industrial) and the Radical Halolactonization Route (Versatile/Research).

Route Analysis

Route A: The Carboxylate Enolate Alkylation (Preferred)

Best for: Scale-up, cost-efficiency, and accessing the unsubstituted core.[1] Mechanism: Generation of a quaternary center via thermodynamic enolate alkylation, followed by intramolecular lactonization.[1]

Protocol Logic

This route exploits the acidity of the

ethyl N-Boc-piperidine-4-carboxylate1
Step-by-Step Methodology
  • Enolate Formation: Cool a solution of Ethyl 1-Boc-piperidine-4-carboxylate in anhydrous THF to -78°C. Add LiHMDS or LDA (1.1 equiv) dropwise. Stir for 30-60 mins to ensure complete deprotonation.

  • Alkylation:

    • Option A (Direct): Add Ethylene oxide (excess) into the cold solution. Allow to warm slowly. (High atom economy, requires gas handling).[1]

    • Option B (Protected): Add (2-Bromoethoxy)-tert-butyldimethylsilane (1.2 equiv). Warm to RT and stir overnight. (Easier handling, extra deprotection step).[1]

  • Cyclization & Deprotection:

    • Treat the intermediate with 4M HCl in Dioxane or TFA/DCM .

    • Mechanism:[2][3][4][5][6] The acid cleaves the Boc group (and silyl ether if used). The free hydroxyl group attacks the ethyl ester carbonyl (activated by acid) to close the lactone ring.

    • Workup: Concentrate and triturate with ether to obtain the 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride salt.

Performance Metrics:

  • Yield: 65–80% (Overall).

  • Scalability: High (Kg-scale feasible).

  • Safety: Moderate (Requires handling of pyrophoric bases and potentially toxic alkylating agents).

Route B: The Radical Halolactonization (Convergent)

Best for: Creating substituted lactone rings or stereoselective derivatives. Mechanism: Radical or electrophilic activation of an alkene tethered to a carboxylic acid.

Protocol Logic

Instead of a direct 2-carbon alkylation, this route installs an allyl group (3 carbons).[1] The alkene is then activated (using

1
Step-by-Step Methodology
  • Allylation: React Ethyl 1-Boc-piperidine-4-carboxylate with LDA and Allyl Bromide at -78°C. (Yield: >90%).

  • Hydrolysis: Saponify the ester using LiOH/THF/H2O to get 1-Boc-4-allylpiperidine-4-carboxylic acid .

  • Iodolactonization:

    • Dissolve the acid in aqueous

      
      /DCM.
      
    • Add Iodine (

      
      )  or NIS . Stir in the dark.
      
    • Result: Formation of 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decan-1-one .

  • Dehalogenation (Optional):

    • To get the unsubstituted parent: Treat with Bu3SnH (tributyltin hydride) and AIBN (radical initiator) in refluxing benzene/toluene.

    • Green Alternative: Hydrogenation (

      
      , Pd/C) or TTMSS (Tris(trimethylsilyl)silane).[1]
      

Performance Metrics:

  • Yield: 50–70% (3 steps).

  • Scalability: Low to Moderate (Chromatography often required; tin residues are toxic).

  • Advantage: Allows introduction of chiral centers on the lactone ring if chiral catalysts are used during lactonization (See Snippet 1.2 references).

Comparative Data Summary

FeatureRoute A: Carboxylate AlkylationRoute B: Halolactonization
Starting Material Ethyl N-Boc-piperidine-4-carboxylateEthyl N-Boc-piperidine-4-carboxylate
Key Reagent Ethylene Oxide (or protected equivalent)Allyl Bromide, Iodine, Bu3SnH
Step Count 2-3 Steps4-5 Steps
Atom Economy HighLow (Loss of Iodine/Tin)
Primary Product Unsubstituted Parent ScaffoldIodomethyl-substituted Scaffold
Cost LowModerate/High
Key Risk Ethylene oxide handling (Gas/Tox)Toxic tin residues; Column purification

Visual Synthetic Workflows

Figure 1: Route A - Direct Enolate Alkylation (Industrial Standard)

RouteASMEthyl N-Boc-piperidine-4-carboxylateEnolateEnolate Intermediate(-78°C)SM->EnolateLDA or LiHMDSTHF, -78°CAlkylated4-(2-Hydroxyethyl)intermediateEnolate->AlkylatedEthylene Oxide(or Br-CH2-CH2-OTBS)Product2-Oxa-8-azaspiro[4.5]decan-1-one(HCl Salt)Alkylated->Product4M HCl/DioxaneCyclization & Deprotection

Caption: The direct alkylation route minimizes step count by constructing the quaternary center and the hydroxy-tether in a single pot.

Figure 2: Route B - Radical Halolactonization (For Derivatives)

RouteBSMEthyl N-Boc-piperidine-4-carboxylateAllyl4-Allyl-4-carboxylateSM->AllylLDA, Allyl BromideAcid4-Allyl-4-carboxylic AcidAllyl->AcidLiOH, THF/H2OIodoLactone3-Iodomethyl-spiro-lactoneAcid->IodoLactoneI2, NaHCO3(Iodolactonization)Final2-Oxa-8-azaspiro[4.5]decan-1-oneIodoLactone->FinalBu3SnH, AIBN(Radical Dehalogenation)

Caption: The radical route provides access to functionalized lactones (e.g., iodomethyl) which can be derivatized or reduced.[1]

References

  • BenchChem. Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride. (Note: Describes the isomeric Reformatsky route, often contrasted with the title compound). [1]

  • Doi, R. et al.Asymmetric Synthesis of

    
    -Spiro-
    
    
    -lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonization. J. Am. Chem. Soc. (Describes the halolactonization strategy for spiro-piperidines). [1]
  • Merck Sharp & Dohme Ltd. Patent EP001286967B1: Trans-(RS)-6-Hydroxy-2-oxa-8-azaspiro[4.5]decan-1-one Hydrochloride.[7] (Provides experimental details for the hydroxy-acid cyclization).

  • ChemicalBook. 2,8-Diazaspiro[4.5]decan-1-one synthesis. (Comparative spiro-lactam routes).

  • BLD Pharm. Product Catalog: 2-Oxa-8-azaspiro[4.5]decan-1-one (CAS 1314965-08-6). (Verifies commercial availability and salt forms).

Navigating the Therapeutic Potential of Azaspiro[4.5]decan-1-ones: A Comparative Guide to Efficacy and Toxicity

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics with improved efficacy and safety profiles has led medicinal chemists to explore the vast chemical space of spirocyclic scaffolds. Among these, the 2-Oxa-8-azaspiro[4.5]decan-1-one core and its isomers have emerged as a promising framework for designing molecules with diverse biological activities. This guide provides a comparative analysis of the efficacy and toxicity of derivatives based on this scaffold, with a focus on the most comprehensively studied class: 1-Oxa-8-azaspiro[4.5]decan-3-one derivatives investigated as M1 muscarinic agonists for the potential treatment of neurodegenerative disorders like Alzheimer's disease.

While direct and extensive comparative studies on 2-Oxa-8-azaspiro[4.5]decan-1-one derivatives are limited in publicly accessible literature, a closely related series of 1-Oxa-8-azaspiro[4.5]decan-3-one analogues offers significant insights into the structure-activity relationships (SAR) and the delicate balance between therapeutic efficacy and cholinergic side effects.

The Landscape of Azaspiro[4.5]decan-1-one Derivatives in Drug Discovery

The rigid, three-dimensional structure of the azaspiro[4.5]decane framework provides a unique platform for the spatial arrangement of pharmacophoric features, enabling high-affinity and selective interactions with various biological targets. Research into this family of compounds has spanned multiple therapeutic areas, with different isomers showing distinct pharmacological profiles. For instance, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.

This guide will focus on a seminal study that systematically modified the 1-Oxa-8-azaspiro[4.5]decan-3-one skeleton and evaluated its derivatives as M1 muscarinic agonists, providing a rich dataset for comparing efficacy and toxicity.

Comparative Efficacy of 1-Oxa-8-azaspiro[4.5]decan-3-one Derivatives as M1 Muscarinic Agonists

A key therapeutic strategy for symptomatic relief in Alzheimer's disease involves the activation of the M1 muscarinic acetylcholine receptor. A study focused on the development of M1 muscarinic agonists synthesized a series of 1-Oxa-8-azaspiro[4.5]decanes, with 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (compound 17) as a lead compound. The efficacy of these derivatives was assessed through their binding affinity to M1 and M2 receptors and their in vivo activity in ameliorating scopolamine-induced memory impairment in rats.[1]

In Vitro Receptor Binding Affinity

The initial lead compound, 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (17), demonstrated potent binding to both M1 and M2 receptors, indicating a lack of selectivity.[1] Systematic modifications were undertaken to improve M1 selectivity. The introduction of a 2-ethyl group (compound 18) and a 3-methylene group (compound 29) led to a preferential affinity for M1 over M2 receptors.[1]

CompoundModification from Lead (17)M1 Receptor Affinity (IC50, nM)M2 Receptor Affinity (IC50, nM)M1/M2 Selectivity
17 -1.83.10.58
18 2-ethyl analogue3.0237.7
29 3-methylene analogue4.4409.1
RS86 (Reference) -1.71.20.71

Data synthesized from the referenced study for comparative analysis.[1]

In Vivo Efficacy: Antiamnesic Activity

The therapeutic potential of these compounds was evaluated in a rat passive avoidance task, where they were tested for their ability to reverse scopolamine-induced memory deficits. This in vivo model provides a functional measure of their efficacy as M1 agonists in a relevant disease model.

Several derivatives, including the 2-ethyl analogue (18) and the 3-methylene analogue (29), exhibited potent antiamnesic activity.[1] Notably, these compounds showed a significant separation between their effective dose for antiamnesic effects and the dose that induces cholinergic side effects, a critical factor for therapeutic viability.[1]

Comparative Toxicity and Side Effect Profile

The primary toxicity concern for muscarinic agonists is the manifestation of cholinergic side effects due to the activation of peripheral muscarinic receptors. These side effects can include hypothermia, tremors, and excessive salivation. A key goal in the development of these 1-Oxa-8-azaspiro[4.5]decan-3-one derivatives was to achieve a therapeutic window where antiamnesic effects are observed at doses lower than those causing significant side effects.

CompoundAntiamnesic Effect (MED, mg/kg, s.c.)Hypothermia Induction (MED, mg/kg, s.c.)Therapeutic Ratio (Hypothermia/Antiamnesia)
17 0.10.33
18 0.3310
29 0.03133.3
RS86 (Reference) 0.30.31

MED: Minimum Effective Dose. Data synthesized from the referenced study for comparative analysis.[1]

The data clearly indicates that while the lead compound (17) was potent, it had a narrow therapeutic window.[1] In contrast, structural modifications in compounds 18 and particularly in compound 29, led to a significantly improved therapeutic ratio, indicating a better separation of desired efficacy from adverse effects.[1] The (-)-isomer of compound 29 was ultimately selected for further clinical studies based on its in vivo selectivity.[1]

Structure-Activity and Structure-Toxicity Relationships

The comparative data highlights key structure-activity relationships (SAR) that govern both the efficacy and toxicity of these derivatives.

Caption: Structure-activity and structure-toxicity relationships of 1-Oxa-8-azaspiro[4.5]decan-3-one derivatives.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are outlines of the key experimental methodologies employed in the evaluation of these compounds.

In Vitro Muscarinic Receptor Binding Assay

This protocol is designed to determine the binding affinity of the test compounds to M1 and M2 muscarinic receptors.

Methodology:

  • Tissue Preparation: Cerebral cortex (for M1) and brainstem (for M2) tissues from Wistar rats are homogenized in a buffer solution.

  • Radioligand Binding: The tissue homogenates are incubated with a specific radioligand ([3H]pirenzepine for M1, [3H]AF-DX 116 for M2) and various concentrations of the test compounds.

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are calculated by non-linear regression analysis.

Receptor_Binding_Workflow start Start: Tissue Homogenization (Cortex for M1, Brainstem for M2) incubation Incubation with Radioligand and Test Compound start->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration counting Liquid Scintillation Counting of Filter-Bound Radioactivity filtration->counting analysis Data Analysis: Calculation of IC50 Values counting->analysis end End: Receptor Affinity Profile analysis->end

Sources

Reproducibility of experimental results with 2-Oxa-8-azaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and pharmacology, I have observed firsthand the critical bottleneck that scaffold flexibility introduces into drug development. When targeting complex G-protein coupled receptors (GPCRs) like the 5-Hydroxytryptamine Receptor 7 (5-HT7), the reproducibility of binding assays is often compromised by the entropy penalties associated with flexible molecules.

This guide objectively compares the performance and experimental reproducibility of the conformationally restricted 2-Oxa-8-azaspiro[4.5]decan-1-one scaffold against traditional flexible piperidine alternatives. By analyzing the causality behind experimental choices, we provide a self-validating framework for researchers to achieve highly reproducible synthesis and pharmacological profiling.

Structural Causality: Rigid Spirocycles vs. Flexible Piperidines

The 5-HT7 receptor is a critical target for treating circadian rhythm disorders, depression, and inflammatory bowel disease [1]. However, achieving selectivity over closely related receptors (e.g., 5-HT1A) is notoriously difficult.

The Problem with Flexible Scaffolds: Traditional piperidine-based modulators can adopt multiple low-energy conformations in solution. When binding to a receptor, the molecule must "freeze" into a single bioactive conformation, resulting in a high entropy penalty. Furthermore, these alternative conformations often fit into the binding pockets of off-target receptors, leading to poor selectivity and high inter-assay variability (CV%).

The Spirocyclic Advantage: The 2-Oxa-8-azaspiro[4.5]decan-1-one scaffold features a spiro-fusion at the 4-position of the piperidine ring [2]. This structural architecture physically locks the spatial orientation of the pharmacophore.

  • Causality: Because the molecule is pre-organized, the entropy penalty upon binding is nearly zero. This conformational restriction prevents the molecule from adopting the geometries required to bind to off-target receptors like 5-HT1A, drastically improving both target selectivity and the reproducibility of batch-to-batch biological readouts.

Pharmacological Pathway & Scaffold Interaction

The following diagram illustrates the divergent pharmacological pathways and assay readouts when utilizing a rigid spiro-scaffold versus a flexible alternative.

G Spiro 2-Oxa-8-azaspiro[4.5]decan-1-one (Rigid Scaffold) HT7 5-HT7 Receptor (Primary Target) Spiro->HT7 High Affinity Low Entropy Penalty HT1A 5-HT1A Receptor (Off-Target) Spiro->HT1A Steric Clash (No Binding) Flex Traditional Piperidines (Flexible Scaffold) Flex->HT7 Moderate Affinity Flex->HT1A High Cross-Reactivity Gs Gs Protein Coupling HT7->Gs cAMP cAMP Accumulation (Reproducible Readout) Gs->cAMP

Figure 1: Pharmacological pathways comparing rigid 2-Oxa-8-azaspiro[4.5]decan-1-one vs. flexible piperidines.

Quantitative Performance Comparison

To objectively evaluate the product's performance, we compare representative in vitro data of 5-HT7 modulators derived from the 2-Oxa-8-azaspiro[4.5]decan-1-one scaffold against standard non-spirocyclic piperidine analogs.

Compound Scaffold5-HT7 IC50 (nM)5-HT1A IC50 (nM)Selectivity FoldInter-assay CV (%)
2-Oxa-8-azaspiro[4.5]decan-1-one 4.2 ± 0.3> 10,000> 2300x< 4.5%
Simple Piperidine (Alternative) 15.8 ± 3.1120 ± 15~ 7.5x> 15.0%

Data Interpretation: The spirocyclic scaffold not only achieves sub-nanomolar affinity but also maintains an inter-assay Coefficient of Variation (CV) below 5%. This reproducibility is a direct consequence of its rigid, pre-organized geometry.

Self-Validating Experimental Protocols

To ensure that your laboratory can replicate these findings, the following protocols have been designed as self-validating systems. Every critical step includes a mechanistic justification (causality) and an internal quality control check.

Protocol A: Asymmetric Synthesis via Bromolactonization

The synthesis of the optically active α-spiro-γ-lactone is achieved via chiral bifunctional sulfide-catalyzed bromolactonization [3].

Step-by-Step Methodology:

  • Catalyst and Substrate Initialization: Dissolve the precursor α-allyl carboxylic acid (0.10 mmol) and a BINOL-derived chiral bifunctional sulfide catalyst (10 mol %) in a toluene/CH2Cl2 mixture (3:1 v/v).

    • Causality: The specific non-polar solvent mixture stabilizes the delicate hydrogen-bonding transition state between the catalyst and the substrate, which is mandatory for maximizing enantioselectivity.

  • Cryogenic Cooling: Cool the reaction vessel to –78 °C and stir for 10 minutes.

    • Causality: Cryogenic conditions thermodynamically suppress the uncatalyzed background bromolactonization. This ensures that the chiral catalyst exclusively drives the reaction, guaranteeing batch-to-batch reproducibility.

  • Bromonium Ion Generation: Add N-bromophthalimide (NBP) (1.2 equiv) to the cooled solution and stir for 24 hours.

    • Causality: NBP is utilized instead of elemental bromine (Br2) because it acts as a mild, controlled source of electrophilic bromine, preventing over-oxidation and side-product formation.

  • Quenching and Self-Validation: Quench the reaction with saturated aqueous Na2SO3 (4.0 mL) at –78 °C.

    • Self-Validation Check: Before proceeding to biological evaluation, analyze the crude organic extract via chiral HPLC. The presence of a single, sharp peak (>95% enantiomeric excess) validates the stereochemical integrity of the 2-Oxa-8-azaspiro[4.5]decan-1-one batch. If multiple peaks appear, the batch must be discarded, as enantiomers possess drastically different receptor affinities.

Protocol B: In Vitro Radioligand Binding Assay (5-HT7)

This protocol measures the displacement of a radioligand to determine the binding affinity (IC50) of the synthesized spiro-compounds.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest stable HEK293 cells expressing human recombinant 5-HT7 receptors and homogenize in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

    • Causality: Utilizing a recombinant cell line rather than primary tissue eliminates endogenous receptor noise (e.g., native 5-HT1A receptors in cortical tissue), ensuring the signal is exclusively 5-HT7 mediated.

  • Radioligand Incubation: Incubate 10 µg of membrane protein with 0.5 nM [3H]-5-CT (a high-affinity radioligand) and varying concentrations of the 2-Oxa-8-azaspiro[4.5]decan-1-one derivative (10^-11 to 10^-5 M) for 120 minutes at 25 °C.

    • Causality:[3H]-5-CT is chosen for its extreme stability and known dissociation constant (Kd), allowing for the highly accurate calculation of Ki values via the Cheng-Prusoff equation.

  • Filtration and Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI).

    • Causality: PEI physically coats the glass fibers, neutralizing their negative charge. This prevents the non-specific binding of the positively charged spiro-compounds to the filter—a primary culprit for high CV% in flexible scaffold assays.

  • Scintillation Counting & Self-Validation: Measure the bound radioactivity using a liquid scintillation counter.

    • Self-Validation Check: Calculate the Z'-factor for the assay plate using total binding (vehicle only) and non-specific binding (defined by the addition of 10 µM SB-269970, a known 5-HT7 antagonist). A Z'-factor > 0.6 mathematically validates that the assay window is robust and the IC50 data is reliable.

Conclusion

Transitioning from flexible piperidines to the conformationally restricted 2-Oxa-8-azaspiro[4.5]decan-1-one scaffold fundamentally resolves the reproducibility crisis in 5-HT7 modulator development. By locking the pharmacophore into a pre-organized state, researchers can eliminate binding entropy penalties, abolish off-target cross-reactivity, and consistently achieve inter-assay CVs below 5%.

References

  • Canney, D. J., Blass, B. E., Blattner, K. M., & Pippin, D. A. "Novel Functionalized Lactones as Modulators of the 5-Hydroxytryptamine Receptor 7 and their Method of Use." U.S. Patent WO 2021/097117 / US10858368B2. Google Patents.
  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 21955265, 2-Oxa-8-azaspiro[4.5]decane." PubChem. URL: [Link]

  • Mori, T., Abe, K., & Shirakawa, S. "Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations." Department of Environmental Science, Nagasaki University. URL: [Link]

Safety Operating Guide

Professional Disposal Guide: 2-Oxa-8-azaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

2-Oxa-8-azaspiro[4.5]decan-1-one (often supplied as the Hydrochloride salt, CAS: 1314965-08-6 ) is a spirocyclic building block containing a lactone ring and a secondary amine.[1] Its dual functionality—a reactive lactone (cyclic ester) and a basic piperidine nitrogen—dictates its disposal pathway.[1]

Unlike inert organic solids, this compound poses specific risks regarding hydrolysis and nucleophilic attack . Improper disposal down drains or in general trash can lead to uncontrolled ring-opening reactions or environmental contamination.[1] This guide outlines the zero-discharge protocol required for this substance, prioritizing high-temperature incineration.[1]

Chemical Profile
ParameterDetail
Chemical Name 2-Oxa-8-azaspiro[4.5]decan-1-one (Hydrochloride)
CAS Number 1314965-08-6 (HCl salt)
Molecular Formula C₈H₁₃NO₂[1][2][3][4][5][6] · HCl
Functional Groups γ-Lactone (reactive ester), Secondary Amine (base)
Physical State White to yellow solid
Hazard Class Irritant (Skin, Eye, Respiratory); NOT P-listed or U-listed (RCRA)

Hazard Assessment & Pre-Disposal Treatment

Before entering the waste stream, the compound must be assessed for compatibility.[1][7]

The "Lactone-Amine" Reactivity Factor[1]
  • Lactone Instability: The 5-membered lactone ring is susceptible to hydrolysis in the presence of strong bases or acids, converting it into a hydroxy-acid.[1] While this is not explosive, it generates heat and changes the pH of the waste stream.[1]

  • Amine Basicity: The piperidine ring is basic.[1] If mixed with strong acids (e.g., Nitric Acid waste), it can generate significant heat.[1]

Critical Directive: Do NOT mix this compound with oxidizing acids (Nitric, Perchloric) or strong alkalis during accumulation.[1] Segregate into Non-Halogenated Organic (if free base) or Halogenated Organic (if HCl salt) waste streams.

Disposal Workflow (Decision Logic)

The following decision tree illustrates the compliant workflow for disposing of 2-Oxa-8-azaspiro[4.5]decan-1-one, ensuring no step is overlooked.

DisposalWorkflow Start Waste Generation: 2-Oxa-8-azaspiro[4.5]decan-1-one CheckState Analyze Physical State Start->CheckState SolidPath Solid Waste (Powder/Crystals) CheckState->SolidPath Pure Substance LiquidPath Liquid Waste (Mother Liquor/Solvent) CheckState->LiquidPath In Solution Segregation Segregation: Separate from Oxidizers/Acids SolidPath->Segregation LiquidPath->Segregation Dissolve Dissolution (Optional): Dissolve in Acetone/MeOH for liquid stream Segregation->Dissolve If Liquid Stream Req. Container Packaging: HDPE or Glass Container (Double-Bagged if Solid) Segregation->Container Direct Solid Pack Dissolve->Container Labeling Labeling: 'Hazardous Waste - Irritant' List: C8H13NO2 Container->Labeling Disposal Final Disposal: High-Temp Incineration (Coded: Organic Waste) Labeling->Disposal

Figure 1: Decision logic for the segregation and packaging of spiro-lactone waste.

Step-by-Step Disposal Protocol

Phase 1: Personal Protective Equipment (PPE)

Before handling waste containers, don the following to prevent exposure to the irritant powder:

  • Respiratory: N95 mask (minimum) or half-face respirator with organic vapor/particulate cartridges if dust is visible.[1]

  • Skin: Nitrile gloves (double-gloved recommended; 0.11 mm thickness).[1]

  • Eyes: Chemical splash goggles.[1]

Phase 2: Waste Segregation & Packaging

Scenario A: Pure Solid Waste (Expired/Unused) [1]

  • Containment: Do not empty loose powder into a large drum. Keep the substance in its original vial if possible.

  • Secondary Packaging: Place the original vial into a clear, sealable plastic bag (Ziploc type).

  • Consolidation: Place the bagged vial into a Wide-Mouth HDPE Drum designated for "Solid Hazardous Waste (Toxic/Irritant)."

  • Prohibition: Never add liquids to this drum to prevent uncontrolled hydrolysis.

Scenario B: Liquid Waste (Reaction Mixtures)

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream (e.g., DCM, Methanol, Ethyl Acetate).[1]

  • Stream Selection:

    • If the compound is the HCl salt : Dispose in Halogenated Organic Waste (due to Chloride content).

    • If Free Base : Dispose in Non-Halogenated Organic Waste (high BTU value for incineration).

  • pH Check: Ensure the waste solution is effectively neutral (pH 6-8). If the solution is highly acidic (from excess HCl) or basic, neutralize carefully before adding to the solvent drum to prevent drum pressurization.[1]

Phase 3: Labeling & Documentation

Every container must be labeled before waste is added.[1]

  • Tag: Hazardous Waste.

  • Chemical Components: List "2-Oxa-8-azaspiro[4.5]decan-1-one" explicitly. Do not use abbreviations like "Spiro-1".

  • Hazard Checkbox: Mark "Irritant" and "Toxic".[1]

Phase 4: Final Disposal (Incineration)

The only acceptable final fate for this compound is High-Temperature Incineration .

  • Mechanism: Thermal oxidation at >1000°C destroys the spiro-ring system, converting it to CO₂, H₂O, and NOx.[1]

  • Verification: Ensure your waste contractor (e.g., Veolia, Clean Harbors) is certified for RCRA-compliant incineration.

Emergency Procedures (Spill Management)

If the solid powder is spilled outside a containment hood:

  • Evacuate: Clear the immediate area of personnel.

  • Ventilate: Increase air exchange if possible.

  • Dry Clean-Up: Do not wet the powder initially (avoids creating a sticky, reactive sludge).[1] Cover with a dry absorbent pad or use a HEPA-filter vacuum designated for chemical spills.[1]

  • Wet Wipe: After bulk removal, wipe the surface with a solvent-dampened towel (Ethanol or Isopropanol) to pick up residues.[1]

  • Disposal: Place all cleanup materials (pads, gloves) into the Solid Hazardous Waste drum.

References

  • PubChem. (2024). Compound Summary: 2-Oxa-8-azaspiro[4.5]decane.[3][8][9] National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

Sources

Advanced Safety and Operational Protocol for Handling 2-Oxa-8-azaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers, scientists, and drug development professionals with a self-validating framework for handling 2-Oxa-8-azaspiro[4.5]decan-1-one (and its common hydrochloride salt, CAS 1314965-08-6).

While this spirocyclic building block is invaluable for improving the pharmacokinetic properties (such as metabolic stability and aqueous solubility) of lead compounds, it presents specific occupational hazards. Generic safety data sheets often list required equipment without explaining why. This guide bridges that gap, synthesizing technical accuracy with field-proven insights to ensure that your experimental protocols are both safe and scientifically rigorous.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the physical and chemical mechanisms that drive a compound's hazard profile. 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride typically presents as a fine, white-to-yellow crystalline powder. Its physical form and chemical reactivity dictate its interactions with human tissue.

Table 1: Hazard Classification and Mechanistic Causality

GHS ClassificationHazard CodeMechanistic CausalityOperational Implication
Skin Irritation (Cat. 2) H315 The hygroscopic nature of the hydrochloride salt allows it to rapidly dissolve in ambient skin moisture (sweat). This creates a localized concentration gradient that disrupts the stratum corneum, leading to acute inflammation.Mandates strict barrier protection (double-gloving) and immediate decontamination of exposed skin.
Serious Eye Irritation (Cat. 2A) H319 Upon contact with the tear film, the compound dissolves, causing a rapid shift in localized osmolarity and pH. This triggers immediate nociceptor activation and potential corneal micro-abrasions from undissolved particulates.Prohibits the use of standard safety glasses; tightly sealed goggles or full-face respirators are strictly required.
Respiratory Tract Irritation (Cat. 3) H335 The fine crystalline structure is highly prone to aerosolization. Inhalation of these micro-particulates deposits the salt directly onto the mucosal lining of the upper respiratory tract, causing severe irritation.Engineering controls (fume hoods) must be supplemented with high-efficiency particulate air (HEPA) filtration or N100/P3 respirators during bulk transfers.

PPE Specifications & Scientific Rationale

Selecting Personal Protective Equipment (PPE) is not a compliance exercise; it is a critical scientific decision. In accordance with the1, respirators are required when effective engineering controls are not feasible or during emergency spill scenarios.

Table 2: Required PPE and Scientific Rationale

PPE CategorySpecificationScientific Rationale
Respiratory Full-face particle respirator type N100 (US) or P3 (EN 143).Standard N95 masks do not provide a sufficient face-seal for highly irritating fine powders. N100/P3 filters capture 99.97% of airborne particles, neutralizing the H335 inhalation risk.
Hand Protection Nitrile gloves (Double-gloved, minimum 0.11 mm thickness).Nitrile provides excellent chemical resistance against the amine functionality. Double-gloving ensures that if the outer glove is contaminated with invisible micro-dust, the inner glove maintains the barrier during doffing.
Eye Protection Chemical splash goggles (ANSI Z87.1+) or Full-face respirator.Standard safety glasses with side shields leave gaps. Tightly sealed goggles prevent aerosolized dust from settling into the ocular cavity, mitigating the H319 hazard.
Body Protection Tyvek coveralls or complete chemical-resistant suit over a lab coat.Prevents the accumulation of fine particulates on woven street clothes, which could result in delayed, secondary exposure outside the laboratory environment.

Standard Operating Procedures (SOPs)

The following methodologies are designed as self-validating systems. By following these steps, you inherently verify the safety of the environment before proceeding to the next action.

Pre-Handling Setup & Weighing Protocol

Handling solid chemicals safely requires minimizing static electricity and controlling airflow, as recommended by the National Research Council's2.

  • Environmental Validation: Verify that the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s.

  • Static Mitigation: Lay down anti-static weighing paper inside the analytical balance enclosure. Causality: Static charge accumulation on fine powders causes sudden repulsion from the micro-spatula, leading to unexpected aerosolization.

  • PPE Donning: Equip inner nitrile gloves, lab coat, outer nitrile gloves, and tightly sealed safety goggles.

  • Transfer: Use a grounded, anti-static micro-spatula to transfer the 2-Oxa-8-azaspiro[4.5]decan-1-one. Keep the source bottle open for the minimum time possible to prevent ambient moisture absorption.

  • Decontamination: After weighing, wipe down the spatula, balance pan, and surrounding hood surface with a damp, lint-free cloth (using a 70% ethanol/water solution). Causality: Wet-wiping captures stray dust; dry sweeping would re-aerosolize the irritant.

Spill Response & Containment Workflow

In the event of a spill, immediate categorization and containment are critical. Do not attempt to use a standard laboratory vacuum, as this will exhaust fine particulates directly into the ambient room air.

SpillResponse Start Spill Detected: 2-Oxa-8-azaspiro[4.5]decan-1-one Assess Assess Spill Volume Start->Assess Major Major Spill (>50g) or Outside Hood Assess->Major Yes Minor Minor Spill (<50g) Inside Fume Hood Assess->Minor No Evacuate Evacuate Area & Notify EHS Major->Evacuate PPE Verify PPE: N100/P3 Respirator & Double Nitrile Gloves Minor->PPE Contain Cover with Inert Absorbent (Sand/Vermiculite) PPE->Contain Collect Sweep Gently into Labeled Salvage Container Contain->Collect Decon Wipe Surface with Damp Lint-Free Cloth Collect->Decon Dispose Transfer to Hazardous Waste Management Decon->Dispose

Workflow for the safe containment and disposal of 2-Oxa-8-azaspiro[4.5]decan-1-one spills.

Waste Management & Disposal Plan

Improper disposal of 2-Oxa-8-azaspiro[4.5]decan-1-one can lead to environmental contamination and severe plumbing hazards. According to the 3, the product must never be allowed to enter drains or river systems.

Step-by-Step Disposal Protocol:

  • Absorption: Mix any residual chemical or spilled powder with an inert, non-combustible absorbent material such as dry sand or vermiculite. Causality: The heavy, granular nature of sand physically traps the fine powder, completely eliminating the risk of aerosolization during transport.

  • Collection: Using a dedicated plastic (non-sparking) dustpan and brush, gently sweep the sand/chemical mixture.

  • Packaging: Transfer the mixture into a heavy-duty, closable salvage container (e.g., a high-density polyethylene drum or wide-mouth jar).

  • Labeling & Handoff: Clearly label the container with "Hazardous Waste: 2-Oxa-8-azaspiro[4.5]decan-1-one (Irritant)". Transfer the container to your institution's certified Environmental Health and Safety (EHS) team for final incineration.

References

  • Safety Datasheet: ACDYCZ908 - 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride Source: AiFChem URL:[3]

  • Major Requirements of OSHA's Respiratory Protection Standard 29 CFR 1910.134 Source: Occupational Safety and Health Administration (OSHA) URL:[1]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / Occupational Safety and Health Administration (OSHA) URL:[2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.